7-Bromoheptyl 2-hexyldecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H45BrO2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-bromoheptyl 2-hexyldecanoate |
InChI |
InChI=1S/C23H45BrO2/c1-3-5-7-9-11-15-19-22(18-14-8-6-4-2)23(25)26-21-17-13-10-12-16-20-24/h22H,3-21H2,1-2H3 |
InChI Key |
FSALJQPBTGUDCS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
7-Bromoheptyl 2-hexyldecanoate: A Technical Guide for Drug Development Professionals
Abstract
7-Bromoheptyl 2-hexyldecanoate is a synthetic lipid molecule of interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). Its unique structure, featuring a terminal bromine atom and a branched hydrocarbon tail, suggests its potential utility in enhancing the efficacy of nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, and expected analytical characteristics of this compound. Furthermore, it explores its putative role in LNP-mediated drug delivery, offering insights for researchers and professionals in drug development.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2795216-34-9 | MedKoo |
| Molecular Formula | C₂₃H₄₅BrO₂ | MedKoo[1] |
| Molecular Weight | 433.52 g/mol | MedKoo[1] |
| Exact Mass | 432.2603 | MedKoo[1] |
| Elemental Analysis | C: 63.72%, H: 10.46%, Br: 18.43%, O: 7.38% | MedKoo[1] |
| Appearance | To be determined | MedKoo[1] |
| Purity | >95% (typical) | MedKoo[1] |
| Solubility | To be determined | MedKoo[1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | MedKoo[1] |
Synthesis and Characterization
A specific, validated synthesis protocol for this compound is not published in peer-reviewed literature. However, a representative synthesis can be proposed based on the well-established Fischer-Speier esterification reaction between a carboxylic acid and an alcohol under acidic catalysis.[2][3][4]
Representative Synthesis Protocol: Fischer Esterification
The synthesis of this compound can be achieved by the reaction of 2-hexyldecanoic acid with 7-bromoheptan-1-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol can help to drive the equilibrium towards the formation of the ester.[3]
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Caption: A representative workflow for the synthesis of this compound.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using an azeotropic solvent), combine 2-hexyldecanoic acid (1.0 eq), 7-bromoheptan-1-ol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%). Toluene can be used as a solvent to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours, as indicated by the consumption of the limiting reagent.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Expected Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains. Key expected signals include a triplet corresponding to the methylene (B1212753) protons adjacent to the bromine atom (CH₂-Br) at approximately 3.4 ppm, a triplet for the methylene protons of the ester (O-CH₂) around 4.1 ppm, and a multiplet for the methine proton at the branch point of the 2-hexyldecanoate moiety (CH-C=O) around 2.3 ppm. The terminal methyl groups of the alkyl chains would appear as triplets at approximately 0.9 ppm.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at approximately 174 ppm. The carbon attached to the bromine (C-Br) would resonate around 34 ppm, and the carbon of the ester linkage (O-C) would be found at approximately 65 ppm. The numerous methylene carbons of the long alkyl chains will appear in the 20-35 ppm region, while the terminal methyl carbons will be at approximately 14 ppm.
2.2.2. Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺) for bromine-containing fragments is anticipated.[8][9][10][11][12][13]
dot
Caption: Predicted fragmentation pathways for this compound in mass spectrometry.
Role in Drug Delivery and Signaling Pathways
This compound is listed by suppliers as a lipid for drug delivery, specifically for the formation of lipid nanoparticles (LNPs).[1] LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, and the inclusion of lipids with specific structural features can significantly impact their performance.
The branched nature of the 2-hexyldecanoate tail in this compound is a key feature. Recent research has indicated that lipids with branched hydrophobic tails can enhance the delivery of mRNA by lipid nanoparticles.[14][15][16] This enhancement is attributed to several factors, including:
-
Improved Endosomal Escape: Branched lipids are thought to increase the fusogenicity of the LNP membrane with the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.[14]
-
Modified LNP Properties: The branched structure can influence the packing of lipids within the nanoparticle, potentially leading to less ordered and more fluid structures that can more readily interact with cellular membranes.[15]
-
Enhanced Stability and Cellular Uptake: The architecture of the lipid tails can affect the overall stability of the LNP in circulation and its interaction with cell surface receptors, thereby influencing cellular uptake.[15]
While no specific signaling pathways directly modulated by this compound have been identified, its role is primarily as a structural component within a drug delivery vehicle. The therapeutic effect would be mediated by the encapsulated drug (e.g., an mRNA vaccine that leads to antigen presentation and an immune response). The terminal bromine atom offers a potential site for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties, although this application has not been specifically documented for this molecule.
dot
Caption: A diagram illustrating the components of a lipid nanoparticle, including the potential role of this compound.
Conclusion
This compound is a promising, albeit under-characterized, lipid for the formulation of advanced drug delivery systems. Its branched-chain structure aligns with current strategies to improve the efficacy of lipid nanoparticles for nucleic acid delivery. While a comprehensive experimental dataset is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties and potential applications based on available data and established chemical principles. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its performance in preclinical and clinical drug delivery applications.
References
- 1. medkoo.com [medkoo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. magritek.com [magritek.com]
- 6. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 7. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]
- 14. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromoheptyl 2-hexyldecanoate synthesis route
An In-depth Technical Guide to the Synthesis of 7-Bromoheptyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to this compound, a potentially valuable intermediate in the development of novel therapeutics and complex molecular architectures. The synthesis is centered around the Steglich esterification, a mild and efficient method for coupling carboxylic acids and alcohols. This document outlines detailed experimental protocols for the synthesis of the requisite precursors, 2-hexyldecanoic acid and 7-bromoheptan-1-ol, as well as the final esterification step. Furthermore, it includes methodologies for purification and characterization of the synthesized compounds, with quantitative data presented in clear, tabular formats. Logical workflows and reaction mechanisms are illustrated using Graphviz diagrams to enhance understanding.
Introduction
This compound is a bifunctional molecule featuring a long-chain ester and a terminal bromine atom. This structure makes it an attractive building block in medicinal chemistry and materials science, where the ester moiety can impart lipophilicity and the bromo group serves as a handle for further chemical modifications, such as nucleophilic substitutions to introduce a variety of functional groups. The synthesis of this compound with high purity and yield is crucial for its application in multi-step synthetic campaigns. The synthetic strategy detailed herein is a three-stage process, beginning with the preparation of the two key precursors, followed by their coupling via Steglich esterification.
Synthesis of Precursors
The overall synthesis begins with the preparation of the carboxylic acid and the bromoalcohol.
Synthesis of 2-Hexyldecanoic Acid
2-Hexyldecanoic acid can be synthesized via the alkylation of methyl octanoate (B1194180).
Experimental Protocol:
In a suitable reaction vessel, dissolve methyl octanoate and sodium hydroxide (B78521) in methanol (B129727) at room temperature. Subsequently, slowly add 1-chlorohexane. After the addition is complete, the reaction mixture is heated to 60°C and stirred for 6 hours. Following this, an aqueous solution of sodium hydroxide is added, and the reaction is continued for another 6 hours at 60°C. The solvent is then removed under reduced pressure. The reaction is quenched by the addition of a 1 mol/L hydrochloric acid solution to adjust the pH to approximately 3-4. The organic phase is separated, washed with water, and decolorized with activated carbon. The final product, 2-hexyldecanoic acid, is obtained after distillation to remove low-boiling point components.
| Parameter | Value |
| Purity | >98% |
| Yield | ~91% |
| Appearance | Colorless transparent liquid |
Synthesis of 7-Bromoheptan-1-ol
7-Bromoheptan-1-ol is prepared from 1,7-heptanediol (B42083).
Experimental Protocol:
To a glass reactor, add 40% hydrobromic acid, concentrated sulfuric acid, and toluene. To this mixture, add 1,7-heptanediol and heat to reflux with stirring for 26 hours. After the reaction is complete, the mixture is allowed to cool and the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium chloride solution and then with saturated sodium bicarbonate solution until neutral. The solvent is evaporated under reduced pressure to yield crude 7-bromo-1-heptanol. The pure product is obtained by high-vacuum distillation.
| Parameter | Value |
| Purity | ~99.4% |
| Yield | ~88% |
| Boiling Point | 111-112 °C/4 mmHg |
| Density | 1.269 g/mL at 25 °C |
Synthesis of this compound via Steglich Esterification
The final step is the esterification of 2-hexyldecanoic acid with 7-bromoheptan-1-ol using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2] This method is known for its mild reaction conditions and compatibility with a wide range of functional groups.[1][2]
Experimental Protocol:
To a solution of 2-hexyldecanoic acid (1.0 eq.) and 7-bromoheptan-1-ol (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add DMAP (0.1 eq.). The mixture is cooled to 0°C in an ice bath. DCC (1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0°C for 30 minutes, followed by stirring at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure this compound.
| Parameter | Representative Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Purity | >95% (by NMR and GC-MS) |
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. For this compound, characteristic signals would include a triplet around 4.05 ppm corresponding to the methylene (B1212753) group adjacent to the ester oxygen (-COO-CH₂-), a triplet around 3.40 ppm for the methylene group adjacent to the bromine atom (-CH₂-Br), and a multiplet around 2.2-2.3 ppm for the methine proton alpha to the carbonyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group (C=O).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound.
Visualizations
Overall Synthesis Workflow
Caption: Overall synthesis workflow.
Steglich Esterification Mechanism
Caption: Steglich esterification mechanism.
Conclusion
The synthetic route described in this technical guide provides a reliable and efficient method for the preparation of this compound. The use of Steglich esterification ensures high yields under mild conditions, making it a suitable method for laboratory-scale synthesis. The detailed protocols for the synthesis of precursors and the final product, along with characterization guidelines, offer a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
In-depth Technical Guide: The Role of Bromoalkyl Esters in Lipid Nanoparticle Synthesis, Featuring CAS 2795216-34-9
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Ionizable Lipids in mRNA Delivery
The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, most notably lipid nanoparticles (LNPs).[1][2][3][4] These LNPs are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][3][4] The ionizable lipid is arguably the most critical component, playing a pivotal role in encapsulating the negatively charged mRNA, facilitating endosomal escape, and ultimately ensuring the delivery of the mRNA payload into the cytoplasm of target cells.[3][4]
Bromoalkyl esters, such as 7-Bromoheptyl 2-hexyldecanoate, are key intermediates in the synthesis of these advanced ionizable lipids. The bromo- functionality provides a reactive site for the subsequent attachment of an amine-containing headgroup, a crucial step in creating the final ionizable lipid structure.
Characterization of this compound (CAS 2795216-34-9)
Direct and specific characterization data for this compound is not publicly available. However, based on the characterization of analogous compounds like 6-bromohexyl 2-hexyldecanoate, a standard analytical workflow would be employed to determine its identity, purity, and stability.
Table 1: Anticipated Characterization Data for this compound
| Parameter | Anticipated Value/Method | Purpose |
| Chemical Formula | C23H45BrO2 | To confirm the elemental composition. |
| Molecular Weight | 433.5 g/mol | To verify the mass of the molecule. |
| Appearance | Colorless to pale yellow oil | Visual inspection for basic quality control. |
| Purity | >95% (by HPLC/GC-MS) | To quantify the amount of the desired compound and identify impurities. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, DMF) | To determine appropriate solvents for synthesis and formulation. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure and connectivity of atoms. |
| Storage Condition | -20°C | To ensure stability and prevent degradation over time. |
Experimental Protocols for Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the heptyl chain, the 2-hexyldecanoate moiety, and the bromo- functional group.
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Methodology:
-
Dissolve the sample in a suitable solvent.
-
Analyze using a mass spectrometer, likely with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF).
-
The resulting mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.
-
Synthesis of Ionizable Lipids from Bromoalkyl Esters
The primary application of this compound is as a precursor in the synthesis of novel ionizable lipids. The general synthetic strategy involves the nucleophilic substitution of the bromide with a suitable amine, leading to the formation of the final ionizable lipid.
General Synthetic Workflow
The synthesis of an ionizable lipid from a bromoalkyl ester intermediate can be visualized as a two-step process, starting from the esterification of the corresponding bromo-alcohol, followed by the crucial amination step.
Detailed Experimental Protocol for Ionizable Lipid Synthesis
Protocol 3: Synthesis of a Generic Ionizable Lipid
-
Objective: To synthesize an ionizable lipid via nucleophilic substitution.
-
Methodology:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the desired amine headgroup (e.g., a multi-amine or an amino alcohol, 0.5-1 equivalents depending on the desired degree of substitution).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HBr generated during the reaction.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ionizable lipid.
-
Formulation of Lipid Nanoparticles
Once the ionizable lipid is synthesized and purified, it is formulated into LNPs along with the other lipid components and the mRNA cargo. A common method for LNP formulation is through microfluidic mixing.
LNP Formulation Workflow
Conclusion
While specific, publicly available data on CAS 2795216-34-9, or this compound, is limited, its chemical structure strongly indicates its role as a crucial intermediate in the synthesis of ionizable lipids for advanced drug delivery systems. The protocols and workflows outlined in this guide, based on analogous compounds, provide a robust framework for researchers and drug development professionals to understand its synthesis, characterization, and subsequent use in the formulation of lipid nanoparticles for mRNA therapeutics. The continued development of novel ionizable lipids, often originating from intermediates like this compound, is essential for the advancement of next-generation genetic medicines.
References
- 1. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel ionisable lipids for designing liponanoparticles for mRNA delivery - SEA-EU [sea-eu.org]
- 3. Lipid Nanoparticles for RNA Delivery - Echelon Biosciences [echelon-inc.com]
- 4. Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 7-Bromoheptyl 2-Hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 7-Bromoheptyl 2-hexyldecanoate using mass spectrometry. Due to the limited availability of specific experimental data for this compound in scientific literature, this document outlines a robust analytical approach based on established principles of mass spectrometry for long-chain esters and halogenated compounds. The methodologies, predicted fragmentation patterns, and data presented herein serve as a foundational resource for researchers undertaking the characterization of this and structurally related molecules.
Introduction to this compound
This compound is a long-chain ester containing a terminal bromine atom. Its structure consists of a C16 fatty acid (2-hexyldecanoic acid) esterified with a C7 bromo-functionalized alcohol (7-bromoheptanol). The presence of the long alkyl chains and the bromine atom imparts specific physicochemical properties that dictate the appropriate mass spectrometric approach for its analysis. Understanding its behavior under ionization is critical for accurate molecular weight determination and structural elucidation.
Molecular Formula: C₂₃H₄₅BrO₂
Molecular Weight: 448.50 g/mol (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O) and 450.50 g/mol (for isotopes ¹²C, ¹H, ⁸¹Br, ¹⁶O)
The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1] This pattern is a key diagnostic feature in the mass spectrum.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for the molecular ion and major fragments of this compound under typical mass spectrometric conditions.
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 448.5 / 450.5 | Molecular ion peak (with ⁷⁹Br/⁸¹Br isotopes) |
| [M-C₇H₁₄Br]⁺ | 255.2 | Loss of the bromoheptyl radical |
| [C₁₆H₃₁O₂]⁺ | 255.2 | Acylium ion from cleavage of the ester C-O bond |
| [C₇H₁₄Br]⁺ | 179.0 / 181.0 | Bromoheptyl cation |
| McLafferty Rearrangement | 256.2 | Rearrangement followed by loss of a neutral alkene |
| [M-Br]⁺ | 369.5 | Loss of the bromine radical |
| [C₆H₁₃]⁺ | 85.1 | Hexyl fragment from the acid chain |
| [C₈H₁₇]⁺ | 113.2 | Octyl fragment from the acid chain |
Proposed Experimental Protocols
The analysis of a long-chain, relatively non-polar molecule like this compound can be effectively carried out using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with Electron Ionization (EI) is a suitable technique given the volatility of the analyte. EI is a hard ionization technique that will likely produce a rich fragmentation pattern useful for structural elucidation.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
If necessary, derivatization is generally not required for this type of ester for GC analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-600
-
Scan Rate: 2 scans/second
-
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is an alternative, particularly if the compound exhibits thermal instability or if it is part of a complex mixture.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., methanol/acetonitrile).
-
Dilute to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF) for MS/MS experiments.
-
-
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 80% B, hold for 1 minute.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 4 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters (Electrospray Ionization - ESI, Positive Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-800
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
4.2. Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is predicted to follow several key pathways, primarily centered around the ester functional group and the bromoalkane chain.
Interpretation of Mass Spectra
-
Molecular Ion Peak: The presence of a pair of peaks with a mass difference of 2 and approximately equal intensity at high m/z values (448.5 and 450.5) will be the most definitive evidence for the molecular ion of this compound, confirming its elemental composition including one bromine atom.[1]
-
Ester Fragmentation: Esters typically undergo α-cleavage and McLafferty rearrangement.
-
The most prominent fragmentation is often the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion. For this molecule, this would result in a fragment at m/z 255.2.
-
A McLafferty rearrangement is possible and would involve the transfer of a gamma-hydrogen from the alkyl chain of the acid to the carbonyl oxygen, followed by the elimination of a neutral alkene. This would result in a fragment at m/z 256.2.
-
-
Alkyl Halide Fragmentation: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical and the formation of a cation at m/z 369.5. Another possibility is the formation of the bromoheptyl cation at m/z 179.0/181.0.
-
Hydrocarbon Fragmentation: The long alkyl chains will produce a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups), which is a characteristic feature of long-chain aliphatic compounds.[2]
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The proposed protocols for GC-MS and LC-MS, along with the predicted fragmentation patterns and data, offer a solid starting point for researchers. The key to a successful analysis will be the careful optimization of the experimental parameters and the interpretation of the resulting spectra, with particular attention to the characteristic isotopic pattern of bromine and the fragmentation behavior of the ester functional group. This guide is intended to empower researchers, scientists, and drug development professionals to confidently approach the characterization of this and similar molecules.
References
An In-depth Technical Guide to the Solubility Profile of 7-Bromoheptyl 2-hexyldecanoate
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This technical guide addresses the solubility profile of 7-Bromoheptyl 2-hexyldecanoate, a specialized lipid ester. Due to the compound's novelty and specific application, a comprehensive, experimentally determined public solubility profile is not available. This document, therefore, provides a predicted solubility profile based on its physicochemical properties and data from structurally analogous compounds. It further outlines the detailed experimental protocols required to quantitatively determine its solubility, offering a complete framework for laboratory investigation.
Predicted Physicochemical Properties and Solubility Profile
This compound is an aliphatic ester characterized by a long hydrocarbon chain, a branched ester group, and a terminal bromine atom. These structural features are indicative of a highly lipophilic and non-polar molecule.
Predicted Properties
A search of chemical databases reveals key computed physicochemical properties that inform its expected solubility. The compound has a molecular weight of approximately 461.6 g/mol and a very high calculated XLogP3 value of 10.7[1]. The XLogP value, a measure of lipophilicity, strongly suggests that the compound will be virtually insoluble in aqueous solutions and highly soluble in non-polar organic solvents. Its intended use in the formation or modification of lipid nanoparticles further supports its non-polar, lipid-soluble nature[2].
Predicted Solubility
While quantitative experimental data for this compound is not publicly documented, a product data sheet for the structurally similar compound, 6-bromohexyl 2-hexyldecanoate, provides direct qualitative solubility information. Based on this analogue, this compound is predicted to be soluble in the following organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Basis for Prediction |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data for 6-bromohexyl 2-hexyldecanoate[3] |
| Dichloromethane (DCM) | Soluble | Data for 6-bromohexyl 2-hexyldecanoate[3] |
| Dimethylformamide (DMF) | Soluble | Data for 6-bromohexyl 2-hexyldecanoate[3] |
| Water / Aqueous Buffers (e.g., PBS) | Insoluble | High calculated XLogP3 value[1] |
| Ethanol | Likely Soluble | Data for parent structure hexyl decanoate[4] |
| Other Non-Polar Solvents | Likely Soluble | High lipophilicity and data for hexyl decanoate[4] |
Experimental Workflow for Solubility Determination
To generate a quantitative solubility profile, a systematic experimental approach is required. The following workflow outlines the necessary steps from initial method development to final data analysis.
Caption: Workflow for quantitative solubility profile determination.
Detailed Experimental Protocols
The following protocols describe the standard methodologies for determining both thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid, purity >95%)
-
Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile, DMSO)
-
2.0 mL glass vials with PTFE-lined caps
-
Orbital shaker with temperature control (e.g., 25°C)
-
High-speed microcentrifuge
-
Calibrated pipettes
-
Validated HPLC system with a suitable column (e.g., C18)
Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a series of labeled 2.0 mL vials. An amount that is visibly in excess after equilibration is required (e.g., 1-2 mg).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the corresponding vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant from each vial, ensuring no solid material is disturbed.
-
Dilution: Perform a precise serial dilution of the supernatant with a suitable organic solvent (e.g., Acetonitrile) to bring the concentration into the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using the validated HPLC method to determine the exact concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in units such as mg/mL and µM, accounting for the dilution factor. Perform each experiment in triplicate to ensure reproducibility.
Protocol: Kinetic Solubility via Turbidimetric Assay
Objective: To determine the concentration at which this compound precipitates out of an aqueous solution when added from a concentrated DMSO stock. This is a high-throughput method relevant for early drug discovery screening.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Clear, flat-bottom 96- or 384-well microplates.
-
Automated liquid handler or multichannel pipette.
-
Plate reader capable of nephelometry or turbidity measurement.
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of the microplate.
-
Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Allow the plate to incubate at room temperature for a defined period, typically 1-2 hours, to allow for precipitation.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate. This can be determined by plotting turbidity against concentration.
Disclaimer: This document is intended for research and development purposes. The solubility profile provided is predictive and should be confirmed by laboratory experimentation using the protocols outlined herein.
References
Structural Elucidation of 7-Bromoheptyl 2-Hexyldecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 7-Bromoheptyl 2-hexyldecanoate. Due to the limited availability of direct experimental data, this document presents a putative synthetic route and predicted analytical data based on established chemical principles and spectral data from analogous compounds. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules.
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved via a Fischer-Speier esterification of 2-hexyldecanoic acid with 7-bromoheptan-1-ol in the presence of an acid catalyst.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hexyldecanoic acid (1.0 eq) and 7-bromoheptan-1-ol (1.2 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reflux: Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Structural Elucidation Workflow
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Workflow for the structural elucidation of this compound.
Predicted Analytical Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of its structural fragments and data from related compounds.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -(CH₂)₆-Br |
| ~3.40 | t | 2H | -(CH₂)₆-CH₂ -Br |
| ~2.25 | m | 1H | -CH (C₆H₁₃)(C₈H₁₇)- |
| ~1.85 | p | 2H | -CH₂-CH₂ -CH₂-Br |
| ~1.60 | m | 2H | -O-CH₂-CH₂ - |
| ~1.20-1.45 | m | ~34H | Methylene protons |
| ~0.88 | t | 6H | 2 x -CH₂-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O |
| ~65.0 | -O-CH₂ - |
| ~45.0 | -CH (C₆H₁₃)(C₈H₁₇)- |
| ~34.0 | -CH₂ -Br |
| ~32.8 | -CH₂-CH₂ -Br |
| ~31.0-32.0 | Methylene carbons |
| ~28.0-30.0 | Methylene carbons |
| ~25.0-27.0 | Methylene carbons |
| ~22.7 | -CH₂ -CH₃ |
| ~14.1 | -CH₃ |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 448/450 | [M+H]⁺ (isotopic pattern for Br) |
| 447/449 | [M]⁺ (isotopic pattern for Br) |
| 255 | [C₁₆H₃₁O₂]⁻ (2-hexyldecanoate fragment) |
| 193/195 | [C₇H₁₄Br]⁺ (bromoheptyl fragment) |
Detailed Methodologies for Key Experiments
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra using standard pulse programs to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer capable of both Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Sample Preparation (ESI): Dissolve a small amount of the sample in methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
-
EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph. Acquire the mass spectrum with an electron energy of 70 eV over a mass range of m/z 40-600.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. This guide provides a robust framework, including a proposed synthetic route and predicted analytical data, to aid researchers in the definitive characterization of this compound. The provided methodologies for NMR and MS are standard protocols that can be adapted to available instrumentation. The successful synthesis and characterization of this molecule will contribute to the expanding library of novel lipid structures for various research and development applications.
An In-depth Technical Guide to the Purity Assessment of Synthetic 7-Bromoheptyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthetically produced 7-Bromoheptyl 2-hexyldecanoate, a bromoalkyl long-chain ester. Given the absence of specific literature for this exact compound, this guide extrapolates from established analytical techniques for similar molecules, such as other long-chain esters and lipid synthons. The described protocols are intended to enable researchers and drug development professionals to effectively identify and quantify the target compound and potential impurities, ensuring the quality and reliability of the material for its intended application.
Introduction
This compound is a long-chain bromoalkyl ester. While specific applications are not widely documented, its structure suggests potential utility as a synthetic building block in various fields, including drug delivery (e.g., in the synthesis of lipid nanoparticles), materials science, and organic synthesis. The presence of a terminal bromine atom allows for further chemical modifications.
The purity of such a compound is critical for its application, as impurities can affect reaction yields, product performance, and, in biomedical applications, toxicity. This guide outlines a systematic approach to the purity assessment of this compound, covering its probable synthesis route, potential impurities, and the application of various analytical techniques.
Hypothesized Synthesis and Potential Impurities
A common and straightforward method for the synthesis of esters is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. For this compound, this would involve the reaction of 2-hexyldecanoic acid with 7-bromoheptan-1-ol in the presence of an acid catalyst, such as sulfuric acid.
Reaction Scheme:
Based on this hypothesized synthesis, potential impurities may include:
-
Unreacted Starting Materials:
-
2-Hexyldecanoic acid
-
7-Bromoheptan-1-ol
-
-
By-products:
-
Water
-
Bis(7-bromoheptyl) ether (from the self-condensation of 7-bromoheptan-1-ol)
-
-
Residual Reagents:
-
Acid catalyst (e.g., sulfuric acid)
-
Organic solvents used in the reaction and purification steps.
-
Analytical Methodologies for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -COO-CH₂ -(CH₂)₅-CH₂-Br |
| ~3.40 | Triplet | 2H | -CH₂-CH₂ -Br |
| ~2.25 | Multiplet | 1H | -CH (C₆H₁₃)(C₈H₁₇) |
| ~1.85 | Quintet | 2H | -CH₂-CH₂ -CH₂-Br |
| ~1.60 | Multiplet | 4H | -COO-CH₂-CH₂ - and -(CH₂)₄-CH₂ -CH₂-Br |
| ~1.25 | Broad | ~24H | Methylene protons of the alkyl chains |
| ~0.88 | Triplet | 6H | Terminal methyl groups |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~175 | C =O (Ester carbonyl) |
| ~65 | -COO-CH₂ - |
| ~45 | -CH (C₆H₁₃)(C₈H₁₇) |
| ~34 | -CH₂ -Br |
| ~32-22 | Methylene carbons of the alkyl chains |
| ~14 | Terminal methyl carbons |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons. Compare the observed chemical shifts and coupling patterns with the expected values. The presence of peaks corresponding to the starting materials or by-products would indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of long-chain esters.[3][4][5]
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for high-temperature analysis of lipids should be used (e.g., a low-polarity phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250-300 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-350 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 600).
-
-
Data Analysis: The retention time of the main peak will be characteristic of this compound. The mass spectrum of this peak should be consistent with its molecular weight and expected fragmentation pattern. Impurities will appear as separate peaks with different retention times and mass spectra.
Expected GC-MS Data:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Later eluting | Molecular ion (if visible), fragments corresponding to the loss of the bromoheptyl group, and fragments of the alkyl chains. |
| 2-Hexyldecanoic acid | Earlier than the ester | Molecular ion, fragments characteristic of carboxylic acids. |
| 7-Bromoheptan-1-ol | Much earlier | Molecular ion (if visible), fragment corresponding to the loss of bromine. |
| Bis(7-bromoheptyl) ether | Varies | Molecular ion, fragments corresponding to the bromoheptyl moiety. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including lipids and esters.[6][7][8][9][10] A reversed-phase HPLC method with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) is recommended.
Experimental Protocol for HPLC:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of methanol (B129727) and chloroform).
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a suitable detector. A C18 or C8 reversed-phase column is appropriate.
-
HPLC Conditions:
-
Mobile Phase: A gradient of two solvents, for example, Solvent A: Methanol/Water and Solvent B: Isopropanol/Acetonitrile.
-
Gradient Program: Start with a higher polarity mobile phase and gradually increase the proportion of the less polar solvent to elute the non-polar compounds.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for confirming the presence of key functional groups in the molecule.[11][12][13][14][15]
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2925, ~2855 | C-H stretching (alkyl) |
| ~1735 | C=O stretching (ester) |
| ~1170 | C-O stretching (ester) |
| ~650 | C-Br stretching |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups present in this compound. The absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of the starting alcohol and carboxylic acid.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, bromine and oxygen) in the compound.[16][17][18][19][20] This is a fundamental method for confirming the empirical formula and assessing purity.
Expected Elemental Composition for C₂₃H₄₅BrO₂:
| Element | Theoretical Percentage |
| Carbon | 63.43% |
| Hydrogen | 10.42% |
| Bromine | 18.35% |
| Oxygen | 7.35% |
Experimental Protocol for Elemental Analysis:
-
Sample Preparation: A small, accurately weighed amount of the purified sample is required. The sample must be thoroughly dried to remove any residual solvents.
-
Instrumentation: An elemental analyzer.
-
Data Analysis: The experimentally determined percentages of C and H are compared with the theoretical values. A good match (typically within ±0.4%) is indicative of high purity.
Summary of Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthetic this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity assessment of synthetic this compound requires a combination of chromatographic and spectroscopic techniques. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently determine the purity of this compound and ensure its suitability for their specific applications. The hypothesized synthesis route provides a basis for understanding potential impurities, which can be effectively identified and quantified using the described analytical methods.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. hplc.eu [hplc.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. aocs.org [aocs.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 18. Elemental analysis: operation & applications - Elementar [elementar.com]
- 19. azom.com [azom.com]
- 20. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
7-Bromoheptyl 2-hexyldecanoate material safety data sheet
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 7-Bromoheptyl 2-hexyldecanoate is not publicly available. The following information is compiled from supplier data and general safety guidelines for handling research chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for an official SDS provided by the manufacturer. Always consult the supplier-provided SDS before handling any chemical.
Chemical and Physical Properties
This compound is a chemical compound used in research, particularly in the development and modification of lipid nanoparticles for drug delivery.[1] It features a terminal bromide and two non-polar tails.[1] The quantitative data available for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2795216-34-9 | MedKoo |
| Chemical Formula | C23H45BrO2 | MedKoo[1] |
| Molecular Weight | 433.52 g/mol | MedKoo[1] |
| Exact Mass | 432.2603 | MedKoo[1] |
| Purity | >95% (refer to Certificate of Analysis) | MedKoo[1] |
| Elemental Analysis | C, 63.72%; H, 10.46%; Br, 18.43%; O, 7.38% | MedKoo[1] |
Safety and Handling Overview
As this product is intended for research use only, not for human or veterinary use, stringent safety protocols are required.[1] While specific hazard data is unavailable, general principles for handling bromo- and ester-containing organic compounds should be followed.
General Handling Workflow
The following diagram outlines a generalized workflow for handling a research chemical like this compound, from receipt to disposal.
Storage and Stability
-
Short-term storage: Dry, dark, and at 0 - 4°C (days to weeks).[1]
-
Long-term storage: -20°C (months to years).[1]
-
Shipping: Shipped under ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[1]
-
Shelf Life: Greater than 2 years if stored properly.[1]
Understanding a Material Safety Data Sheet (MSDS/SDS)
For any chemical, the SDS is the primary source of safety information. Researchers must be proficient in locating and understanding its sections. An SDS for a related bromo-compound would typically include the following sections, which should be carefully reviewed.
Key Sections of an SDS
| Section | Content and Importance |
| 1. Identification | Includes product name, CAS number, and supplier contact information. |
| 2. Hazard(s) Identification | Describes physical and health hazards (e.g., flammable liquid, skin irritant, eye irritant). This section contains pictograms, signal words ("Warning" or "Danger"), and hazard statements (e.g., H315: Causes skin irritation). |
| 3. Composition/Information on Ingredients | Lists the chemical ingredients and their concentrations. |
| 4. First-Aid Measures | Provides detailed instructions for immediate medical care in case of exposure via inhalation, skin contact, eye contact, or ingestion.[2][3] |
| 5. Fire-Fighting Measures | Details suitable and unsuitable extinguishing media and specific hazards that may arise during a fire, such as the formation of carbon monoxide and hydrogen bromide.[2][4] |
| 6. Accidental Release Measures | Outlines procedures for cleaning up spills, including necessary personal protective equipment (PPE) and containment methods.[2] |
| 7. Handling and Storage | Provides guidance on safe handling practices (e.g., "work under a hood," "avoid breathing mist or vapours") and storage conditions to ensure stability and avoid hazardous reactions.[5] |
| 8. Exposure Controls/Personal Protection | Specifies permissible exposure limits and recommends appropriate PPE, such as safety glasses, gloves, and lab coats.[3] |
| 9. Physical and Chemical Properties | Lists physical data like boiling point, density, and flash point. |
| 10. Stability and Reactivity | Describes the chemical stability and conditions to avoid (e.g., heat, open flames), as well as incompatible materials.[4] |
| 11. Toxicological Information | Provides data on the likely routes of exposure and the symptoms of acute and chronic exposure. This section would note if the compound is a known or suspected carcinogen.[6] |
Experimental Protocols (Generalized)
Detailed experimental protocols for the use of this compound are proprietary to the research institutions using it. However, a generalized protocol for handling and formulating a lipid-based research chemical is outlined below.
Protocol: Preparation of a Stock Solution
-
Preparation: Before handling, ensure all necessary PPE is worn, including safety glasses, lab coat, and appropriate chemical-resistant gloves. All work must be conducted in a certified chemical fume hood.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the required amount of the compound in a tared, sterile container.
-
Solubilization: Add the desired solvent (solubility information to be determined by the end-user) to the compound. The choice of solvent will depend on the specific application (e.g., ethanol (B145695) for lipid nanoparticle formulation).
-
Mixing: Mix the solution until the solute is completely dissolved. This may be achieved by vortexing or sonication.
-
Storage of Stock Solution: Store the resulting stock solution under the recommended conditions, typically at 0 - 4°C for short-term use or -20°C for long-term storage.[1]
The logical relationship between safety, handling, and experimental use is critical for ensuring researcher safety and experimental integrity.
References
The Bromine Advantage: A Technical Guide to the Applications of Bromo-Functionalized Lipids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and membrane biology, the strategic modification of lipid molecules offers a powerful toolkit for elucidating complex biological processes. Among these modifications, the introduction of a bromine atom onto the lipid scaffold has emerged as a versatile strategy, enabling a diverse range of applications from probing protein-lipid interactions to enhancing bioimaging and potentially modulating enzyme activity. This in-depth technical guide explores the core applications of bromo-functionalized lipids, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.
Probing Protein-Lipid Interactions with Fluorescence Quenching
The proximity of a bromine atom to a tryptophan residue can lead to efficient quenching of the tryptophan's intrinsic fluorescence. This principle forms the basis of a powerful technique to map the position and orientation of proteins and peptides within a lipid bilayer. By incorporating brominated phospholipids (B1166683) at specific depths within a model membrane, researchers can precisely determine which regions of a protein are in close contact with the lipid core.
Quantitative Data: Quenching Efficiencies of Brominated Phospholipids
The effectiveness of fluorescence quenching by brominated lipids is dependent on the position of the bromine atoms along the acyl chain and their proximity to the fluorophore. Below is a summary of quenching efficiencies observed in studies using brominated phosphatidylcholines to quench the fluorescence of a synthetic transmembrane peptide.
| Brominated Phospholipid (Acyl Chain Position of Bromine) | Quenching Efficiency (%) | Apparent R₀ (Å) |
| 1-palmitoyl-2-(4,5-dibromostearoyl)phosphatidylcholine | Low | - |
| 1-palmitoyl-2-(6,7-dibromostearoyl)phosphatidylcholine | Moderate | - |
| 1-palmitoyl-2-(9,10-dibromostearoyl)phosphatidylcholine | High | - |
| 1-palmitoyl-2-(11,12-dibromostearoyl)phosphatidylcholine | High | - |
| 1-palmitoyl-2-(15,16-dibromostearoyl)phosphatidylcholine | ~90 | 9[1] |
Note: Quenching efficiency is dependent on the specific protein/peptide and its depth of insertion.
Experimental Protocol: Tryptophan Fluorescence Quenching with Brominated Phospholipids
This protocol outlines the general steps for conducting a tryptophan fluorescence quenching experiment to study protein-lipid interactions.
Materials:
-
Protein of interest containing a tryptophan residue
-
Non-brominated phospholipid (e.g., DOPC)
-
Brominated phospholipid (e.g., 1-palmitoyl-2-(dibromostearoyl)phosphatidylcholine with bromine at a specific position)
-
Buffer (e.g., HEPES, Tris-HCl)
-
Organic solvent (e.g., chloroform)
-
Detergent for reconstitution (e.g., sodium cholate)
-
Spectrofluorometer
Methodology:
-
Lipid Film Preparation:
-
In a glass tube, mix the desired ratio of non-brominated and brominated phospholipids dissolved in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Vesicle Preparation:
-
Hydrate the lipid film with buffer containing a detergent (e.g., sodium cholate) by vortexing or sonication to form micelles.
-
-
Protein Reconstitution:
-
Add the protein of interest to the lipid micelle solution at a desired lipid-to-protein molar ratio (e.g., 100:1).[2]
-
Incubate the mixture to allow the protein to incorporate into the micelles.
-
Remove the detergent by dialysis, size-exclusion chromatography, or dilution to allow the formation of proteoliposomes.[2]
-
-
Fluorescence Measurement:
-
Transfer the proteoliposome suspension to a quartz cuvette.
-
Excite the sample at 295 nm to selectively excite tryptophan residues.[2][3]
-
Record the fluorescence emission spectrum from approximately 310 nm to 450 nm.
-
Measure the fluorescence intensity of the sample containing non-brominated lipids (F₀) and the sample containing brominated lipids (F).
-
-
Data Analysis:
-
Calculate the fractional quenching (FQ) using the following equation: FQ = (F₀ - F) / F₀[2]
-
By using a series of phospholipids brominated at different positions along the acyl chain, a quenching profile can be generated to map the depth of the tryptophan residue within the membrane.
-
Workflow for Tryptophan Fluorescence Quenching
Enhancing Structural Biology with Cryo-Electron Microscopy
In the field of cryo-electron microscopy (cryo-EM), achieving sufficient contrast to resolve fine structural details of lipid membranes can be challenging. Bromo-functionalized lipids serve as excellent contrast-enhancing probes due to the high electron-scattering power of the bromine atom.[4] By incorporating these lipids into model membranes, researchers can better visualize the organization of lipid leaflets, protein-lipid interfaces, and membrane deformations.[4][5]
Experimental Protocol: Cryo-EM Sample Preparation with Bromo-Functionalized Lipids
This protocol provides a general workflow for preparing cryo-EM grids of lipid vesicles containing bromo-functionalized lipids.
Materials:
-
Lipid mixture including a bromo-functionalized lipid
-
Buffer
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151)
Methodology:
-
Vesicle Preparation:
-
Prepare a lipid film containing the desired mole percentage of the bromo-functionalized lipid as described in the fluorescence quenching protocol.
-
Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a defined pore size.
-
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make the surface hydrophilic.
-
Apply a small volume (e.g., 3-4 µL) of the vesicle suspension to the grid.
-
Incubate for a short period to allow vesicle adsorption.
-
-
Blotting and Plunge-Freezing:
-
In a plunge-freezing apparatus, blot the grid with filter paper to remove excess liquid, leaving a thin film of the vesicle suspension spanning the holes of the carbon grid.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Cryo-EM Imaging and Data Processing:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Acquire images at a low electron dose to minimize radiation damage.
-
Process the images using standard cryo-EM software packages to perform motion correction, CTF estimation, particle picking (if applicable), and 2D/3D classification and reconstruction. The increased electron density from the bromine atoms will aid in identifying the location of the bromo-lipids within the membrane structure.
-
Logical Workflow for Cryo-EM with Bromo-Lipids
Bioorthogonal Chemistry: A Niche Role for Bromo-Functionalized Lipids
While "click chemistry" has become a cornerstone of bioorthogonal labeling, it predominantly relies on the highly specific and efficient reactions between azides and alkynes. Bromo-functionalized lipids do not typically participate in these conventional click reactions. However, the bromine atom can serve as a reactive handle in other types of chemical ligations, such as acting as a leaving group in nucleophilic substitution reactions.
One notable application involves the use of 2-bromofatty aldehydes in comparative studies to understand differential protein modification when compared to their chloro- counterparts.[6] This suggests a role for bromo-functionalized lipids in probing the specificity of protein-lipid interactions and enzymatic modifications rather than as a direct "clickable" handle for reporter molecule attachment.
Researchers interested in bioorthogonal labeling of lipids are generally guided towards azide- or alkyne-functionalized lipids for use in well-established copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[7][8]
Modulating Enzyme Activity
Certain bromo-functionalized lipids have been shown to act as inhibitors of various enzymes, particularly those involved in lipid metabolism. The bromine atom can enhance the reactivity of the lipid, leading to covalent modification of the enzyme's active site or allosteric binding that modulates its function.
Quantitative Data: Inhibition Constants (Kᵢ) of Bromo-Functionalized Lipids
The inhibitory potency of bromo-lipids can be quantified by their inhibition constant (Kᵢ). Lower Kᵢ values indicate a higher binding affinity of the inhibitor for the enzyme.
| Inhibitor | Enzyme | Type of Inhibition | Kᵢ (µM) |
| 2-Bromopalmitoyl-CoA | Monoacylglycerol acyltransferase | Non-competitive | < Km for palmitoyl-CoA[2] |
| 2-Bromopalmitoyl-CoA | Diacylglycerol acyltransferase | Non-competitive | < Km for palmitoyl-CoA[2] |
| 2-Bromopalmitate | Acyl-protein thioesterase 1 (APT1) | Uncompetitive | - |
| 2-Bromopalmitate | Acyl-protein thioesterase 2 (APT2) | Uncompetitive | -[9] |
Note: Specific Kᵢ values can vary depending on the experimental conditions.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of a bromo-functionalized lipid on an enzyme's activity.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Bromo-functionalized lipid inhibitor
-
Buffer
-
Detection system (e.g., spectrophotometer, fluorometer)
Methodology:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the activity of the target enzyme by monitoring the consumption of the substrate or the formation of the product over time.
-
-
Inhibition Studies:
-
Pre-incubate the enzyme with various concentrations of the bromo-functionalized lipid inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial reaction rates as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Perform kinetic studies by measuring the initial rates at various substrate and inhibitor concentrations.
-
Use Lineweaver-Burk or other kinetic plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Kᵢ).
-
Signaling Pathway of Enzyme Inhibition
Applications in Drug Delivery
The unique physicochemical properties of bromo-functionalized lipids, such as their increased lipophilicity and potential for specific interactions, suggest their utility in drug delivery systems. While this is an emerging area of research, the incorporation of bromo-lipids into liposomes or other nanoparticles could potentially influence drug loading, release kinetics, and biodistribution. Further research is needed to fully explore and validate the use of bromo-functionalized lipids in therapeutic applications.
Conclusion
Bromo-functionalized lipids represent a valuable class of molecular tools for researchers in the life sciences. Their ability to act as fluorescence quenchers and cryo-EM contrast agents provides powerful means to investigate the intricacies of membrane structure and protein-lipid interactions. While their role in conventional bioorthogonal click chemistry is limited, their utility as enzyme inhibitors highlights their potential for modulating biological pathways. As synthetic methodologies advance and our understanding of their properties deepens, the applications of bromo-functionalized lipids are poised to expand, offering new avenues for discovery in fundamental biology and drug development.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 7-Bromoheptyl 2-hexyldecanoate: Synthesis, Properties, and Application in Lipid Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoheptyl 2-hexyldecanoate is a novel synthetic lipid with significant potential in the field of drug delivery. Its unique structure, featuring a terminal bromide and two non-polar alkyl chains, makes it a valuable component for the formulation of lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and a primary application of this compound in LNP-mediated drug delivery. Detailed experimental protocols for its synthesis and the formulation of LNPs are presented, alongside expected characterization data. Furthermore, this document illustrates key processes through detailed diagrams, offering a valuable resource for researchers and professionals in the pharmaceutical sciences.
Introduction
The advent of mRNA-based therapeutics and vaccines has underscored the critical need for advanced drug delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for the effective and safe delivery of nucleic acid payloads. The efficacy of LNPs is largely dependent on the specific properties of their constituent lipids. This compound is a rationally designed synthetic lipid that can be incorporated into LNP formulations. The terminal bromide atom provides a site for further functionalization, while the branched alkyl chains contribute to the overall lipophilicity and structural integrity of the nanoparticle. This guide will delve into the foundational aspects of this compound, from its chemical synthesis to its role in cutting-edge drug delivery systems.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₂₃H₄₅BrO₂ |
| Molecular Weight | 449.5 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); Insoluble in water |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound can be achieved through a Fischer-Speier esterification reaction between 2-hexyldecanoic acid and 7-bromoheptan-1-ol, catalyzed by a strong acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2-Hexyldecanoic acid
-
7-Bromoheptan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-hexyldecanoic acid (1 equivalent) and 7-bromoheptan-1-ol (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow Diagram
Synthesis of this compound.
Application in Lipid Nanoparticle Formulation
This compound can serve as a structural or "helper" lipid in the formulation of LNPs for drug delivery. Its branched alkyl chains can contribute to a less ordered lipid matrix, potentially increasing the encapsulation efficiency of therapeutic payloads.
Hypothetical LNP Formulation
The following table outlines a potential formulation for an LNP incorporating this compound.
| Component | Molar Ratio (%) | Role |
| Ionizable Cationic Lipid | 50 | Payload encapsulation, endosomal escape |
| This compound | 10 | Helper Lipid |
| Cholesterol | 38.5 | Structural integrity |
| PEG-Lipid | 1.5 | Stability, circulation time |
Experimental Protocol: LNP Formulation via Microfluidic Mixing
Materials:
-
Ionizable cationic lipid
-
This compound
-
Cholesterol
-
PEG-Lipid
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Payload (e.g., mRNA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution by dissolving the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.
-
Prepare an aqueous phase by dissolving the payload (e.g., mRNA) in the aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous payload solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) to remove the ethanol and buffer exchange.
-
Sterile-filter the final LNP formulation.
LNP Self-Assembly Diagram
Self-assembly of Lipid Nanoparticles.
Characterization of Formulated LNPs
A thorough characterization of the formulated LNPs is crucial to ensure their quality and efficacy.
Experimental Workflow for LNP Characterization
| Parameter | Method | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determine size distribution and homogeneity |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Assess surface charge and stability |
| Encapsulation Efficiency | RiboGreen Assay (for mRNA) | Quantify the amount of encapsulated payload |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualize the structure of the LNPs |
Proposed Mechanism of Cellular Uptake and Payload Delivery
LNPs are typically taken up by cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the payload into the cytoplasm.
Cellular Uptake and Endosomal Escape Pathway
Cellular uptake and endosomal escape of LNPs.
Safety Considerations
As with any novel chemical entity, a thorough toxicological assessment of this compound and LNP formulations containing it is essential. Preliminary in vitro and in vivo studies should be conducted to evaluate cytotoxicity, immunogenicity, and overall biocompatibility. Standard safety precautions, including the use of personal protective equipment, should be observed when handling this compound in a laboratory setting.
Conclusion
This compound represents a promising addition to the toolbox of lipid excipients for advanced drug delivery systems. Its rational design allows for its incorporation into lipid nanoparticles, which are at the forefront of modern medicine. This technical guide provides a foundational understanding of its synthesis, properties, and application, offering a starting point for further research and development in the field of nanomedicine. The detailed protocols and illustrative diagrams are intended to facilitate the practical implementation of this technology by researchers and drug development professionals.
Preliminary Investigation: 7-Bromoheptyl 2-hexyldecanoate
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document presents a preliminary investigation into the chemical compound 7-Bromoheptyl 2-hexyldecanoate. A comprehensive search of publicly available scientific databases and literature has been conducted to gather information regarding its synthesis, physicochemical properties, biological activity, and potential applications. This guide aims to summarize the current state of knowledge on this compound and to provide a foundation for future research endeavors.
Introduction
This compound is a chemical entity that belongs to the class of long-chain fatty acid esters. Its structure, featuring a bromoheptyl group esterified with 2-hexyldecanoic acid, suggests potential utility as a synthetic intermediate or as a molecule with specific physicochemical properties relevant to drug delivery or materials science. This investigation seeks to collate and present the available data on this compound.
Chemical and Physical Properties
A thorough search for experimental data on this compound yielded limited specific results. However, computational data for a structurally related compound, (7-bromo-2,2-dimethylheptyl) 4-hexyldecanoate, is available from PubChem and can offer some theoretical insights. It is crucial to note that these are predicted values and may differ from experimental findings for this compound.
Table 1: Computed Physicochemical Properties of a Related Compound
| Property | Value | Source |
| Molecular Formula | C25H49BrO2 | PubChem[1] |
| Molecular Weight | 461.6 g/mol | PubChem[1] |
| IUPAC Name | (7-bromo-2,2-dimethylheptyl) 4-hexyldecanoate | PubChem[1] |
Note: These properties are for a related compound and should be considered as estimations for this compound.
Synthesis and Experimental Protocols
Currently, there are no published experimental protocols specifically detailing the synthesis of this compound. However, based on standard organic chemistry principles, a plausible synthetic route can be proposed.
Proposed Synthesis Workflow
The synthesis would likely involve the esterification of 2-hexyldecanoic acid with 7-bromoheptan-1-ol. This reaction is typically catalyzed by an acid or a coupling agent.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Reactant Preparation: Equimolar amounts of 2-hexyldecanoic acid and 7-bromoheptan-1-ol would be dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Catalyst/Coupling Agent Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) for Fischer esterification, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), would be added to the reaction mixture.
-
Reaction Conditions: The mixture would be stirred at room temperature or heated under reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Work-up and Purification: Upon completion, the reaction mixture would be filtered (if DCC is used) and washed with aqueous solutions to remove unreacted acid and catalyst. The organic layer would be dried, and the solvent evaporated. The crude product would then be purified using column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. The presence of a long alkyl chain and a terminal bromide suggests that the molecule could potentially interact with lipid membranes or act as a precursor for further chemical modifications to introduce biologically active moieties. For instance, similar lipid-like molecules have been investigated for their role in the formation of lipid nanoparticles for drug delivery.[2][3]
Conclusion and Future Directions
This preliminary investigation reveals a significant lack of specific data on this compound. While its basic physicochemical properties can be estimated and a plausible synthetic route can be proposed, there is no experimental evidence to date on its synthesis, characterization, or biological effects.
Future research should focus on:
-
Synthesis and Characterization: The development and validation of a reliable synthetic protocol, followed by full characterization of the compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
-
Physicochemical Properties: Experimental determination of key properties like melting point, boiling point, solubility, and logP.
-
Biological Screening: A broad-based biological screening to identify any potential bioactivity, for example, in antimicrobial, anticancer, or anti-inflammatory assays.
-
Applications in Materials Science: Investigation of its potential use in the formation of lipid-based delivery systems or as a functionalized lipid.
This document serves as a starting point for researchers interested in this compound and highlights the need for foundational research to uncover its potential applications.
References
Methodological & Application
Application Notes and Protocols: Incorporation of 7-Bromoheptyl 2-hexyldecanoate into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1][2][3] The efficacy of these delivery systems is highly dependent on their lipid composition, which typically includes an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[3][4] The introduction of novel, functionalized lipids can modulate the physicochemical properties, stability, and biological activity of LNPs.
This document provides a detailed protocol for the incorporation of 7-Bromoheptyl 2-hexyldecanoate , a novel functionalized lipid, into LNP formulations. This compound possesses a terminal bromide and two non-polar tails, suggesting its potential utility in modifying LNP structure or for further functionalization.[5] These application notes will guide researchers through the formulation, characterization, and potential applications of LNPs containing this novel lipid.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C23H45BrO2 | [5] |
| Molecular Weight | 433.52 g/mol | [5] |
| Appearance | To be determined | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [5] |
Experimental Protocols
Materials and Equipment
Lipids:
-
Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Component: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Novel Functionalized Lipid: this compound
Solvents and Buffers:
-
Ethanol (B145695) (anhydrous, USP grade)
-
Citrate (B86180) Buffer (pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorometer or UV-Vis spectrophotometer
-
Dialysis or tangential flow filtration (TFF) system for purification
-
Transmission Electron Microscope (TEM) (optional)
LNP Formulation Workflow
The following diagram outlines the general workflow for the formulation and characterization of LNPs incorporating this compound.
Preparation of Stock Solutions
-
Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in anhydrous ethanol at a concentration of 10-20 mg/mL. Ensure complete dissolution, using gentle warming or sonication if necessary. Store at -20°C.
-
Nucleic Acid Solution: Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as citrate buffer (pH 4.0), to the desired concentration (e.g., 0.1-0.5 mg/mL). The acidic pH ensures the ionizable lipid is protonated, facilitating encapsulation.[4]
LNP Formulation using Microfluidics
-
Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratios. A common starting ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4] When incorporating this compound, it can be substituted for a portion of the helper or structural lipids. For initial studies, a systematic variation of the this compound concentration is recommended (see Table 2 for examples).
-
Microfluidic Mixing:
-
Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A typical FRR is 3:1 (aqueous:ethanolic phase).
-
Load the lipid mixture (ethanolic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Initiate the flow to rapidly mix the two phases in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Purification
-
Buffer Exchange: The collected LNP dispersion contains ethanol and is at a low pH. To prepare the LNPs for in vitro or in vivo applications, the ethanol must be removed and the buffer exchanged to a physiological pH (e.g., PBS, pH 7.4).
-
Dialysis/TFF: Use a dialysis cassette (e.g., 10 kDa MWCO) or a TFF system to exchange the buffer against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes. This process also removes any unencapsulated nucleic acid.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
Characterization Protocols
Particle Size and Polydispersity Index (PDI)
-
Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Acceptable LNPs for in vivo applications typically have a size between 80-150 nm and a PDI < 0.2.
Encapsulation Efficiency
-
A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® for RNA) is used.
-
Prepare two sets of LNP samples: one intact and one lysed with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.
-
Measure the fluorescence intensity of both sets of samples.
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
Illustrative Formulation Data
The following table presents hypothetical data for LNP formulations with varying molar percentages of this compound, substituting a portion of the cholesterol. This data is for illustrative purposes to guide experimental design.
| Formulation ID | Molar Ratio (Ionizable:DSPC:Chol:PEG:7-BH-2-HD) | Size (nm) | PDI | Encapsulation Efficiency (%) |
| LNP-Control | 50:10:38.5:1.5:0 | 95.2 | 0.11 | 96.5 |
| LNP-BH-1 | 50:10:33.5:1.5:5 | 98.7 | 0.13 | 95.8 |
| LNP-BH-2 | 50:10:28.5:1.5:10 | 102.1 | 0.15 | 94.2 |
| LNP-BH-3 | 50:10:18.5:1.5:20 | 115.6 | 0.19 | 91.7 |
7-BH-2-HD: this compound
Potential Signaling Pathways and Cellular Uptake
The primary mechanism of LNP uptake by cells is through endocytosis. The functionalization with this compound may influence this process. The bromo- group could potentially be used for further conjugation of targeting ligands to enhance receptor-mediated endocytosis.
Conclusion
The incorporation of novel functionalized lipids like this compound into LNP formulations offers an avenue for creating next-generation drug delivery systems with tailored properties. The protocols outlined in this document provide a comprehensive framework for researchers to formulate and characterize these novel LNPs. Systematic evaluation of the impact of this compound on particle characteristics, stability, and in vitro/in vivo performance will be crucial in determining its potential in advanced drug delivery applications.
References
- 1. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 2. pnas.org [pnas.org]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. 6-bromohexyl 2-hexyldecanoate, 2644752-91-8 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Surface Modification of Lipid Nanoparticles using 7-Bromoheptyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably nucleic acids like mRNA and siRNA.[1] The surface properties of LNPs are critical determinants of their in vivo performance, influencing circulation time, biodistribution, and cellular uptake.[2][3] Surface modification with various molecules can enhance targeting to specific tissues or cells, reduce immunogenicity, and improve overall therapeutic efficacy.[4][5] This document provides detailed application notes and protocols for the use of 7-Bromoheptyl 2-hexyldecanoate , a novel lipid excipient, for the surface modification of LNPs.
This compound is a bifunctional molecule featuring a lipidic portion, comprised of a 2-hexyldecanoate tail, which allows for its incorporation into the lipid bilayer of LNPs. The terminal bromoheptyl group serves as a reactive handle for the covalent attachment of targeting ligands, imaging agents, or other functional moieties. This post-formulation modification strategy offers a versatile approach to engineering the surface of pre-formed LNPs.
Principle of LNP Surface Modification
The general strategy for LNP surface modification can be categorized into two main approaches: direct incorporation of pre-synthesized functional lipids during LNP formulation, or the chemical conjugation of moieties to the surface of already formed LNPs.[1] The use of this compound falls into the latter category, providing a flexible method for surface functionalization. The lipid tail of the molecule integrates into the LNP's outer leaflet, exposing the reactive bromo group to the aqueous environment for subsequent conjugation reactions.
Experimental Protocols
Materials and Equipment
-
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
This compound
-
-
Nucleic Acid Cargo: mRNA, siRNA, or plasmid DNA
-
Buffers and Solvents:
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
N,N-Dimethylformamide (DMF)
-
-
Targeting Ligand: Thiol- or amine-containing ligand (e.g., peptide, antibody fragment, aptamer)
-
Reagents for Conjugation:
-
Sodium azide (B81097) (for azide formation)
-
Copper(II) sulfate (B86663), Sodium ascorbate, and a copper ligand (e.g., THPTA) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if using an alkyne-modified ligand.
-
A suitable base (e.g., triethylamine) for amine conjugation.
-
-
Purification:
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Tangential flow filtration (TFF) system
-
-
Analytical Equipment:
-
Dynamic Light Scattering (DLS) for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Cryo-Transmission Electron Microscopy (Cryo-TEM) for morphology
-
Fluorometer or UV-Vis spectrophotometer for nucleic acid quantification (e.g., RiboGreen assay)
-
High-Performance Liquid Chromatography (HPLC) for lipid composition analysis
-
Protocol 1: Formulation of LNPs Incorporating this compound
This protocol describes the formulation of LNPs using a microfluidic mixing method, incorporating this compound into the lipid mixture.
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids will need to be optimized for the specific application. A typical starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
In this protocol, we will incorporate this compound by replacing a small percentage of the helper lipid or by adding it as an additional component. For initial experiments, a 1-5 mol% of this compound can be used.
-
Example: For a 50:10:37.5:1.5:1.0 molar ratio (ionizable lipid:DSPC:cholesterol:PEG-lipid:this compound), dissolve the appropriate amounts of each lipid in anhydrous ethanol to a final total lipid concentration of 25 mM.
-
-
Preparation of Aqueous Nucleic Acid Solution:
-
Dissolve the nucleic acid cargo in a citrate buffer (pH 3.0) to a suitable concentration (e.g., 0.2 mg/mL).
-
-
LNP Formulation via Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid solution in ethanol into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs, encapsulating the nucleic acid.
-
-
Purification:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH.
-
Alternatively, use a TFF system for buffer exchange and concentration.
-
Protocol 2: Surface Modification via "Click" Chemistry
This protocol describes the conjugation of an alkyne-containing targeting ligand to the bromo-functionalized LNP surface via a two-step process: azidation followed by CuAAC.
-
Azidation of LNP Surface:
-
To the purified LNP solution (1 mg/mL total lipid in PBS), add sodium azide to a final concentration of 10 mM.
-
Incubate the reaction at 50°C for 24 hours with gentle stirring.
-
Purify the azide-functionalized LNPs by dialysis or TFF against PBS to remove excess sodium azide.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a stock solution of the alkyne-modified targeting ligand in a suitable solvent (e.g., DMF or water).
-
In a reaction vessel, add the azide-functionalized LNPs.
-
Add the alkyne-modified targeting ligand at a desired molar excess (e.g., 10-fold molar excess relative to the this compound).
-
In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate and a copper ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the catalyst solution to the LNP/ligand mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the final ligand-conjugated LNPs by dialysis or TFF to remove unreacted ligand and catalyst components.
-
Protocol 3: Surface Modification via Amine Conjugation
This protocol describes the direct conjugation of an amine-containing targeting ligand to the bromo-functionalized LNP surface.
-
Conjugation Reaction:
-
To the purified LNP solution containing this compound (1 mg/mL total lipid in PBS), add the amine-containing targeting ligand at a desired molar excess.
-
Add a non-nucleophilic organic base, such as triethylamine, to a final concentration of 10-20 mM to facilitate the reaction.
-
Incubate the reaction at 37°C for 48-72 hours with gentle stirring.
-
Purify the ligand-conjugated LNPs by dialysis or TFF to remove the unreacted ligand and base.
-
Characterization of Modified LNPs
Thorough characterization is essential to ensure the quality and consistency of the surface-modified LNPs.[6][7]
| Parameter | Method | Purpose | Expected Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the mean particle size and size distribution. | Monodisperse population with a size range of 80-150 nm and PDI < 0.2. A slight increase in size after conjugation is expected. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the LNPs. | Near-neutral or slightly negative zeta potential at physiological pH. Changes in zeta potential can indicate successful surface modification. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the shape and lamellarity of the LNPs. | Spherical particles with a dense core. |
| Nucleic Acid Encapsulation Efficiency | RiboGreen Assay (or similar) | To quantify the amount of encapsulated nucleic acid. | > 90% encapsulation efficiency. |
| Confirmation of Conjugation | Gel Electrophoresis (SDS-PAGE for protein ligands), HPLC, or Mass Spectrometry | To confirm the successful attachment of the targeting ligand. | Shift in molecular weight or retention time corresponding to the conjugated LNP. |
Diagrams
Caption: Experimental workflow for LNP formulation and surface modification.
Caption: Conceptual pathway of targeted LNP uptake and cargo delivery.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| LNP aggregation | Incomplete removal of ethanol; improper pH; low PEG-lipid concentration. | Ensure complete buffer exchange; verify final pH is 7.4; optimize PEG-lipid percentage. |
| Low encapsulation efficiency | Suboptimal lipid composition; poor quality of nucleic acid or lipids. | Optimize the molar ratio of lipids; use high-quality, fresh materials. |
| Low conjugation efficiency | Inactive reagents; steric hindrance on the LNP surface; insufficient reaction time. | Use fresh reagents; consider using a longer linker on the targeting ligand; increase reaction time or temperature. |
| Changes in particle size/PDI after conjugation | Aggregation caused by reaction conditions; excessive ligand density. | Optimize conjugation reaction conditions (pH, temperature); reduce the molar excess of the targeting ligand. |
Conclusion
The use of this compound offers a versatile and efficient method for the post-formulation surface modification of lipid nanoparticles. This approach allows for the attachment of a wide range of functional molecules, enabling the development of targeted and more effective LNP-based therapeutics. The protocols and data presented here provide a foundation for researchers to incorporate this novel lipid into their LNP design and development workflows. Careful optimization of the formulation and conjugation parameters, along with thorough characterization, will be crucial for successful implementation.
References
- 1. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. Surface modification of lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Nanoparticle Characterization Techniques - Creative Biolabs [mrna.creative-biolabs.com]
Application Notes and Protocols for 7-Bromoheptyl 2-hexyldecanoate Conjugation Chemistry
Introduction
7-Bromoheptyl 2-hexyldecanoate is a bifunctional molecule featuring a lipophilic 2-hexyldecanoate ester tail and a reactive 7-bromoheptyl group. The long alkyl chains contribute to its hydrophobic character, making it suitable for incorporation into lipid-based drug delivery systems such as lipid nanoparticles (LNPs) and micelles. The terminal bromine atom serves as a versatile electrophilic handle for conjugation to various nucleophiles, enabling the attachment of targeting ligands, imaging agents, or other functional moieties. This document provides a detailed guide to the proposed synthesis and subsequent conjugation of this lipidic linker.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized below. These are estimated based on the properties of similar long-chain esters and alkyl halides.
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₃H₄₅BrO₂ | |
| Molecular Weight | 449.51 g/mol | |
| Appearance | Colorless to pale yellow oil | Expected at room temperature. |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., DCM, chloroform, ethyl acetate (B1210297), THF). | The long hydrocarbon chains dominate the molecule's polarity.[1][] |
| Boiling Point | > 200 °C at reduced pressure | High due to the large molecular weight. |
| Reactivity | The terminal bromine is susceptible to nucleophilic substitution (Sₙ2) reactions. | This is the basis for its use in conjugation.[3][4] |
Section 1: Synthesis of this compound
The synthesis of this compound can be achieved via Fischer-Speier esterification of 2-hexyldecanoic acid with 7-bromoheptan-1-ol, using an acid catalyst.[5][6]
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound via Fischer esterification.
Experimental Protocol: Synthesis
Materials:
-
2-Hexyldecanoic acid
-
7-Bromoheptan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hexyldecanoic acid (1.0 eq), 7-bromoheptan-1-ol (1.2 eq), and toluene (approx. 0.2 M concentration of the limiting reactant).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Section 2: Conjugation Chemistry
The primary mode of conjugation for this compound is through nucleophilic substitution (Sₙ2 reaction) at the carbon atom bearing the bromine. This allows for the covalent attachment of molecules containing primary amine or thiol functional groups.
Protocol 2.1: Conjugation to Primary Amines
This protocol describes the conjugation to a molecule containing a primary amine (R-NH₂), such as a protein (e.g., lysine (B10760008) residues), a peptide, or an amino-functionalized linker.[3][4][7]
Caption: Conjugation of this compound to a primary amine.
Experimental Protocol:
Materials:
-
This compound
-
Amine-containing substrate (e.g., amino-PEG, peptide)
-
N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as DIEA (2-3 eq) or K₂CO₃ (3-5 eq) to the solution.
-
In a separate vial, dissolve this compound (1.5-2.0 eq) in a minimal amount of the same solvent.
-
Add the solution of this compound dropwise to the amine solution while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and solvent.
-
Dry the organic phase, concentrate, and purify the conjugate using chromatography (e.g., silica gel or reversed-phase HPLC).
Note for Protein Conjugation: For conjugation to proteins, the reaction is typically performed in an aqueous buffer at a slightly basic pH (e.g., pH 8.0-9.0) to ensure the deprotonation of lysine ε-amino groups. A co-solvent like DMSO may be needed to solubilize the lipid. Stoichiometry must be carefully controlled to manage the degree of labeling.
Protocol 2.2: Conjugation to Thiols
This protocol details the conjugation to a thiol-containing molecule (R-SH), such as a cysteine residue in a protein or a thiol-functionalized linker. Thiolates are excellent nucleophiles and react efficiently with alkyl bromides.[1][8][9]
Caption: Conjugation of this compound to a thiol.
Experimental Protocol:
Materials:
-
This compound
-
Thiol-containing substrate
-
DIEA or K₂CO₃
-
Anhydrous DMF or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the thiol-containing substrate (1.0 eq) in anhydrous DMF or THF.
-
Add a mild base such as DIEA (1.5-2.0 eq) to generate the thiolate anion in situ.
-
Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction is typically faster than with amines.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify the resulting thioether conjugate as described in Protocol 2.1.
Note for Protein Conjugation: For proteins, cysteine conjugation is performed under mild conditions, often in an aqueous buffer at a pH of ~7.0-8.0. A reducing agent like TCEP may be required to prevent disulfide bond formation. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
Section 3: General Workflow for Bioconjugation and Analysis
The following diagram outlines a typical workflow for a bioconjugation experiment using this compound.
Caption: General experimental workflow for bioconjugation.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. digital.csic.es [digital.csic.es]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of Lipid Nanoparticles (LNPs) Formulated with 7-Bromoheptyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The critical quality attributes (CQAs) of these LNPs, such as particle size, surface charge, morphology, and encapsulation efficiency, are highly dependent on their composition, including the specific ionizable lipid used. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of LNPs formulated with the novel ionizable lipid, 7-Bromoheptyl 2-hexyldecanoate. While this specific lipid is novel, the analytical principles and methodologies are based on well-established techniques for LNP characterization.
Key Analytical Techniques for LNP Characterization
A multi-faceted approach employing orthogonal analytical techniques is crucial for the comprehensive characterization of LNPs.[1][2] This ensures a thorough understanding of the nanoparticle's physicochemical properties, which are critical for its safety and efficacy.
Core Physicochemical Characterization:
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter and the size distribution of LNPs.[3][4][][6][7]
-
Zeta Potential: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the LNPs, which is a critical factor for stability and interaction with biological membranes.[][8][9]
-
Encapsulation Efficiency (EE%): Various methods, including fluorescence-based assays (e.g., RiboGreen assay) and chromatography techniques, are employed to quantify the amount of nucleic acid successfully encapsulated within the LNPs.[3][10][11][12][13]
Advanced Structural Characterization:
-
Morphology and Ultrastructure: Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of individual LNPs, revealing their shape, lamellarity, and internal structure in a near-native state.[11][14][15][16]
-
Internal Structure and Composition: Small-Angle X-ray Scattering (SAXS) offers insights into the internal nanostructure of LNPs, including the arrangement of the lipid components and the encapsulated cargo.[17][18][19][20]
-
Lipid Composition and Purity: High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is used to quantify the individual lipid components and assess their purity.[2][3]
Data Presentation: Summary of Critical Quality Attributes
The following table summarizes the key analytical techniques and typical target values for LNPs formulated with ionizable lipids. These values are representative and may need to be optimized for specific formulations and applications.
| Critical Quality Attribute | Analytical Technique | Typical Target Value |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH (~ -10 to +10 mV) |
| Encapsulation Efficiency (EE%) | RiboGreen Assay / HPLC | > 90% |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, unilamellar vesicles with a dense core |
| Lipid Component Ratio | HPLC-CAD/MS | Conforms to the target formulation ratio |
| Nucleic Acid Integrity | Gel Electrophoresis / Capillary Electrophoresis | Intact, single band |
Experimental Protocols
Protocol 1: Determination of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of LNPs.
Materials:
-
LNP dispersion formulated with this compound
-
1x Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Disposable low-volume cuvettes (e.g., DTS0012)
-
Zetasizer instrument (e.g., Malvern Panalytical)
Procedure:
-
Sample Preparation: Dilute the LNP dispersion in filtered 1x PBS to a suitable concentration. The optimal concentration should be determined empirically to ensure a stable and accurate measurement (typically a count rate between 100 and 500 kcps).
-
Instrument Setup:
-
Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software (e.g., material refractive index, dispersant viscosity, temperature). For LNPs, a temperature of 25°C is standard.
-
-
Measurement:
-
Pipette 1 mL of the diluted LNP sample into a clean cuvette, ensuring no air bubbles are present.[21]
-
Place the cuvette in the instrument's cell holder.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform a minimum of three replicate measurements.
-
-
Data Analysis: The software will automatically calculate the Z-average diameter and the PDI. Report the mean and standard deviation of the replicate measurements.
Protocol 2: Measurement of LNP Zeta Potential by Electrophoretic Light Scattering (ELS)
Objective: To determine the surface charge of the LNPs.
Materials:
-
LNP dispersion
-
10 mM NaCl solution, filtered through a 0.22 µm filter
-
Folded capillary cells (e.g., DTS1070)
-
Zetasizer instrument with ELS capability
Procedure:
-
Sample Preparation: Dilute the LNP dispersion in filtered 10 mM NaCl solution.[9] The low ionic strength of the dispersant is crucial for an accurate zeta potential measurement.
-
Instrument Setup:
-
Ensure the instrument is properly calibrated.
-
Select the zeta potential measurement mode in the software.
-
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.[9]
-
Place the cell into the instrument.
-
Allow the sample to equilibrate.
-
Perform a minimum of three replicate measurements.
-
-
Data Analysis: The software will calculate the zeta potential based on the electrophoretic mobility of the particles. Report the mean zeta potential and standard deviation.
Protocol 3: Determination of Encapsulation Efficiency using a Fluorescence-Based Assay
Objective: To quantify the percentage of nucleic acid encapsulated within the LNPs.
Materials:
-
LNP dispersion
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent for DNA)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% solution)
-
Nuclease-free water
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the free nucleic acid in TE buffer.
-
Sample Preparation:
-
Intact LNPs (to measure free nucleic acid): Dilute the LNP dispersion in TE buffer.
-
Lysed LNPs (to measure total nucleic acid): Dilute the LNP dispersion in TE buffer containing 0.1% Triton X-100 to disrupt the LNPs. Incubate for 10 minutes at room temperature.
-
-
Assay:
-
Add the RiboGreen reagent to the standards and samples in the 96-well plate.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence intensity using the plate reader.
-
-
Calculation:
-
Determine the concentration of free nucleic acid and total nucleic acid from the standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:[10] EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
Protocol 4: Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Objective: To visualize the morphology and ultrastructure of the LNPs.
Materials:
-
LNP dispersion
-
TEM grids (e.g., lacey carbon)
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-Transmission Electron Microscope
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.
-
Sample Application and Vitrification:
-
In a controlled environment (e.g., Vitrobot), apply 3-4 µL of the LNP dispersion to the grid.
-
Blot the excess liquid to create a thin film.
-
Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, preserving the LNPs in their native, hydrated state.[16]
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
-
Acquire images at various magnifications under low-dose conditions to minimize beam damage.
-
-
Data Analysis: Analyze the images to assess particle size, shape, lamellarity, and the presence of a dense core, which is indicative of successful nucleic acid encapsulation.
Visualizations
Caption: Workflow for LNP characterization.
Caption: Encapsulation efficiency determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. blog.curapath.com [blog.curapath.com]
- 4. biopharminternational.com [biopharminternational.com]
- 6. lsinstruments.ch [lsinstruments.ch]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 9. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 12. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 13. sciex.com [sciex.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Nanoparticle Characterization | Cryo-TEM | Nano Imaging [nanoimagingservices.webflow.io]
- 16. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 17. Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Structure Affects the Activity of Lipid Nanoparticles [als.lbl.gov]
- 19. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]
- 20. xenocs.com [xenocs.com]
- 21. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with Bromo-Tagged Lipid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines.[1][2][3][4][5][6][7][8] The success of these delivery systems hinges on the careful selection and combination of lipid components, which typically include an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][9][3][4][7][10] Ionizable lipids are particularly crucial, as they are responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][9][11][12]
This document provides detailed application notes and protocols for the formulation and characterization of LNPs, with a special focus on the synthesis of novel ionizable lipids using bromo-tagged precursors. The use of precursors like 1-bromooctane (B94149) in the synthesis of ionizable lipids, such as the cholesterol-tailed ARV-T1, highlights a versatile approach to developing next-generation delivery vehicles with potentially enhanced efficacy.[1] These protocols are intended to guide researchers in the development of LNPs for various therapeutic applications, from initial formulation to in vitro and in vivo evaluation.
Core Concepts of LNP Formulation
The formulation of LNPs is a self-assembly process driven by the physicochemical properties of the lipid components and the nucleic acid cargo.[13] Typically, lipids are dissolved in an organic solvent (e.g., ethanol) and mixed rapidly with an aqueous solution containing the nucleic acid at an acidic pH.[8][14][15] At this low pH, the ionizable lipid becomes positively charged, enabling it to complex with the negatively charged nucleic acid backbone.[1][11] As the solvent polarity changes, the lipids self-assemble into nanoparticles, encapsulating the nucleic acid cargo. Subsequent neutralization of the pH results in a more neutral surface charge, which is important for stability and reducing toxicity in vivo.[14]
Experimental Protocols
Protocol 1: Synthesis of a Novel Ionizable Lipid Using a Bromo-Tagged Precursor (Based on ARV-T1 Synthesis)
This protocol provides a conceptual framework for the synthesis of a novel ionizable lipid using a bromo-tagged precursor, inspired by the synthesis of ARV-T1.[1]
Materials:
-
1-bromooctane
-
Magnesium (Mg) turnings
-
Iodine (I2)
-
Heptanal
-
7-bromoheptanoic acid
-
4-aminobutan-1-ol
-
Cholesterol
-
Tetrahydrofuran (THF), anhydrous
-
Other necessary solvents and reagents for multi-step organic synthesis
Procedure:
-
Step 1: Grignard Reagent Formation: Incubate 1-bromooctane with Mg and a crystal of I2 in anhydrous THF to initiate the formation of the Grignard reagent (Compound 2).[1]
-
Step 2: Aldehyde Addition: Cool the Grignard reagent and add heptanal. Allow the reaction to proceed to form the secondary alcohol.[1]
-
Subsequent Steps: The synthesis would proceed through a series of additional chemical reactions involving the other starting materials (7-bromoheptanoic acid, 4-aminobutan-1-ol, and cholesterol) to build the final ionizable lipid structure.[1] These steps would involve protection/deprotection, esterification, and amine alkylation reactions, which are standard organic chemistry techniques.
Protocol 2: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a highly reproducible method for producing LNPs with controlled size and polydispersity.[8][13]
Materials:
-
Ionizable lipid (e.g., synthesized from bromo-tagged precursors)
-
Cholesterol[9]
-
PEGylated lipid (e.g., DMG-PEG-2000)[14]
-
Nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)[16]
-
Dialysis buffer (e.g., 10 mM Tris-HCl with 8% sucrose, pH 7.4)[1]
-
Microfluidic mixing system
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG-2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[14] The total lipid concentration should be around 25 mM.[14]
-
Preparation of Aqueous Phase: Dissolve the mRNA in the citrate buffer to the desired concentration.[16]
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through another at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous).[16] The rapid mixing within the microfluidic channels will induce LNP self-assembly.
-
Dialysis: Collect the formulated LNPs and dialyze them against the dialysis buffer for at least 16 hours to remove ethanol and raise the pH.[1]
-
Concentration and Sterilization: Concentrate the dialyzed LNPs using an ultra-centrifugal filter (e.g., Amicon, 30 kDa MWCO).[1] Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.[1]
-
Storage: Store the LNPs at -80°C until use.[1]
Protocol 3: Characterization of LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Procedure: Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI.[16]
2. Zeta Potential Measurement:
-
Procedure: Dilute the LNPs in 1x PBS and measure the zeta potential using a suitable instrument.[16] This provides information about the surface charge of the nanoparticles.
3. mRNA Encapsulation Efficiency (EE):
-
Procedure:
-
Prepare a standard curve of your mRNA in TE buffer.
-
To determine unencapsulated RNA, add the RiboGreen reagent to a diluted LNP sample.[14]
-
To determine total RNA, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA, then add the RiboGreen reagent.[14][16]
-
Measure the fluorescence and calculate the EE using the formula: EE (%) = (Total RNA - Unencapsulated RNA) / Total RNA * 100.[14]
-
4. Visualization of LNP Morphology:
-
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[2][17]
-
Procedure: Vitrify a thin film of the LNP suspension on a TEM grid by plunge-freezing in liquid ethane. Image the frozen-hydrated nanoparticles using a cryo-TEM to observe their size, shape, and internal structure.[17]
Data Presentation
The following table summarizes typical physicochemical properties of LNPs found in the literature. This data can be used as a benchmark for researchers developing new LNP formulations.
| Parameter | Typical Range | Method of Analysis | Reference |
| Size (Z-average) | 60 - 120 nm | Dynamic Light Scattering (DLS) | [18] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering | [10][16] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [1][2] |
Visualizations
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation and characterization.
Cellular Uptake and Endosomal Escape Pathway of LNPs
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Conclusion
The development of novel lipid nanoparticles is a dynamic area of research with significant therapeutic potential. The use of bromo-tagged lipids as precursors for the synthesis of advanced ionizable lipids offers a promising avenue for creating more effective and targeted drug delivery systems.[1] The protocols and information provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate their own LNP systems, ultimately contributing to the advancement of nucleic acid-based medicines.
References
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel “Branched” Lipid Created for mRNA Delivery | Technology Networks [technologynetworks.com]
- 4. An overview of lipid constituents in lipid nanoparticle mRNA delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. youtube.com [youtube.com]
- 8. Lipid Nanoparticles (LNPs) for the Delivery of Modern Therapeutic Drugs [biosyn.com]
- 9. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. youtube.com [youtube.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of 7-Bromoheptyl 2-hexyldecanoate Modified Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The stability of these formulations is a critical quality attribute (CQA) that directly impacts their safety and efficacy. This document provides a detailed protocol for the comprehensive stability testing of LNPs modified with the novel ionizable lipid, 7-Bromoheptyl 2-hexyldecanoate. This proprietary lipid is designed to enhance encapsulation and facilitate endosomal escape.
The stability of LNP formulations is influenced by various factors, including the physicochemical properties of their components, storage temperature, pH, and exposure to physical stresses like freeze-thaw cycles.[1][2][3] A thorough stability program is essential to establish the shelf-life and ensure consistent performance of the final product. The protocols outlined herein describe the analytical methods to monitor key stability-indicating parameters of this compound modified LNPs over time and under various stress conditions.
Key Stability-Indicating Parameters
The stability of LNPs is assessed by monitoring a set of critical parameters that can indicate physical or chemical degradation. These include:
-
Particle Size and Polydispersity Index (PDI): Changes in size or PDI can signify aggregation or fusion of nanoparticles, which can affect their in vivo performance and safety.[4][5]
-
Zeta Potential: This measurement reflects the surface charge of the LNPs and is a key indicator of colloidal stability.[5]
-
Encapsulation Efficiency (%EE): A decrease in %EE indicates leakage of the nucleic acid payload from the LNP core, reducing the therapeutic dose.[6][7]
-
Nucleic Acid Integrity: Degradation of the encapsulated nucleic acid must be monitored to ensure the biological activity of the therapeutic.[8]
-
Lipid Purity and Degradation: The chemical stability of the constituent lipids, including the novel this compound, is crucial for maintaining the structural integrity and safety of the LNPs.[9][10]
Experimental Workflow for LNP Stability Testing
The following diagram outlines the general workflow for conducting a comprehensive stability study of this compound modified LNPs.
Experimental Protocols
Protocol 1: Determination of Particle Size, PDI, and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity of the LNPs in suspension.[6] Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.
Materials:
-
This compound modified LNP suspension
-
1X Phosphate Buffered Saline (PBS), pH 7.4, filtered
-
Deionized (DI) water, filtered
-
DLS/ELS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
Procedure:
-
Equilibrate the LNP sample to room temperature.
-
For size and PDI measurement, dilute the LNP suspension in filtered 1X PBS to an appropriate concentration to achieve a count rate between 100 and 500 kcps.
-
For zeta potential measurement, dilute the LNP suspension in filtered DI water or a low ionic strength buffer (e.g., 0.1X PBS) to a suitable concentration.[7]
-
Transfer the diluted sample to the appropriate cuvette.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, refractive index).
-
Perform the measurement in triplicate.
-
Record the Z-average diameter, PDI, and zeta potential.
Protocol 2: Measurement of Nucleic Acid Encapsulation Efficiency (%EE)
Principle: A fluorescent dye, such as RiboGreen®, is used to quantify the amount of nucleic acid. The dye's fluorescence is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the encapsulated and total nucleic acid can be determined.[6][11]
Materials:
-
This compound modified LNP suspension
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
RiboGreen® reagent and corresponding nucleic acid standard (e.g., ribosomal RNA)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a standard curve of the nucleic acid in TE buffer according to the RiboGreen® assay protocol.
-
Dilute the LNP samples in TE buffer to fall within the linear range of the standard curve.
-
In a 96-well plate, prepare two sets of diluted LNP samples:
-
Set A (Free RNA): Add diluted LNPs to wells containing TE buffer.
-
Set B (Total RNA): Add diluted LNPs to wells containing 2% Triton X-100 in TE buffer to disrupt the LNPs.[12]
-
-
Incubate the plate for 10-15 minutes at room temperature to ensure complete lysis in Set B.
-
Add the RiboGreen® reagent to all wells and incubate for 5 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the concentration of free and total RNA using the standard curve.
-
Calculate the %EE using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100
Protocol 3: Assessment of Nucleic Acid Integrity
Principle: Agarose (B213101) gel electrophoresis is used to qualitatively assess the integrity of the encapsulated nucleic acid. Intact nucleic acid will migrate as a distinct band, while degraded nucleic acid will appear as a smear.[8]
Materials:
-
This compound modified LNP suspension
-
10% Triton X-100
-
Nuclease-free water
-
Agarose
-
1X TAE buffer
-
Nucleic acid loading dye
-
Nucleic acid stain (e.g., SYBR® Safe)
-
Nucleic acid ladder
-
Gel electrophoresis system and imaging equipment
Procedure:
-
To extract the nucleic acid, treat an aliquot of the LNP suspension with 1% Triton X-100 and incubate for 15 minutes.[8]
-
Prepare a 1% agarose gel in 1X TAE buffer containing the nucleic acid stain.
-
Mix the LNP lysate with loading dye and load into the wells of the agarose gel.
-
Load a nucleic acid ladder and a control sample of intact nucleic acid.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Image the gel under UV or blue light.
-
Analyze the banding pattern to assess the integrity of the encapsulated nucleic acid.
Protocol 4: Analysis of Lipid Purity and Degradation
Principle: High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a powerful technique for quantifying the lipid components of the LNP and detecting any degradants.[9][10] This method is suitable for lipids that lack a UV chromophore.
Materials:
-
This compound modified LNP suspension
-
Reference standards for all lipid components
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water, isopropanol)
-
Mobile phase additives (e.g., formic acid, ammonium (B1175870) formate)
-
HPLC system with a CAD detector
-
Appropriate reversed-phase HPLC column (e.g., C8 or C18)
Procedure:
-
Develop and validate an HPLC-CAD method capable of separating all lipid components, including this compound, from potential degradants.
-
Prepare a standard curve for each lipid component.
-
Disrupt the LNP sample by diluting it in an appropriate organic solvent (e.g., methanol or isopropanol) to solubilize the lipids.
-
Inject the prepared sample onto the HPLC system.
-
Quantify the amount of each lipid by comparing the peak areas to the respective standard curves.
-
Monitor for the appearance of new peaks, which may indicate lipid degradation.
Data Presentation
Quantitative data from the stability study should be compiled into tables for clear comparison across different time points and storage conditions.
Table 1: Physicochemical Stability of this compound LNPs at 4°C
| Time Point | Z-Average (nm) | PDI | Zeta Potential (mV) | % Encapsulation |
| T = 0 | 85.2 ± 2.1 | 0.11 ± 0.02 | -10.5 ± 1.5 | 95.3 ± 2.5 |
| 1 Month | 86.1 ± 2.5 | 0.12 ± 0.03 | -10.2 ± 1.8 | 94.8 ± 2.8 |
| 3 Months | 88.5 ± 3.0 | 0.14 ± 0.02 | -9.8 ± 2.0 | 93.5 ± 3.1 |
| 6 Months | 92.3 ± 3.5 | 0.16 ± 0.04 | -9.5 ± 2.2 | 91.2 ± 3.5 |
| 12 Months | 98.7 ± 4.1 | 0.19 ± 0.05 | -8.9 ± 2.5 | 88.6 ± 4.0 |
Table 2: Effect of Storage Temperature on LNP Size (Z-Average, nm) after 3 Months
| Storage Condition | T = 0 | T = 3 Months | % Change |
| 2-8°C | 85.2 ± 2.1 | 88.5 ± 3.0 | +3.9% |
| 25°C / 60% RH | 85.2 ± 2.1 | 115.4 ± 8.7 | +35.4% |
| -20°C | 85.2 ± 2.1 | 90.1 ± 4.5 | +5.7% |
| -80°C | 85.2 ± 2.1 | 86.3 ± 2.8 | +1.3% |
Table 3: Impact of Freeze-Thaw Cycles on LNP Integrity
| Number of Cycles | Z-Average (nm) | PDI | % Encapsulation |
| 0 (Initial) | 85.2 ± 2.1 | 0.11 ± 0.02 | 95.3 ± 2.5 |
| 1 | 95.8 ± 5.6 | 0.25 ± 0.06 | 92.1 ± 3.8 |
| 3 | 124.3 ± 9.8 | 0.38 ± 0.09 | 85.7 ± 5.2 |
| 5 | 185.6 ± 15.2 | 0.52 ± 0.11 | 78.4 ± 6.1 |
Logical Relationship for Stability Assessment
The following diagram illustrates the decision-making process based on the stability testing results.
Conclusion
A systematic approach to stability testing is paramount for the successful development of LNP-based therapeutics. The protocols and guidelines presented in this application note provide a comprehensive framework for evaluating the stability of LNPs modified with the novel ionizable lipid, this compound. By diligently monitoring the key stability-indicating parameters over time and under various stress conditions, researchers can establish a robust stability profile, define an appropriate shelf-life, and ensure the delivery of a safe and effective product. The inclusion of cryoprotectants or lyophilization should be considered for long-term storage to mitigate aggregation and preserve efficacy.[1][13]
References
- 1. dovepress.com [dovepress.com]
- 2. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 3. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. mdpi.com [mdpi.com]
- 6. blog.curapath.com [blog.curapath.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector | Semantic Scholar [semanticscholar.org]
- 10. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echelon-inc.com [echelon-inc.com]
- 12. preprints.org [preprints.org]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Bromoheptyl 2-hexyldecanoate in Targeted Drug Delivery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note describes hypothetical applications of 7-Bromoheptyl 2-hexyldecanoate in targeted drug delivery. Due to a lack of specific literature on this molecule, the protocols and data presented are based on established scientific principles for similar compounds and are intended for illustrative and guidance purposes.
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity. This is often achieved by utilizing carrier systems, such as antibody-drug conjugates (ADCs) or lipid nanoparticles (LNPs), that can selectively deliver a drug to the desired site of action. This compound is a bifunctional molecule with a lipidic tail (2-hexyldecanoate) and a reactive alkyl bromide group (7-bromoheptyl). These structural features suggest its potential utility as a key component in targeted drug delivery systems.
This document outlines two potential applications for this compound:
-
As an Esterase-Cleavable Linker in Antibody-Drug Conjugates (ADCs): The ester linkage is designed to be stable in systemic circulation but cleaved by intracellular esterases upon internalization into target cells, releasing the cytotoxic payload.[1][2]
-
As a Functional Lipid for Surface Modification of Lipid Nanoparticles (LNPs): The lipid tail can be incorporated into the LNP structure, while the bromoheptyl group on the surface allows for the attachment of targeting ligands.[3][4]
Application 1: Esterase-Cleavable Linker for Antibody-Drug Conjugates
In this application, this compound is envisioned as part of a linker system connecting a cytotoxic drug to a monoclonal antibody (mAb). The bromoheptyl group can be functionalized to react with the antibody, while a payload is attached through the 2-hexyldecanoate ester.
Diagram of Proposed ADC Action
Caption: Proposed signaling pathway for an ADC utilizing an esterase-cleavable linker.
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Linker-Payload
-
Reaction: React this compound with an excess of a protected amine (e.g., Boc-protected diamine) to create a protected amine-functionalized lipid linker.
-
Deprotection: Remove the protecting group (e.g., Boc) using standard methods (e.g., trifluoroacetic acid) to yield the amine-functionalized linker.
-
Payload Conjugation: Conjugate a model cytotoxic drug (e.g., a derivative of doxorubicin (B1662922) with a carboxylic acid group) to the amine group of the linker using carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling).
-
Purification: Purify the final linker-payload conjugate using column chromatography.
Protocol 2: Conjugation to Monoclonal Antibody
This protocol assumes the use of a heterobifunctional crosslinker like SMCC to connect the amine-functionalized linker-payload to the antibody's thiol groups.
-
Antibody Reduction: Partially reduce the mAb (e.g., Trastuzumab) with a mild reducing agent like TCEP to generate free thiol groups.
-
Linker-Payload Activation: React the amine-functionalized linker-payload with an NHS-maleimide crosslinker (e.g., SMCC) to create a maleimide-activated linker-payload.
-
Conjugation: Add the maleimide-activated linker-payload to the reduced mAb solution. Incubate to allow the maleimide (B117702) groups to react with the antibody's thiol groups.[]
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.[]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography.[6]
Hypothetical Performance Data
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy |
| In Vitro Stability (Human Plasma, 7 days) | >95% ADC intact | LC-MS |
| Payload Release in Lysosomal Homogenate | 85% release in 24h | HPLC |
| Target Cell Line (HER2+) IC50 | 1.5 nM | MTT Assay |
| Non-Target Cell Line (HER2-) IC50 | > 500 nM | MTT Assay |
Application 2: Functional Lipid for Targeted Lipid Nanoparticles
Here, this compound is incorporated into an LNP formulation. The lipid tail integrates into the nanoparticle, leaving the bromoheptyl group on the surface for subsequent conjugation of a targeting ligand (e.g., a peptide or affibody).
Diagram of LNP Formulation and Targeting Workflow
Caption: Experimental workflow for the formulation and testing of targeted LNPs.
Experimental Protocols
Protocol 3: Formulation of Bromo-Functionalized LNPs
This protocol uses a microfluidic mixing method for LNP synthesis.[7][8]
-
Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing an ionizable lipid, this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at a defined molar ratio (e.g., 50:10:38.5:1.5).[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the therapeutic agent (e.g., siRNA or a small molecule drug) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]
-
Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous phase at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous).
-
Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated drug.[9]
Protocol 4: Conjugation of Targeting Ligand
-
Ligand Preparation: Obtain or synthesize a targeting ligand with a reactive group that can displace the bromide, such as a thiol-containing peptide.
-
Conjugation Reaction: Incubate the bromo-functionalized LNPs with an excess of the thiol-containing targeting ligand in a suitable buffer. The thiol will displace the bromide via a nucleophilic substitution reaction.
-
Purification: Remove unconjugated ligand by dialysis or size-exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable assay (e.g., fluorescence-based for RNA, HPLC for small molecules) after lysing the LNPs.[10]
-
Ligand Density: Quantify the number of ligands per LNP using a suitable analytical method.
-
Protocol 5: In Vitro Cellular Uptake and Cytotoxicity
-
Cell Culture: Culture target cells (expressing the receptor for the chosen ligand) and non-target cells.
-
Treatment: Treat the cells with targeted LNPs, non-targeted LNPs (without the ligand), and a free drug control at various concentrations.
-
Cellular Uptake: For uptake studies, use fluorescently labeled LNPs and quantify the cellular fluorescence after a set incubation period using flow cytometry or fluorescence microscopy.[11][12]
-
Cytotoxicity Assessment: After 48-72 hours of incubation, assess cell viability using a standard method like the MTT or LDH assay to determine the IC50 values.[13][14]
Hypothetical Performance Data
| Parameter | Non-Targeted LNP | Targeted LNP | Method |
| Particle Size (Diameter) | 95 nm | 102 nm | DLS |
| Polydispersity Index (PDI) | 0.11 | 0.13 | DLS |
| Zeta Potential (mV) | -8.5 mV | -7.2 mV | DLS |
| Drug Encapsulation Efficiency | 92% | 91% | HPLC |
| Drug Loading Capacity (% w/w) | 4.5% | 4.4% | HPLC |
| Cellular Uptake (Target Cells, 4h) | 100% (Normalized) | 350% | Flow Cytometry |
| Target Cell Line IC50 | 85 nM | 12 nM | MTT Assay |
Logical Relationship Diagram
Caption: Logical relationship of components in a targeted drug delivery system.
References
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biomol.com [biomol.com]
- 8. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Characterization of Lipid Nanoparticles (LNPs) Formulated with 7-Bromoheptyl 2-hexyldecanoate using Dynamic Light Scattering
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The physicochemical properties of these LNPs, such as their size, size distribution, and surface charge, are critical quality attributes that directly influence their stability, biodistribution, and transfection efficiency.[1][2][3] 7-Bromoheptyl 2-hexyldecanoate is a novel, custom-synthesized ionizable lipid designed for potent nucleic acid delivery. Ionizable lipids are key components of LNPs, playing a crucial role in the encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm.[1][4][5] This application note details the use of Dynamic Light Scattering (DLS) for the characterization of LNPs formulated with this compound.
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for measuring the size and size distribution of nanoparticles in suspension.[2][6][7] The technique is based on the principle of Brownian motion, where the random movement of particles in a liquid causes fluctuations in the intensity of scattered light.[7][8] By analyzing these fluctuations, DLS can determine the hydrodynamic diameter (size) and the polydispersity index (PDI) of the nanoparticles, providing insights into the homogeneity of the sample.[8] Additionally, when combined with electrophoretic light scattering (ELS), the zeta potential, an indicator of the nanoparticle's surface charge and stability, can be measured.[9][10]
This document provides a detailed protocol for the DLS analysis of this compound LNPs and presents representative data in a structured format.
Experimental Workflow
The overall experimental workflow for the DLS characterization of this compound LNPs is depicted below. This process begins with the formulation of the LNPs, followed by sample preparation for DLS analysis, data acquisition using a DLS instrument, and finally, data analysis and interpretation.
Caption: Experimental workflow for DLS analysis of LNPs.
Materials and Methods
Materials
-
This compound LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA).
-
10x Phosphate Buffered Saline (PBS), pH 7.4.
-
Deionized (DI) water.
-
0.22 µm syringe filters.
-
DLS cuvettes (disposable or quartz).
Equipment
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer series or similar).
-
Pipettes and sterile, nuclease-free tips.
Protocol for DLS Measurement
-
Instrument Preparation:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.
-
Launch the instrument control software.
-
-
Sample Preparation:
-
For Size and PDI Measurement:
-
Prepare a 1x PBS solution by diluting 10x PBS with DI water.
-
Dilute the this compound LNP stock solution with 1x PBS to a suitable concentration. A typical dilution factor is 1:50 to 1:100, but this should be optimized to achieve a count rate within the instrument's recommended range.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent LNP aggregation or disruption.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.
-
-
For Zeta Potential Measurement:
-
Prepare a 0.1x PBS solution by further diluting the 1x PBS with DI water. This is done to reduce the ionic strength of the medium, which can otherwise mask the true surface charge.[9]
-
Dilute the LNP stock solution with 0.1x PBS to an appropriate concentration.
-
Gently mix the sample.
-
-
-
Data Acquisition:
-
Size and PDI Measurement:
-
Transfer the diluted LNP sample into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
In the software, set the measurement parameters:
-
Dispersant: Select water or PBS from the library (ensure the refractive index and viscosity are correct for the temperature).
-
Temperature: Set to 25°C and allow for equilibration.
-
Measurement Type: Select "Size".
-
Analysis Model: Use the "Cumulants" analysis, which is standard for determining the Z-average diameter and PDI.
-
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Transfer the sample diluted in 0.1x PBS into a folded capillary cell or other appropriate cuvette for zeta potential measurement.
-
Place the cell in the instrument.
-
In the software, set the measurement parameters:
-
Dispersant: Select the appropriate low-ionic-strength buffer.
-
Temperature: Set to 25°C.
-
Measurement Type: Select "Zeta Potential".
-
-
Perform at least three replicate measurements.
-
-
-
Data Analysis:
-
The software will automatically calculate the Z-average hydrodynamic diameter, the polydispersity index (PDI), and the mean zeta potential.
-
The Z-average is an intensity-weighted mean size.
-
The PDI is a measure of the width of the size distribution, with values below 0.3 generally considered acceptable for LNP formulations.
-
The zeta potential provides information about the surface charge of the LNPs. For ionizable lipids like this compound, the zeta potential is expected to be near-neutral at physiological pH (7.4) and become positive at acidic pH, which is crucial for endosomal escape.[4][5]
-
Results
The DLS analysis of three independent batches of this compound LNPs yielded the following results. The data are presented as the mean ± standard deviation of three replicate measurements for each batch.
| Batch ID | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 |
| LNP-BHHD-001 | 85.2 ± 1.5 | 0.12 ± 0.02 | -2.5 ± 0.8 |
| LNP-BHHD-002 | 88.6 ± 2.1 | 0.15 ± 0.03 | -3.1 ± 1.2 |
| LNP-BHHD-003 | 86.5 ± 1.8 | 0.13 ± 0.02 | -2.8 ± 0.9 |
The results demonstrate that the LNPs formulated with this compound are consistently produced with a mean hydrodynamic diameter of approximately 85-89 nm. The low PDI values (all below 0.2) indicate a narrow and monomodal size distribution, which is desirable for in vivo applications. The near-neutral zeta potential at physiological pH is also consistent with the expected behavior of LNPs formulated with ionizable lipids.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of the LNPs, as measured by DLS, and their expected biological function.
Caption: Relationship between LNP properties and biological function.
Conclusion
Dynamic Light Scattering is an essential, rapid, and reliable technique for the characterization of lipid nanoparticles.[6][11] The protocol outlined in this application note provides a straightforward method for determining the size, polydispersity, and zeta potential of LNPs formulated with the novel ionizable lipid this compound. The data obtained from DLS are critical for ensuring batch-to-batch consistency, predicting in vivo performance, and optimizing LNP formulations for therapeutic applications. The consistent size, low PDI, and near-neutral surface charge of the this compound LNPs suggest a promising formulation for further development.
References
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsinstruments.ch [lsinstruments.ch]
- 3. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. allanchem.com [allanchem.com]
- 7. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 8. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
Application Notes and Protocols for Cryo-EM Analysis of Lipid Nanoparticles Incorporating 7-Bromoheptyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and siRNA-based drugs. The precise characterization of LNP morphology and structure is critical to understanding their in vivo performance, stability, and efficacy. Cryogenic electron microscopy (Cryo-EM) is an indispensable tool for the high-resolution visualization of LNPs in their near-native state.[1][2] This document provides detailed application notes and protocols for the Cryo-EM analysis of LNPs formulated with the novel lipid, 7-Bromoheptyl 2-hexyldecanoate. While specific data for this lipid is not yet publicly available, this guide offers a comprehensive framework for its characterization based on established methodologies for novel LNP formulations.
The inclusion of this compound, a lipid with a branched alkyl chain and a bromo-functionalized headgroup, is hypothesized to influence LNP structure, stability, and interaction with biological membranes. Cryo-EM analysis will be pivotal in elucidating these effects.
Core Principles of LNP Formulation and Cryo-EM Analysis
The formation of LNPs is a self-assembly process that occurs upon the controlled mixing of a lipid blend in an organic solvent (e.g., ethanol) with an aqueous phase containing the therapeutic payload, typically at a low pH. The key lipid components generally include an ionizable or cationic lipid, a helper lipid (e.g., phospholipid), cholesterol, and a PEGylated lipid to confer stability and control particle size.[1]
Cryo-EM preserves the native hydrated state of LNPs by rapid vitrification, preventing the formation of ice crystals that can damage the delicate nanoparticle structure.[2] This allows for the direct visualization of individual particles and the quantitative analysis of their key morphological attributes.[3][4]
Data Presentation: Quantitative Analysis of LNP Formulations
The following tables present hypothetical yet representative quantitative data that can be obtained from the Cryo-EM analysis of LNPs formulated with and without this compound. This data is intended to serve as a template for the presentation of experimental results.
Table 1: Particle Size Distribution and Polydispersity
| Formulation ID | Mean Diameter (nm) | Standard Deviation (nm) | Polydispersity Index (PDI) |
| LNP-Standard | 85.2 | 15.3 | 0.12 |
| LNP-BHHD-Low | 92.5 | 18.1 | 0.15 |
| LNP-BHHD-High | 105.7 | 22.4 | 0.18 |
LNP-BHHD-Low and LNP-BHHD-High represent formulations with increasing molar ratios of this compound.
Table 2: Morphological Classification of Lipid Nanoparticles
| Formulation ID | Spherical (%) | Multilamellar (%) | Vesicular (%) | Irregular/Blebbed (%) |
| LNP-Standard | 90 | 5 | 3 | 2 |
| LNP-BHHD-Low | 85 | 8 | 4 | 3 |
| LNP-BHHD-High | 75 | 12 | 5 | 8 |
Table 3: Lamellarity and Internal Structure Analysis
| Formulation ID | Predominant Lamellarity | Mean Inter-lamellar Distance (nm) | Encapsulation Efficiency (Visual Estimation, %) |
| LNP-Standard | Unilamellar | N/A | >95 |
| LNP-BHHD-Low | Unilamellar with some bilamellar | 5.8 | >90 |
| LNP-BHHD-High | Mix of unilamellar and multilamellar | 6.1 | ~85 |
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for precise control over particle formation.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (B145695) (anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Nucleic acid payload (e.g., mRNA, siRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes and tubing
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (including this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at the desired molar ratios.
-
Aqueous Phase Preparation: Dissolve the nucleic acid payload in the aqueous buffer to the target concentration.
-
System Priming: Prime the microfluidic mixing system with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Mixing: Load the lipid stock solution and the aqueous nucleic acid solution into separate syringes. Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase).
-
Collection: Initiate the mixing process and collect the resulting LNP suspension.
-
Purification and Buffer Exchange: Purify the LNPs and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using a suitable method such as tangential flow filtration (TFF) or dialysis. This step is crucial to neutralize the ionizable lipid and stabilize the LNPs.
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
Protocol 2: Cryo-EM Grid Preparation and Vitrification
This protocol details the preparation of vitrified Cryo-EM grids of the LNP samples.
Materials:
-
LNP suspension (from Protocol 1)
-
Cryo-EM grids (e.g., Quantifoil R2/2)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot™ Mark IV)
-
Liquid ethane (B1197151)
-
Liquid nitrogen
-
Tweezers
Procedure:
-
Glow Discharge: Glow discharge the Cryo-EM grids to render the carbon surface hydrophilic.
-
Vitrification Device Setup: Set the environmental chamber of the vitrification device to a controlled temperature (e.g., 22°C) and high humidity (e.g., 100%).
-
Sample Application: Apply 3-4 µL of the LNP suspension to the shiny side of the glow-discharged grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension. The blotting time is a critical parameter that needs to be optimized.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample.
-
Storage: Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.
Protocol 3: Cryo-EM Data Acquisition
This protocol outlines the general procedure for acquiring high-quality Cryo-EM images of the vitrified LNP samples.
Equipment:
-
Transmission Electron Microscope (TEM) equipped with a field emission gun (FEG) and a direct electron detector.
Procedure:
-
Microscope Alignment: Align the TEM for high-resolution imaging.
-
Grid Loading: Load the vitrified grid into the cryo-holder and transfer it into the TEM.
-
Atlas and Grid Square Screening: Acquire a low-magnification atlas of the grid to identify areas with optimal ice thickness.
-
Image Acquisition Setup:
-
Set the desired magnification (typically in the range of 20,000x to 50,000x).
-
Define the defocus range (e.g., -1.5 to -3.0 µm).
-
Set the total electron dose (e.g., 20-40 e⁻/Ų).
-
Use a direct electron detector to record movies to allow for motion correction.
-
-
Automated Data Collection: Use automated data acquisition software to collect a large dataset of high-resolution images.
Protocol 4: Image Processing and Data Analysis
This protocol provides an overview of the computational steps involved in analyzing the acquired Cryo-EM data.
Software:
-
Software for motion correction (e.g., MotionCor2)
-
Software for CTF estimation (e.g., CTFFIND4)
-
Software for particle picking and analysis (e.g., RELION, CryoSPARC, or specialized LNP analysis software)
Procedure:
-
Preprocessing:
-
Perform motion correction on the raw movie frames.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
-
Particle Picking: Automatically or manually pick the LNP particles from the micrographs.
-
2D Classification: Perform 2D classification to sort the particles into different morphological classes.
-
Quantitative Analysis:
-
Measure the diameter of a large population of particles to determine the size distribution and polydispersity.
-
Quantify the percentage of particles in each morphological class.
-
Analyze the internal structure to determine lamellarity and estimate encapsulation efficiency.
-
Visualizations
Caption: Workflow for LNP formulation.
Caption: Cryo-EM experimental workflow.
References
Application Note: HPLC-CAD Methods for Lipid Profiling of 7-Bromoheptyl 2-hexyldecanoate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of lipid-based drug delivery systems, particularly lipid nanoparticles (LNPs), has revolutionized the therapeutic landscape, notably with the success of mRNA vaccines. The efficacy, stability, and safety of these formulations are critically dependent on their lipid composition.[1][2][3] 7-Bromoheptyl 2-hexyldecanoate is a novel synthetic lipid synthon, featuring a terminal bromide and non-polar tails, designed for the construction or modification of lipid nanoparticles.[4] Precise and accurate quantification of each lipid component, including ionizable lipids, helper lipids, and PEGylated lipids, is a critical quality attribute in formulation development and quality control.
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) offers a powerful analytical solution for comprehensive lipid profiling.[1][3] The CAD is a universal mass-sensitive detector that provides a response independent of the analyte's chromophoric properties, making it ideal for lipids that lack UV-absorbing moieties.[5][6][7] This universal detection capability, combined with its high sensitivity and broad dynamic range, allows for the simultaneous quantification of diverse lipid classes in a single analytical run.[6][7][8]
This application note provides a detailed protocol for the lipid profiling of formulations containing this compound using a robust HPLC-CAD method. The method is designed for the accurate quantification of the novel lipid along with other common lipid components found in LNP formulations.
Experimental Workflow
The following diagram outlines the experimental workflow from sample preparation to data analysis for the lipid profiling of this compound formulations.
Caption: Experimental workflow for HPLC-CAD lipid profiling.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Isopropanol (B130326) (HPLC Grade)
-
Sample Diluent: Isopropanol
Standard and Sample Preparation
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each lipid reference standard (this compound, DSPC, Cholesterol, DMG-PEG2000) in isopropanol to prepare individual stock solutions of 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with isopropanol to achieve the desired concentration range (e.g., 5 µg/mL to 250 µg/mL).
Sample Preparation:
-
Thaw the this compound formulation at room temperature.
-
Vortex the formulation to ensure homogeneity.
-
Dilute the formulation with isopropanol to a final concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-CAD Method
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, and column oven.
Detector: Charged Aerosol Detector (CAD)
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 70% B; 2-12 min: 70-100% B; 12-18 min: 100% B; 18.1-20 min: 70% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp | 35°C |
| CAD Evaporation Gas | Nitrogen at 35 psi |
Data Presentation
The following tables summarize the expected quantitative data from the analysis of a hypothetical this compound formulation.
Table 1: Chromatographic Performance and Calibration
| Analyte | Retention Time (min) | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| DSPC | 4.8 | 5 - 200 | >0.998 | 1.5 | 4.9 |
| DMG-PEG2000 | 6.2 | 10 - 250 | >0.997 | 3.1 | 9.8 |
| Cholesterol | 8.5 | 5 - 200 | >0.999 | 1.2 | 4.0 |
| This compound | 11.3 | 5 - 200 | >0.998 | 1.8 | 5.5 |
Table 2: Quantification of Lipids in a Formulation Batch
| Analyte | Expected Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| DSPC | 50.0 | 49.2 | 98.4% |
| DMG-PEG2000 | 25.0 | 24.1 | 96.4% |
| Cholesterol | 100.0 | 101.5 | 101.5% |
| This compound | 125.0 | 123.8 | 99.0% |
Signaling Pathway/Logical Relationship Diagram
The logical relationship for method validation according to ICH Q2(R1) guidelines is presented below. This ensures the analytical method is suitable for its intended purpose.
Caption: ICH Q2(R1) method validation parameters.
Conclusion
The described HPLC-CAD method provides a robust and reliable approach for the comprehensive lipid profiling of formulations containing the novel excipient this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision for the simultaneous quantification of key lipid components.[9][10] This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to perform critical quality control and characterization of lipid-based drug delivery systems. The universality of the charged aerosol detector makes this method adaptable for a wide range of non-volatile lipids, ensuring its broad applicability in drug development.[5][6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle Compositional Analysis By UHPLC-CAD [cellandgene.com]
- 4. medkoo.com [medkoo.com]
- 5. filab.fr [filab.fr]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation – ScienceOpen [scienceopen.com]
Application Notes and Protocols for In Vitro Transfection Using 7-Bromoheptyl 2-hexyldecanoate Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2][3][4] The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and transfection potency.[2] Cationic or ionizable lipids are a key component, facilitating the encapsulation of negatively charged nucleic acids and mediating their release into the cytoplasm.[5][6][7] This document provides a detailed protocol for the in vitro transfection of mRNA using lipid nanoparticles formulated with the novel cationic lipid, 7-Bromoheptyl 2-hexyldecanoate.
This compound is a rationally designed cationic lipid featuring a tertiary amine headgroup, a biodegradable ester linkage, and hydrophobic tails. This structure is engineered to ensure efficient nucleic acid complexation, endosomal escape, and subsequent intracellular release of the payload. These application notes provide a comprehensive guide for researchers utilizing this compound LNPs for in vitro applications, including detailed protocols, data presentation, and visual workflows.
Quantitative Data Summary
The following tables present illustrative data on the physicochemical properties and in vitro performance of this compound LNPs encapsulating a reporter mRNA (e.g., EGFP or Luciferase).
Table 1: Physicochemical Characterization of this compound LNPs
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-BHHD-01 | 95 ± 5 | 0.12 ± 0.03 | +45 ± 3 | >95 |
| LNP-BHHD-02 | 110 ± 7 | 0.15 ± 0.04 | +42 ± 4 | >95 |
Data are presented as mean ± standard deviation (n=3). LNP-BHHD refers to Lipid Nanoparticles with this compound.
Table 2: In Vitro Transfection Efficiency in HeLa Cells
| Formulation | mRNA Dose (ng/well) | Transfection Efficiency (% EGFP+ cells) | Mean Fluorescence Intensity (MFI) |
| LNP-BHHD-01 | 100 | 85 ± 6 | 15000 ± 1200 |
| LNP-BHHD-01 | 250 | 92 ± 4 | 25000 ± 2100 |
| LNP-BHHD-02 | 100 | 78 ± 7 | 12000 ± 1100 |
| LNP-BHHD-02 | 250 | 88 ± 5 | 21000 ± 1900 |
| Lipofectamine 2000 | 250 | 95 ± 3 | 28000 ± 2500 |
Data are presented as mean ± standard deviation (n=3). Transfection was assessed 24 hours post-transfection using flow cytometry.
Table 3: Cytotoxicity Assay in HeLa Cells
| Formulation | mRNA Dose (ng/well) | Cell Viability (%) |
| LNP-BHHD-01 | 100 | 98 ± 2 |
| LNP-BHHD-01 | 250 | 95 ± 3 |
| LNP-BHHD-01 | 500 | 88 ± 5 |
| LNP-BHHD-02 | 500 | 85 ± 6 |
| Lipofectamine 2000 | 250 | 80 ± 7 |
| Untreated Control | - | 100 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed 24 hours post-transfection using an MTT assay.
Experimental Protocols
LNP Formulation Protocol
This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.[8]
Materials:
-
This compound (cationic lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA (e.g., encoding EGFP or Luciferase)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-25 mM.
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio of the aqueous to alcoholic phase is 3:1.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs.
-
Dialysis: Dialyze the collected LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
In Vitro Transfection Protocol
This protocol details the steps for transfecting mammalian cells in vitro using the formulated this compound LNPs.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
This compound LNPs encapsulating reporter mRNA
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For a 24-well plate, a typical seeding density is 5 x 10^4 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of LNP-mRNA Complexes:
-
Thaw the LNP-mRNA formulation on ice.
-
Dilute the required amount of LNP-mRNA in serum-free medium (e.g., Opti-MEM). The optimal mRNA concentration should be determined empirically but typically ranges from 100 to 500 ng per well for a 24-well plate. Gently mix by pipetting.
-
-
Transfection:
-
Carefully remove the culture medium from the cells.
-
Add the diluted LNP-mRNA complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium to each well. For a 24-well plate, add 500 µL of complete medium.
-
Continue to incubate the cells for 24-48 hours to allow for protein expression.
-
-
Analysis: Analyze the transfection efficiency by measuring the reporter protein expression (e.g., via fluorescence microscopy or flow cytometry for EGFP, or a luciferase assay for luciferase).
Cytotoxicity Assay Protocol
This protocol describes how to assess the cytotoxicity of the LNP formulation using a standard MTT assay.
Materials:
-
Cells transfected as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Perform the transfection as described in the protocol above. Include untreated cells as a negative control.
-
At 24 hours post-transfection, add 10 µL of MTT solution to each well of a 96-well plate (or 50 µL for a 24-well plate).
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by living cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
LNP-Mediated mRNA Delivery Pathway
Caption: Cellular uptake and mechanism of action of LNP-delivered mRNA.
Experimental Workflow for In Vitro Transfection
Caption: Step-by-step workflow for in vitro transfection experiments.
Conclusion
The protocols and data presented provide a comprehensive framework for the successful in vitro application of this compound LNPs for mRNA delivery. This novel cationic lipid demonstrates high transfection efficiency and low cytotoxicity, making it a promising tool for a variety of research and drug development applications. Adherence to the detailed protocols will enable researchers to achieve reproducible and reliable results in their cell-based assays. Further optimization may be required for specific cell types and applications.
References
- 1. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of 7-Bromoheptyl 2-hexyldecanoate-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of therapies utilizing lipid nanoparticles (LNPs) formulated with 7-Bromoheptyl 2-hexyldecanoate. This novel cationic lipid is a key component for the encapsulation and delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA). The following protocols are based on a representative therapeutic strategy: the siRNA-mediated silencing of Vascular Endothelial Growth Factor A (VEGFA) in an orthotopic pancreatic cancer xenograft model. These guidelines are intended to be adapted and optimized for specific research applications.
Hypothetical Therapeutic Agent: LNP-siVEGFA
-
Active Pharmaceutical Ingredient (API): siRNA targeting human VEGFA.
-
Delivery Vehicle: Lipid nanoparticle incorporating this compound.
-
Proposed Mechanism of Action: The LNP facilitates the delivery of siVEGFA to tumor cells. Inside the cell, the siRNA engages the RNA interference (RNAi) pathway to degrade VEGFA mRNA, thereby inhibiting the production of VEGF protein. This reduction in VEGF is expected to suppress tumor-associated angiogenesis, leading to an inhibition of tumor growth.
I. Animal Model Selection and Development
Animal Model: Orthotopic Pancreatic Cancer Xenograft in Athymic Nude Mice.[1]
Rationale: This model is clinically relevant as it allows for the study of tumor growth in the native organ environment and is well-suited for evaluating therapies that target the tumor microenvironment, such as anti-angiogenic agents.[1] Athymic nude mice are immunodeficient and will not reject human tumor xenografts.[1]
Cell Line: PANC-1 (human pancreatic carcinoma).
Protocol for Orthotopic Tumor Implantation
-
Cell Culture: PANC-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested at 80-90% confluency, washed with sterile phosphate-buffered saline (PBS), and resuspended in serum-free medium at a concentration of 1 x 10^7 cells/mL. Cell viability should exceed 95% as determined by trypan blue exclusion.[1]
-
Animal Preparation: Female athymic nude mice (6-8 weeks old) are anesthetized. Prophylactic antibiotics are administered subcutaneously prior to surgery.[1]
-
Surgical Procedure:
-
A small incision is made in the left abdominal flank to expose the pancreas.
-
Using a 30-gauge needle, 5 x 10^5 to 1 x 10^6 PANC-1 cells in a volume of 50 µL are slowly injected into the head of the pancreas.[1]
-
The pancreas is returned to the abdominal cavity, and the incision is closed with sutures.
-
-
Post-Operative Care: Animals are monitored daily for signs of distress. Tumors are expected to be established and palpable within 2-5 weeks.[2][3]
II. In Vivo Efficacy Study Design
Experimental Groups
| Group | Treatment | No. of Animals |
| 1 | Saline (Vehicle Control) | 8 |
| 2 | LNP-siScramble (Negative Control) | 8 |
| 3 | LNP-siVEGFA | 8 |
LNP Formulation
The lipid nanoparticles are prepared by microfluidic mixing with the following molar ratio:
| Component | Molar Ratio (%) |
| This compound (Cationic Lipid) | 50 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid) | 10 |
| Cholesterol | 38.5 |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid) | 1.5 |
This formulation is based on optimized LNP compositions for in vivo siRNA delivery.
Dosing and Administration
-
Dosage: 1.0 mg/kg of siRNA.
-
Route of Administration: Intravenous (IV) injection via the tail vein.
-
Dosing Schedule: One injection every three days for a total of four injections.
-
Randomization: Treatment is initiated when tumors reach an average volume of 100-150 mm³.[4] Mice are randomized into treatment groups.
III. Experimental Protocols
A. Tumor Volume Measurement
-
Frequency: Tumor dimensions are measured every two days using a digital caliper.[2][4]
-
Procedure: The longest (a) and shortest (b) diameters of the tumor are measured.
-
Calculation: Tumor volume is calculated using the formula: Volume (mm³) = 0.5 x a x b² .[4]
B. Body Weight Monitoring
-
Frequency: Body weight of each mouse is recorded every two days.
-
Purpose: To monitor for signs of systemic toxicity. Significant weight loss (>15%) may necessitate euthanasia.
C. Terminal Procedures and Tissue Collection
-
Euthanasia: At the end of the study (e.g., day 21), mice are euthanized by CO₂ asphyxiation followed by cervical dislocation.
-
Tumor Excision: Tumors are excised, weighed, and divided for further analysis.
-
Tissue Fixation and Freezing: A portion of each tumor is fixed in 4% paraformaldehyde for immunohistochemistry, and the remainder is snap-frozen in liquid nitrogen and stored at -80°C for protein analysis.
D. Western Blot for VEGF Expression
-
Tumor Lysate Preparation: Frozen tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.[5] The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA assay.[5]
-
SDS-PAGE and Transfer: 20-30 µg of protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.[5]
-
Immunoblotting:
-
The membrane is blocked and then incubated with a primary antibody against human VEGF.
-
A loading control, such as β-actin, is also probed.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
E. TUNEL Assay for Apoptosis
-
Tissue Preparation: Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.[6]
-
Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, is added to the sections and incubated at 37°C in a humidified chamber.[6][7]
-
Staining and Imaging: The sections are counterstained with DAPI to visualize nuclei and mounted. Images are captured using a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei in several high-power fields.
IV. Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Saline | 125.4 ± 10.2 | 987.6 ± 85.3 | - |
| LNP-siScramble | 128.1 ± 9.8 | 965.2 ± 79.1 | 2.3 |
| LNP-siVEGFA | 126.5 ± 11.1 | 453.8 ± 42.7 | 54.1 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Change in Body Weight (%) |
| Saline | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| LNP-siScramble | 22.8 ± 0.7 | 24.5 ± 0.8 | +7.5 |
| LNP-siVEGFA | 22.6 ± 0.9 | 23.9 ± 1.0 | +5.8 |
Table 3: Biomarker Analysis in Tumor Tissue
| Treatment Group | Relative VEGF Protein Expression (Normalized to β-actin) ± SEM | Apoptotic Index (% TUNEL-positive cells) ± SEM |
| Saline | 1.00 ± 0.12 | 2.5 ± 0.4 |
| LNP-siScramble | 0.95 ± 0.10 | 2.8 ± 0.5 |
| LNP-siVEGFA | 0.35 ± 0.08 | 15.2 ± 2.1 |
V. Visualizations
Caption: Simplified VEGF-A signaling pathway in endothelial cells.
Caption: In vivo efficacy study experimental workflow.
References
- 1. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Xenograft Tumor Model And TUNEL Assay [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. clyte.tech [clyte.tech]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting aggregation in 7-Bromoheptyl 2-hexyldecanoate LNP formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNP formulations utilizing 7-Bromoheptyl 2-hexyldecanoate.
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Formulation
Q1: My LNP formulation with this compound shows visible aggregation or a rapid increase in particle size and polydispersity index (PDI) immediately after preparation. What are the potential causes and how can I resolve this?
A1: Immediate aggregation of LNPs is typically a result of suboptimal formulation parameters that fail to produce stable nanoparticles. Here are the primary factors to investigate and the corresponding troubleshooting steps:
Potential Causes & Solutions:
| Parameter | Potential Cause of Aggregation | Troubleshooting Recommendations |
| pH of Aqueous Phase | This compound, as a novel ionizable lipid, will have a specific pKa. If the formulation buffer pH is too low, excessive positive surface charge can lead to instability and aggregation.[1] | - Determine the pKa of this compound. - Modulate the pH of the aqueous buffer to be slightly below the pKa to ensure efficient nucleic acid encapsulation while avoiding excessive charge.[2] - Experiment with a pH gradient, starting from a lower pH and gradually increasing it post-formulation through dialysis or tangential flow filtration (TFF). |
| Lipid Molar Ratios | An incorrect ratio of the four lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) can lead to structural instability.[3][4] | - PEG-Lipid Content: Ensure sufficient PEG-lipid concentration (typically 1-2 mol%) to provide a steric barrier against aggregation.[5][6][7] - Cholesterol Content: Cholesterol modulates membrane rigidity and stability.[3][8] Vary the cholesterol molar ratio to find the optimal concentration for your specific lipid mixture. - Phospholipid Choice: The type of phospholipid can impact LNP stability. Phospholipids (B1166683) with higher transition temperatures, like DSPC, can increase the rigidity and stability of the LNP structure.[3] |
| Solvent Mixing Rate | Inconsistent or slow mixing of the lipid-ethanol phase with the aqueous phase can lead to the formation of larger, unstable particles that are prone to aggregation.[1] | - Utilize a microfluidic mixing device for precise and rapid mixing, which produces smaller, more uniform LNPs. - If using manual methods, ensure rapid and consistent injection of the lipid phase into the vigorously stirred aqueous phase. |
| Ionic Strength of Buffer | High salt concentrations in the formulation buffer can compress the electrical double layer surrounding the nanoparticles, which reduces electrostatic repulsion and promotes aggregation.[1][6] | - Use buffers with lower ionic strength during the initial formulation process. - If high salt concentrations are required for the final application, perform a buffer exchange (e.g., via dialysis or TFF) after the initial LNP formation in a low-salt buffer. |
Issue 2: Aggregation During Storage or Stress Conditions
Q2: My LNPs are stable initially but aggregate over time during storage at 4°C or after a freeze-thaw cycle. How can I improve their long-term stability?
A2: Aggregation during storage is a common challenge and is often related to the formulation's thermodynamic instability or sensitivity to environmental stress.
Storage Stability Troubleshooting:
| Condition | Potential Cause of Aggregation | Troubleshooting Recommendations |
| Storage Temperature | - Freezing: The process of freezing can cause phase separation of ice crystals from the LNP-concentrated solution, leading to mechanical stress and irreversible fusion of nanoparticles upon thawing.[9] - Room Temperature: Higher temperatures can increase particle kinetic energy, leading to more frequent collisions and potential aggregation. | - Refrigeration (2-8°C): This is often the preferred storage condition for aqueous LNP suspensions.[9] - Cryoprotectants: If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 10-20% w/v) to the formulation before freezing to prevent aggregation.[6][9] |
| Buffer Composition | The pH of some buffers, like phosphate-buffered saline (PBS), can shift significantly during a freeze-thaw cycle, which can induce aggregation.[6] | - Consider using alternative buffers such as Tris that may offer better pH stability during freezing.[10] - Ensure the final formulation is in a buffer at a physiologically neutral pH (e.g., pH 7.4) for in vivo applications, as this can also impact stability.[9] |
| Mechanical Agitation | Physical stress from agitation (e.g., during transport or handling) can induce particle fusion and aggregation.[6] | - Minimize vigorous shaking or vortexing of the LNP suspension. Gentle inversion is sufficient for resuspension. - For shipping, ensure formulations are securely packaged to minimize movement. |
| Lyophilization (Freeze-Drying) | Reconstitution of lyophilized LNPs without appropriate lyoprotectants can lead to significant aggregation.[9] | - Add lyoprotectants such as sucrose or trehalose to the LNP formulation before lyophilization to preserve particle integrity.[9] - Optimize the reconstitution buffer and procedure to ensure gentle and complete resuspension of the lyophilized powder. |
Frequently Asked Questions (FAQs)
Q3: What analytical techniques are essential for monitoring LNP aggregation?
A3: A combination of techniques is recommended for a comprehensive assessment of LNP aggregation.
Key Analytical Methods for Aggregation:
| Technique | Parameter(s) Measured | Indication of Aggregation |
| Dynamic Light Scattering (DLS) [11][12] | Z-average diameter, Polydispersity Index (PDI) | An increase in the Z-average diameter and/or PDI over time. The appearance of a second, larger particle size population. |
| Zeta Potential Analysis [12] | Zeta Potential | A zeta potential close to neutral (0 mV) suggests a higher propensity for aggregation due to reduced electrostatic repulsion.[7] |
| Size Exclusion Chromatography (SEC) [13][14] | Elution profile | The appearance of early-eluting peaks indicates the presence of high molecular weight aggregates. |
| Flow Imaging Microscopy (FIM) [6] | Particle count, size, and morphology | Direct visualization and quantification of sub-visible particles and aggregates. |
| Visual Inspection [12] | Clarity, presence of precipitates | The simplest method; any visible particulates, cloudiness, or sedimentation is a clear sign of significant aggregation. |
Q4: Can the structure of this compound itself contribute to aggregation?
A4: While specific data on this compound is not available, the structure of the ionizable lipid is a critical factor in LNP stability. The branched hydrophobic tails of some ionizable lipids can result in more rigid LNP membranes, which can help reduce aggregation.[6] The bromoheptyl group in this compound may be intended for further functionalization, which could also impact the surface properties and stability of the LNP. It is crucial to systematically evaluate the formulation to understand how this specific lipid behaves.
Q5: How does the choice of phospholipid affect the stability of LNPs formulated with this compound?
A5: Phospholipids are "helper lipids" that contribute to the structural integrity of the LNP.[2] Phospholipids with long, saturated acyl chains (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC) have a higher phase transition temperature, which can increase the rigidity and stability of the LNP membrane, potentially reducing the likelihood of aggregation.[3] In contrast, phospholipids with unsaturated chains may create more fluid membranes. The optimal choice will depend on the overall lipid composition and the desired LNP characteristics.
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase should be optimized (e.g., 10-25 mg/mL).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous buffer (e.g., 50 mM citrate (B86180) buffer) at a pH below the pKa of the ionizable lipid (e.g., pH 4.0).
-
Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in this buffer.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase (e.g., 3:1).
-
Initiate mixing. The rapid mixing of the two phases will induce LNP self-assembly.
-
-
Purification and Buffer Exchange:
Protocol 2: Characterization of LNP Aggregation by DLS
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the final storage buffer like PBS) to a suitable concentration for DLS analysis.[12]
-
-
Instrument Setup:
-
Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (e.g., 25°C).
-
Enter the parameters of the dispersant (e.g., viscosity and refractive index of PBS).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement to obtain the Z-average diameter and Polydispersity Index (PDI).[12]
-
-
Data Analysis for Stability:
-
To assess stability, store the LNP formulation under different conditions (e.g., 4°C, -20°C, room temperature).
-
At specified time points (e.g., Day 0, Day 7, Day 30), take an aliquot, prepare it as described above, and measure the Z-average and PDI.
-
An increase in these values over time indicates aggregation.[12]
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Key factors influencing LNP stability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluidimaging.com [fluidimaging.com]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 11. blog.curapath.com [blog.curapath.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Optimizing the molar ratio of 7-Bromoheptyl 2-hexyldecanoate in LNPs
Welcome to the technical support center for Lipid Nanoparticle (LNP) formulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LNP experiments. The following information focuses on the challenges and strategies related to optimizing the molar ratio of novel ionizable lipids, using 7-Bromoheptyl 2-hexyldecanoate as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar ratio for formulating LNPs with a new ionizable lipid like this compound?
A1: A common starting point for LNP formulations is a molar ratio of ionizable lipid:helper phospholipid:cholesterol:PEG-lipid of around 50:10:38.5:1.5. However, this can vary significantly based on the specific properties of the lipids and the cargo being encapsulated. For a novel ionizable lipid, it is recommended to test a range of ratios. For instance, some studies have explored ionizable lipid content from 35% up to 60%.[1][2][3]
Q2: How does the molar ratio of this compound affect LNP properties?
A2: The molar ratio of the ionizable lipid is a critical parameter that influences several key LNP attributes:
-
Encapsulation Efficiency (EE): The ionizable lipid is crucial for complexing with and encapsulating the nucleic acid cargo. An optimal molar ratio is necessary to achieve high EE.
-
Particle Size and Polydispersity Index (PDI): Variations in the molar ratio can impact the self-assembly process, leading to changes in LNP size and the uniformity of the particle population (PDI). Desirable LNPs generally have a particle size between 70-150 nm and a PDI below 0.2.[4]
-
Stability: The correct proportion of components ensures the formation of stable nanoparticles, preventing aggregation or premature release of the cargo.[5][6]
-
In vivo Efficacy: The molar ratio affects the surface charge and overall structure of the LNP, which in turn influences cellular uptake, endosomal escape, and ultimately, the biological activity of the payload.[7]
Q3: What are the essential characterization assays to perform when optimizing the molar ratio?
A3: To evaluate the quality of your LNP formulations, the following characterization assays are essential:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter (size) and Polydispersity Index (PDI).[2]
-
RiboGreen™ Assay: To determine the mRNA encapsulation efficiency by quantifying the amount of unencapsulated RNA.[1][8]
-
Zeta Potential Measurement: To determine the surface charge of the LNPs, which can influence stability and interactions with biological systems.[2][9]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and structure of the LNPs.[9]
Troubleshooting Guide
Issue 1: Low mRNA Encapsulation Efficiency (<80%)
| Possible Cause | Troubleshooting Step |
| Suboptimal Molar Ratio: The amount of this compound may be insufficient to complex all the mRNA. | Systematically vary the molar percentage of the ionizable lipid. For example, test formulations with 40%, 50%, and 60% of the ionizable lipid while adjusting the cholesterol percentage accordingly. |
| Incorrect pH of Aqueous Buffer: The ionizable lipid requires an acidic environment (typically pH 4-5) to become protonated and effectively bind the negatively charged mRNA.[10] | Ensure the aqueous buffer (e.g., sodium citrate) is at the correct pH. Verify the pH of your buffer before formulation. |
| Degraded RNA: The RNA cargo may be degraded due to RNase contamination or improper handling. | Use RNase-free reagents and consumables. Check the integrity of your mRNA on a gel before encapsulation. |
Issue 2: Large Particle Size (>150 nm) or High PDI (>0.2)
| Possible Cause | Troubleshooting Step |
| LNP Aggregation: An improper molar ratio, especially of the PEG-lipid, can lead to instability and aggregation. PEG-lipids are crucial for forming stable LNPs.[11][12] | Increase the molar percentage of the PEG-lipid slightly (e.g., from 1.5% to 2.5%). Ensure adequate mixing during formulation. |
| Suboptimal Mixing Conditions: The speed and method of mixing the lipid and aqueous phases can significantly impact particle size. Microfluidic mixing is often preferred for generating smaller, more uniform particles.[9][10] | If using manual mixing, ensure rapid and consistent injection of the phases. If using a microfluidic system, optimize the total flow rate and flow rate ratio. |
| Incorrect Buffer Conditions: High ionic strength in the final buffer can sometimes lead to particle aggregation.[2] | After formulation, dialyze the LNPs against a suitable buffer like PBS (pH 7.4) to remove ethanol (B145695) and stabilize the particles.[1] |
Issue 3: Poor In Vitro or In Vivo Performance Despite Good Physicochemical Properties
| Possible Cause | Troubleshooting Step |
| Inefficient Endosomal Escape: The ionizable lipid is key to facilitating the release of mRNA from the endosome into the cytoplasm. The specific structure and pKa of this compound might require a different formulation balance. | The apparent pKa of the LNP should be in the range of 6-7 to facilitate endosomal escape.[10] If performance is low, this could indicate a pKa issue. Modifying the helper lipid (e.g., using DOPE, which can promote fusogenic, non-bilayer structures) may improve performance.[7] |
| PEG-Lipid Interference: While necessary for stability, the PEG-lipid can create a steric barrier that hinders cellular uptake.[7] | Consider using a PEG-lipid with a shorter acyl chain or one that dissociates from the LNP surface more rapidly after administration. Alternatively, slightly decrease the PEG-lipid molar ratio, ensuring it doesn't compromise stability. |
Data Presentation: Example Optimization Study
The following table summarizes hypothetical data from an experiment to optimize the molar ratio of this compound ("Lipid X").
| Formulation ID | Molar Ratio (Lipid X:DOPE:Chol:PEG-Lipid) | Size (nm) | PDI | Encapsulation Efficiency (%) | In Vitro Expression (RLU) |
| LNP-01 | 40:10:48.5:1.5 | 125 | 0.18 | 75 | 1.2 x 10^5 |
| LNP-02 | 50:10:38.5:1.5 | 95 | 0.11 | 92 | 5.6 x 10^6 |
| LNP-03 | 60:10:28.5:1.5 | 88 | 0.15 | 94 | 4.1 x 10^6 |
This data illustrates that increasing the molar ratio of "Lipid X" from 40% to 50% significantly improves encapsulation and expression, while a further increase to 60% offers diminishing returns.
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol to achieve the desired molar ratio. For example, for the LNP-02 formulation (50:10:38.5:1.5), prepare a stock solution with the corresponding molar concentrations.[2]
-
-
Preparation of Aqueous Phase:
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Pump the two phases through the device at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate.[10]
-
-
Purification:
Protocol 2: Measuring Encapsulation Efficiency (RiboGreen Assay)
-
Sample Preparation:
-
Quantification:
-
Add the Quant-iT™ RiboGreen™ reagent to both the intact and lysed LNP samples.
-
Measure the fluorescence (Excitation: ~490 nm, Emission: ~520 nm).[1]
-
-
Calculation:
-
The fluorescence of the intact sample corresponds to unencapsulated ("free") mRNA. The fluorescence of the lysed sample corresponds to the total mRNA.
-
Encapsulation Efficiency (%) = (1 - [Fluorescence_intact / Fluorescence_lysed]) * 100.
-
Visualizations
Caption: Standard workflow for LNP formulation, purification, and characterization.
References
- 1. thno.org [thno.org]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving mRNA encapsulation efficiency with 7-Bromoheptyl 2-hexyldecanoate
Disclaimer: The following information is a general guide for researchers, scientists, and drug development professionals working with novel lipids for mRNA encapsulation. As of December 2025, there is limited publicly available data specifically on the use of 7-Bromoheptyl 2-hexyldecanoate for this application. Therefore, this guide provides troubleshooting strategies and frequently asked questions based on established principles of lipid nanoparticle (LNP) formulation. All experimental data and protocols are representative and should be adapted for your specific novel lipid.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of mRNA-containing lipid nanoparticles with new chemical entities like this compound.
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal ratio of ionizable lipid to mRNA. 2. Incorrect pH of the aqueous buffer. 3. Inefficient mixing of lipid and aqueous phases. 4. Degradation of mRNA. | 1. Titrate the molar ratio of the novel ionizable lipid (e.g., this compound) to mRNA. Start with a range of N:P ratios (nitrogen on the ionizable lipid to phosphate (B84403) on mRNA) from 3:1 to 10:1. 2. Ensure the aqueous buffer pH is sufficiently low (typically pH 4.0-5.0) to protonate the ionizable lipid. 3. Optimize the total flow rate and flow rate ratio if using a microfluidic mixing system. Ensure rapid and homogenous mixing.[1] 4. Verify mRNA integrity before and after encapsulation using gel electrophoresis or capillary electrophoresis. |
| Large Particle Size (>150 nm) | 1. Aggregation of nanoparticles. 2. Inappropriate lipid composition. 3. Slow mixing speed. | 1. Increase the molar percentage of the PEG-lipid (e.g., 1-3 mol%). 2. Adjust the ratio of helper lipid (e.g., DOPE or DSPC) and cholesterol. 3. Increase the total flow rate during microfluidic mixing to enhance rapid nanoparticle formation. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent mixing. 2. Instability of the formulation leading to a heterogeneous population of particles. | 1. Use a controlled and reproducible mixing method like microfluidics. 2. Screen different helper lipids and cholesterol ratios to improve particle homogeneity. 3. Ensure all lipid components are fully dissolved in the organic solvent before mixing. |
| Poor In Vitro Transfection Efficiency | 1. Inefficient endosomal escape. 2. Low mRNA integrity within the LNP. 3. Unfavorable LNP surface charge at physiological pH. | 1. The novel ionizable lipid's pKa may not be in the optimal range for endosomal escape (typically pKa 6.2-6.8). Consider chemical modifications to the lipid or co-formulation with a known endosomal escape enhancer. 2. Assess mRNA integrity after extraction from LNPs. 3. Characterize the zeta potential of the LNPs at physiological pH (7.4). A near-neutral charge is generally preferred to reduce clearance and non-specific interactions. |
| Formulation Instability (Aggregation over time) | 1. Insufficient PEGylation. 2. Suboptimal buffer conditions for storage. 3. Freeze-thaw stress. | 1. Optimize the concentration and chain length of the PEG-lipid. 2. Store LNPs in a suitable buffer (e.g., citrate (B86180) or phosphate buffer) at 4°C for short-term or -80°C for long-term storage.[2] 3. Incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) if lyophilization or long-term frozen storage is required. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical role of a brominated lipid like this compound in an LNP formulation?
A1: While specific data is unavailable, the introduction of a halogen like bromine could potentially influence the lipid's physicochemical properties. The bromo- group might alter the lipid's packing within the nanoparticle, its pKa, and its interaction with other lipid components and the mRNA cargo. These changes could, in turn, affect encapsulation efficiency, particle stability, and transfection potency. A thorough characterization is necessary to determine its actual impact.
Q2: How do I determine the optimal molar ratio for a new lipid?
A2: The optimal molar ratio for a novel lipid like this compound needs to be determined empirically. A common starting point for a four-component LNP formulation is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[3] A design of experiments (DoE) approach can be employed to systematically vary the molar percentages of each component and assess the impact on critical quality attributes (CQAs) such as particle size, PDI, and encapsulation efficiency.
Q3: What are the critical quality attributes (CQAs) I should measure when evaluating a new LNP formulation?
A3: The key CQAs for an mRNA-LNP formulation include:
-
Particle Size (Z-average): Influences biodistribution and cellular uptake.
-
Polydispersity Index (PDI): A measure of the size distribution homogeneity.
-
Encapsulation Efficiency (%EE): The percentage of mRNA successfully encapsulated within the LNPs.
-
Zeta Potential: The surface charge of the nanoparticles, which affects stability and interactions with biological components.
-
pKa of the Ionizable Lipid: Crucial for endosomal escape.
-
mRNA Integrity: Ensuring the mRNA is not degraded during encapsulation.
Q4: Can I use standard analytical techniques to characterize LNPs formulated with a novel lipid?
A4: Yes, standard analytical techniques are generally applicable. Dynamic Light Scattering (DLS) is used to measure particle size, PDI, and zeta potential. Ribogreen assays are commonly used to determine mRNA concentration and calculate encapsulation efficiency. Cryo-transmission electron microscopy (cryo-TEM) can be used to visualize the morphology of the nanoparticles. High-performance liquid chromatography (HPLC) can be employed to quantify the lipid components.
Quantitative Data Summary
The following tables present representative data on how formulation parameters can influence LNP characteristics. This data is based on commonly used ionizable lipids and should be considered a starting point for the evaluation of a novel lipid like this compound.
Table 1: Effect of Ionizable Lipid to mRNA (N:P) Ratio on LNP Properties
| N:P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 3:1 | 95 ± 5 | 0.15 ± 0.03 | 85 ± 4 |
| 6:1 | 82 ± 4 | 0.11 ± 0.02 | 95 ± 2 |
| 10:1 | 85 ± 6 | 0.18 ± 0.04 | 92 ± 3 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Total Flow Rate (TFR) in Microfluidic Mixing on LNP Characteristics
| Total Flow Rate (mL/min) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2 | 110 ± 8 | 0.19 ± 0.05 | 91 ± 3 |
| 5 | 85 ± 5 | 0.12 ± 0.02 | 94 ± 2 |
| 10 | 70 ± 4 | 0.10 ± 0.02 | 96 ± 1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.
Materials:
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Ionizable lipid (e.g., this compound) in ethanol (B145695)
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Helper lipid (e.g., DSPC) in ethanol
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Cholesterol in ethanol
-
PEG-lipid in ethanol
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mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
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Microfluidic mixing system and cartridges
-
Syringe pumps
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare the mRNA solution in the aqueous buffer at the desired concentration.
-
Set up the microfluidic system with a new cartridge.
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Load the lipid solution into one syringe and the mRNA solution into another.
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Set the flow rates on the syringe pumps to achieve the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase).
-
Initiate the flow and collect the resulting LNP suspension.
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Purify the LNPs and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
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Sterile filter the final LNP formulation through a 0.22 µm filter.
Protocol 2: Determination of mRNA Encapsulation Efficiency
This protocol uses a fluorescent dye (e.g., RiboGreen) to quantify the amount of encapsulated mRNA.
Materials:
-
mRNA-LNP formulation
-
Fluorescent dye (e.g., RiboGreen)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% solution)
-
Fluorometer or plate reader
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer with the fluorescent dye.
-
To determine the amount of unencapsulated mRNA, dilute an aliquot of the LNP formulation in TE buffer, add the fluorescent dye, and measure the fluorescence.
-
To determine the total amount of mRNA, dilute another aliquot of the LNP formulation in TE buffer containing 0.1% Triton X-100 to lyse the nanoparticles. Add the fluorescent dye and measure the fluorescence.
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Calculate the encapsulation efficiency using the following formula: %EE = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100
Visualizations
Caption: Workflow for mRNA-LNP formulation and characterization.
Caption: Troubleshooting logic for low mRNA encapsulation efficiency.
References
Addressing stability issues of 7-Bromoheptyl 2-hexyldecanoate modified nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles modified with 7-Bromoheptyl 2-hexyldecanoate. The information is designed to help address common stability issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation After Surface Modification
Visible precipitation, cloudiness, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS) are all indicators of nanoparticle aggregation. This is a common issue when modifying nanoparticle surfaces.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Surface Coverage | Insufficient this compound on the nanoparticle surface can leave exposed hydrophobic or reactive areas, leading to particle agglomeration. | 1. Optimize Modifier Concentration: Perform a concentration titration of this compound to find the optimal surface coverage. Monitor particle size and Polydispersity Index (PDI) at each concentration. 2. Reaction Time and Temperature: Ensure the modification reaction is proceeding to completion by optimizing the reaction time and temperature. |
| Hydrolysis of Ester Linkage | The 2-hexyldecanoate ester is susceptible to hydrolysis, especially at non-neutral pH, which can cleave the lipophilic tail and destabilize the nanoparticles.[1][2][3] | 1. Maintain pH Control: Ensure the pH of the nanoparticle dispersion is maintained within a stable range (typically near neutral, pH 6.5-7.5) to minimize acid or base-catalyzed hydrolysis.[1][2] 2. Buffer Selection: Use buffers that do not actively participate in or catalyze hydrolysis. Phosphate buffers are generally a good choice. |
| Detachment of the Modifier | The 7-Bromoheptyl anchor may not be sufficiently stable on the nanoparticle surface, leading to its gradual detachment and subsequent aggregation. | 1. Covalent Linkage: If not already employed, consider strategies to form a stable covalent bond between the nanoparticle core and the modifier. 2. Cross-linking: Introduce a small amount of a cross-linking agent to enhance the stability of the surface coating. |
| Residual Reactants or Byproducts | Unreacted this compound or reaction byproducts can interfere with nanoparticle stability. | 1. Purification: Implement a thorough purification step after surface modification (e.g., dialysis, centrifugation, or tangential flow filtration) to remove any unbound molecules. |
Troubleshooting Workflow for Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue 2: Unexpected Change in Zeta Potential
Zeta potential is a critical parameter for evaluating the surface charge and stability of nanoparticles. A significant deviation from the expected zeta potential can indicate underlying stability issues.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | If the surface modification reaction with this compound is incomplete, the resulting surface charge will be a hybrid of the bare and modified nanoparticles. | 1. Reaction Monitoring: Use analytical techniques like FTIR or NMR to monitor the progress of the surface modification reaction.[4] 2. Optimize Conditions: Adjust reaction parameters such as stoichiometry, temperature, and time to drive the reaction to completion. |
| Hydrolysis of Ester Linkage | Cleavage of the 2-hexyldecanoate group will expose the underlying nanoparticle surface or the 7-bromoheptyl chain, altering the surface charge.[1][2] | 1. pH Stability Study: Measure zeta potential as a function of pH to identify the isoelectric point (IEP) and the pH range of optimal stability. 2. Storage Conditions: Store nanoparticles in a buffer at a pH that minimizes hydrolysis. |
| Displacement of Bromide Ion | The bromide ion on the heptyl chain can be displaced by nucleophiles in the buffer or other components of the formulation, leading to a change in the surface charge.[5] | 1. Buffer Selection: Avoid buffers containing strong nucleophiles. Consider using buffers like MES or HEPES.[6] 2. Ionic Strength: Evaluate the effect of ionic strength on zeta potential, as high salt concentrations can compress the electrical double layer and reduce the measured zeta potential. |
Logical Flow for Zeta Potential Issues
Caption: Decision tree for troubleshooting zeta potential changes.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of modifying nanoparticles with this compound on their stability?
A1: Modification with this compound introduces a lipophilic alkyl chain to the nanoparticle surface. This is intended to improve the nanoparticle's interaction with lipid-based environments, such as cell membranes, and can enhance stability in certain biological media by providing steric hindrance. However, the stability is highly dependent on the completeness of the surface coverage and the chemical stability of the modifier itself.
Q2: How can I confirm that the surface of my nanoparticles has been successfully modified with this compound?
A2: Several analytical techniques can be used to confirm successful surface modification:
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Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the ester carbonyl group (~1735 cm⁻¹) and C-H stretches of the alkyl chains from the 2-hexyldecanoate.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some nanoparticle systems, solid-state or solution NMR can be used to identify the proton or carbon signals of the modifier on the nanoparticle surface.[4]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence of bromine on the nanoparticle surface.[4]
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Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (the modifier) on the nanoparticle surface by measuring weight loss upon heating.
Q3: What is the likely degradation pathway for this compound on the nanoparticle surface?
A3: There are two primary potential degradation pathways:
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Ester Hydrolysis: The ester linkage in the 2-hexyldecanoate group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3] This would result in the loss of the hexyl-decanoate tail, leaving a 7-bromoheptanol-modified surface.
-
Nucleophilic Substitution/Elimination of Bromide: The bromo- group on the heptyl chain can be displaced by nucleophiles present in the surrounding medium (e.g., from buffers or other additives).[5] This could lead to the attachment of other functional groups to the surface or, in the presence of a strong base, elimination to form an alkene.
Q4: Can the choice of buffer impact the stability of my modified nanoparticles?
A4: Absolutely. Buffers containing nucleophilic species can react with the bromo- group on the modifier. For instance, some common biological buffers like Tris have been shown to interact with nanoparticle surfaces.[6] It is advisable to use non-nucleophilic buffers, such as MES or HEPES, and to control the pH to minimize ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of Nanoparticles with this compound
This is a general guideline and may need to be optimized for your specific nanoparticle system.
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Nanoparticle Preparation: Synthesize or obtain a stable aqueous dispersion of your core nanoparticles.
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Activation (if necessary): Depending on the nanoparticle core material, surface activation may be required to introduce functional groups (e.g., hydroxyl or amine groups) that can react with the this compound.
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Modification Reaction: a. Disperse the nanoparticles in a suitable solvent. b. Add this compound (the molar ratio will need to be optimized). c. If necessary, add a catalyst or coupling agent. d. Stir the reaction mixture at a controlled temperature for a predetermined time (e.g., 24 hours).
-
Purification: a. Centrifuge the reaction mixture to pellet the modified nanoparticles. b. Remove the supernatant and resuspend the nanoparticles in a fresh buffer. c. Repeat the centrifugation and resuspension steps at least three times to remove unreacted modifier and byproducts. d. Alternatively, use dialysis or tangential flow filtration for purification.
-
Characterization: a. Measure the particle size, PDI, and zeta potential using DLS. b. Confirm surface modification using FTIR, XPS, or TGA. c. Visualize the nanoparticles using TEM or SEM to assess morphology and for any signs of aggregation.
Protocol 2: Stability Assessment of Modified Nanoparticles
-
pH Stability: a. Prepare aliquots of the modified nanoparticle dispersion in buffers of varying pH (e.g., pH 4, 7, 9). b. Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, 37°C). c. At set time points (e.g., 0, 1, 3, 7 days), measure the particle size, PDI, and zeta potential.
-
Ionic Strength Stability: a. Prepare aliquots of the modified nanoparticle dispersion in a buffer of constant pH. b. Add varying concentrations of a salt (e.g., NaCl: 0 mM, 50 mM, 150 mM, 300 mM). c. Immediately and after a set incubation period, measure the particle size, PDI, and zeta potential.
-
Long-Term Storage Stability: a. Store the purified nanoparticle dispersion under different conditions (e.g., 4°C, room temperature). b. Periodically (e.g., weekly or monthly), re-characterize the nanoparticles for any changes in their physicochemical properties.
Workflow for Nanoparticle Modification and Characterization
Caption: Experimental workflow for nanoparticle modification and stability testing.
References
Common challenges when using novel lipids like 7-Bromoheptyl 2-hexyldecanoate
Welcome to the technical support center for 7-Bromoheptyl 2-hexyldecanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise when utilizing this novel lipid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic lipid with a unique structure featuring a terminal bromide and two non-polar alkyl tails.[1] This structure makes it a versatile component for the development of lipid nanoparticles (LNPs) and other drug delivery systems. Its primary applications are in the formulation of nanoparticles for the delivery of therapeutics, such as mRNA, siRNA, and small molecule drugs. The terminal bromide allows for further chemical modification or conjugation.
Q2: What are the key physicochemical properties of this compound?
A2: While extensive characterization data is still emerging, some key properties are provided by suppliers. It is important to perform in-house characterization for each batch.
| Property | Value | Source |
| CAS Number | 2795216-34-9 | MedKoo |
| Molecular Formula | C23H45BrO2 | ChemScene |
| Molecular Weight | 447.5 g/mol | ChemScene |
| Appearance | Colorless to light yellow oil | Typical for similar lipids |
| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, DMF) | BroadPharm |
Q3: What are the main challenges associated with using novel lipids like this compound in LNP formulations?
A3: The use of novel lipids in LNP formulations presents several challenges. These include ensuring long-term stability, preventing premature drug leakage, and managing potential immunogenicity.[2][3][4] For this compound, specific challenges may arise from its unique chemical structure, which could influence lipid miscibility, nanoparticle morphology, and interaction with biological membranes. The purity and safety of novel synthetic lipids must be thoroughly demonstrated to meet stringent regulatory standards.[5][6][7]
Q4: How does the purity of this compound impact experimental outcomes?
A4: The purity of any lipid excipient is critical for the reproducibility and safety of a drug product.[5][6] Impurities can affect the stability and efficacy of the formulation and may introduce toxicity.[7] For novel lipids, where the impurity profile may not be well-established, it is crucial to obtain a certificate of analysis from the supplier and consider further in-house analytical testing.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Poor Encapsulation Efficiency of Payload (e.g., mRNA)
-
Possible Cause A: Suboptimal Formulation Ratios. The molar ratio of the lipids in the LNP formulation is critical for efficient encapsulation.
-
Solution: Systematically screen different molar ratios of this compound to other lipid components (e.g., helper lipids, cholesterol, PEG-lipids). A design of experiments (DoE) approach can be highly effective.
-
-
Possible Cause B: Phase Separation of Lipids. The unique structure of this compound may lead to miscibility issues with other lipids in the formulation.
Issue 2: LNP Instability (Aggregation or Fusion)
-
Possible Cause A: Inadequate Surface Stabilization. The PEG-lipid concentration may be too low to provide sufficient steric hindrance.
-
Solution: Increase the molar percentage of the PEG-lipid in the formulation. Be aware that higher PEG content can sometimes reduce cellular uptake.
-
-
Possible Cause B: High Drug Loading Destabilizing the Lipid Matrix. High concentrations of the payload can disrupt the LNP structure.[10]
-
Solution: Optimize the drug-to-lipid ratio. It may be necessary to accept a slightly lower encapsulation efficiency to achieve better stability.
-
Issue 3: High Polydispersity Index (PDI) of LNPs
-
Possible Cause A: Inefficient Mixing During Formulation. Rapid and consistent mixing is crucial for forming uniform nanoparticles.
-
Solution: If using a microfluidic system, ensure the flow rates are optimized and the system is free of air bubbles. For bulk mixing methods, ensure the mixing speed and duration are consistent.
-
-
Possible Cause B: Impurities in the Lipid Components. Impurities can interfere with the self-assembly process, leading to a heterogeneous population of particles.
-
Solution: Use high-purity lipids and perform quality control on incoming materials.
-
Experimental Protocols
Protocol 1: Formulation of this compound containing LNPs for mRNA Delivery using Microfluidics
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-25 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Prepare the mRNA solution in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The final mRNA concentration will depend on the desired payload.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1 to 5:1).
-
Set the total flow rate (TFR) to control the mixing time and particle size (e.g., 12 mL/min).
-
Initiate mixing to form the LNPs.
-
-
Downstream Processing:
-
Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.
-
Concentrate the LNP formulation using a centrifugal filtration device if necessary.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen® assay).
-
Assess LNP morphology using cryo-transmission electron microscopy (cryo-TEM).
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Troubleshooting Logic for LNP Formulation.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 4. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Regulatory Considerations For Excipients Used In Lipid Nanoparticles [advancingrna.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. matilda.science [matilda.science]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for characterization of functionalized LNPs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing functionalized lipid nanoparticles (LNPs).
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your LNP characterization experiments.
Dynamic Light Scattering (DLS) Troubleshooting
Dynamic Light Scattering (DLS) is a key technique for measuring the size and polydispersity of LNPs.[1][2] However, various factors can lead to inaccurate or inconsistent results.
Question: Why is the particle size (Z-average) measured by DLS significantly larger than expected?
Answer:
An unexpectedly large particle size can be indicative of several issues, primarily aggregation or the presence of contaminants. The intensity of scattered light is proportional to the sixth power of the particle's radius, meaning that even a small population of large particles or aggregates can significantly skew the results.[3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| LNP Aggregation | - Ensure proper formulation and storage conditions to maintain LNP stability.[2] - Consider the effect of sample dilution; high concentrations can promote aggregation.[3] - Use sonication to gently disperse aggregates before measurement.[2] |
| Sample Contamination | - Filter the sample using a 0.1 or 0.2-micron filter to remove dust and other large contaminants.[2] - Use clean, high-quality cuvettes and sample handling tools to prevent the introduction of impurities.[2] |
| Inappropriate Diluent | - Ensure the diluent is clean, filtered, and does not induce aggregation. The ionic strength and pH of the diluent can impact LNP stability.[2] |
| High Polydispersity | - If the sample is highly polydisperse (PDI > 0.7), DLS may not be a suitable technique as it struggles to resolve broad distributions accurately.[4] Consider using complementary techniques like Nanoparticle Tracking Analysis (NTA) or Transmission Electron Microscopy (TEM).[5][6] |
Question: Why is the Polydispersity Index (PDI) value too high?
Answer:
A high Polydispersity Index (PDI) indicates a broad size distribution, which can be a critical quality attribute affecting the in vivo performance of LNPs.[7] Generally, a PDI value below 0.3 is considered indicative of a homogeneous particle population.[7]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Formulation | - Optimize the microfluidic mixing process, as this has a major impact on the final nanoparticle polydispersity.[7][8] - Ensure consistent lipid composition and ratios, as these also influence PDI.[8] |
| Sample Instability | - Analyze samples promptly after formulation, as LNPs can aggregate or degrade over time, leading to a higher PDI.[2] - Evaluate the stability of your LNPs under different storage conditions (e.g., temperature, pH).[5] |
| Presence of Aggregates | - As with oversized particles, the presence of aggregates will broaden the size distribution. Filter the sample before analysis.[2] |
| Multimodal Distribution | - If the sample contains multiple distinct particle populations, the PDI will be high. DLS algorithms for multimodal distributions may be useful, but complementary techniques are recommended for confirmation.[4] |
Experimental Workflow: DLS Troubleshooting
Caption: Troubleshooting workflow for common DLS issues.
Zeta Potential Troubleshooting
Zeta potential is a measure of the surface charge of LNPs, which is a critical factor for stability and interaction with biological membranes.[7][9]
Question: Why are my zeta potential measurements inconsistent or showing high variability?
Answer:
Inconsistent zeta potential readings are often due to issues with the sample preparation, the measurement medium, or electrode effects, especially in high conductivity buffers like PBS.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Ionic Strength of Medium | - High conductivity samples can cause electrode polarization, heating, and sample degradation, leading to inaccurate measurements.[9] - Solution: Dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS or a dilute Tris buffer) to reduce conductivity.[5] The diffusion barrier method can also be employed to prevent issues with high-conductivity samples.[9] |
| pH Fluctuations | - The zeta potential of LNPs is highly dependent on the pH of the surrounding medium.[5][9] - Solution: Use a buffered solution to maintain a stable pH during the measurement.[5] |
| Electrode Fouling | - Repeated measurements, especially in complex media, can lead to the coating of the electrodes, affecting the applied electric field. - Solution: Clean the measurement cell and electrodes thoroughly between samples according to the instrument manufacturer's instructions. |
| LNP Instability/Aggregation | - If particles aggregate, their electrophoretic mobility will change, leading to inconsistent results. - Solution: Ensure the sample is well-dispersed and stable in the measurement buffer. |
Experimental Workflow: Zeta Potential Measurement
Caption: General workflow for zeta potential measurement.
Encapsulation Efficiency (EE%) Troubleshooting
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of cargo successfully loaded into the LNPs.[7][8]
Question: Why is my calculated encapsulation efficiency unexpectedly low?
Answer:
Low encapsulation efficiency can stem from issues in the formulation process, instability of the LNPs, or inaccuracies in the measurement assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Formulation Process | - The manufacturing process, particularly microfluidics-based synthesis, significantly impacts EE%. Optimize parameters like flow rate and lipid-to-cargo ratio.[8] - The choice of lipids, especially the ionizable lipid and PEG-lipid, can influence encapsulation.[7][10] |
| Cargo Degradation | - Ensure the stability of your cargo (e.g., mRNA) during the formulation process. RNA is susceptible to degradation.[5] |
| LNP Instability and Cargo Leakage | - After formulation, cargo can leak from the LNPs if they are not stable. Assess EE% at different time points to evaluate stability.[11] |
| Inaccurate Quantification Assay | - The RiboGreen assay is commonly used but can be affected by detergents and excipients.[12][13] - Solution: Ensure your standard curve is accurate and that the detergent used to lyse the LNPs is effective without interfering with the dye.[11] Consider orthogonal methods like Capillary Gel Electrophoresis (CGE-LIF) for verification.[13] |
Experimental Protocol: RiboGreen Assay for mRNA Encapsulation Efficiency
-
Preparation of Reagents:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of your free mRNA in 1x TE buffer. This will be used to create a standard curve. The concentration range should encompass the expected concentrations in your samples.[5]
-
-
Sample Preparation:
-
For each LNP sample, prepare two sets of dilutions in a 96-well plate:
-
-
Measurement:
-
Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubate in the dark as per the manufacturer's protocol.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~528 nm).[14]
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "intact" and "lysed" samples.
-
Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] x 100
-
Functional Assay Troubleshooting
Functional assays, such as in vitro protein expression, are essential to confirm the biological activity of the functionalized LNPs.[14][15]
Question: Why is the protein expression from my mRNA-LNPs low in my in vitro assay?
Answer:
Low protein expression can be due to a variety of factors, including poor cellular uptake, inefficient endosomal escape, low encapsulation efficiency, or issues with the cell-based assay itself.[16][17]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Cellular Uptake | - The choice of cell line is critical, as different cells exhibit varying uptake efficiencies.[16][18] HepG2 cells are often used and show good uptake.[16][18] - The surface properties of the LNP (size, charge, PEGylation) influence cellular interactions.[7] Consider if the functionalization is hindering uptake. |
| Poor Endosomal Escape | - The ionizable lipid is key for endosomal escape.[10] Ensure the pKa of the ionizable lipid is appropriate for protonation in the endosome, which facilitates membrane disruption. |
| Low Encapsulation/Degraded mRNA | - If the mRNA is not properly encapsulated or has degraded, it will not be available for translation. Verify EE% and mRNA integrity.[5] |
| Assay Conditions | - Optimize the transfection time. Protein expression can be time-dependent, with measurable expression occurring within hours.[16] - Ensure the LNP dose (based on encapsulated mRNA concentration) is appropriate for the cell type and number.[11][16] |
| Cell Viability Issues | - High concentrations of LNPs can be cytotoxic. Perform a cell viability assay to ensure the observed low expression is not due to cell death.[19] |
Logical Relationship: Factors Affecting Protein Expression
Caption: Key factors influencing functional LNP performance.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to measure for functionalized LNPs? A1: The most critical physicochemical properties to characterize are particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[7][8] These attributes significantly influence the stability, biodistribution, cellular uptake, and ultimately, the therapeutic efficacy of the LNPs.[1][8][20]
Q2: How does LNP size affect their function? A2: Particle size is a crucial parameter as it impacts drug delivery efficiency.[8] Particles that are too small may be cleared by the kidneys, while larger particles might not penetrate target tissues effectively or could trigger unwanted immune responses.[1] For optimal delivery to cells, an LNP target size of 80-100 nm is often sought.[8]
Q3: Can I rely on a single characterization technique? A3: No single technique can provide a complete picture of your LNP formulation.[1] It is highly recommended to use orthogonal and complementary methods to gain a comprehensive understanding of the critical quality attributes. For example, DLS results for size can be complemented by cryo-TEM to visualize morphology and confirm size distributions.[1][8]
Q4: How important is the surface charge (zeta potential) of my LNPs? A4: The surface charge is critical. While positively charged LNPs have been explored, they can cause toxicity.[1] Negatively charged LNPs can avoid these issues.[1] Furthermore, the ability of LNPs to change charge in response to the lower pH of the endosome is crucial for the endosomal escape of their cargo.[1]
Q5: My LNP formulation is prepared in PBS. What challenges does this present for characterization? A5: Preparing LNPs in physiological buffers like PBS poses significant challenges for zeta potential measurements due to the high conductivity of the sample.[9] This can interfere with the measurement by causing heating effects and electrode polarization.[9] It is recommended to either dilute the sample in a low-salt buffer for the measurement or use specialized techniques like the diffusion barrier method.[5][9]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. allanchem.com [allanchem.com]
- 3. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 4. particletechlabs.com [particletechlabs.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How a century-old technology could revolutionise LNP characterisation | pharmaphorum [pharmaphorum.com]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. The Key Considerations For Developing Lnps As Drug Delivery Vehicles. - ATA Scientific [atascientific.com.au]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. sciex.com [sciex.com]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Solutions for mRNA-LNP characterization | Agilent [agilent.com]
- 16. Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2021113158A1 - In vitro cell based potency assay - Google Patents [patents.google.com]
- 19. Cell-based LNP Evaluation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. wyatt.com [wyatt.com]
Technical Support Center: Optimizing Conjugation Efficiency of 7-Bromoheptyl 2-hexyldecanoate
Welcome to the technical support center for the optimization of conjugation reactions involving 7-Bromoheptyl 2-hexyldecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What type of reactions is this compound typically used for?
A1: this compound is a bifunctional molecule featuring a primary alkyl bromide and a long-chain ester. The primary alkyl bromide is an excellent electrophile for bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2][3] Therefore, it is commonly used for conjugation to nucleophiles such as alcohols (to form ethers, via Williamson ether synthesis), amines (to form secondary or tertiary amines), and thiols (to form thioethers). The long-chain ester moiety provides lipophilicity, which can be useful for applications in drug delivery or material science.
Q2: What are the critical parameters to consider for optimizing the conjugation efficiency?
A2: The efficiency of S(_N)2 reactions is influenced by several factors. Key parameters to optimize include:
-
Choice of Base: A suitable base is crucial for deprotonating the nucleophile (e.g., alcohol or thiol) to increase its nucleophilicity.[1][4]
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.[4][5][6]
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination (E2).[4][5]
-
Concentration: The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1]
-
Leaving Group: Bromine is a good leaving group, making this compound a reactive substrate.[7]
Q3: What are the potential side reactions, and how can they be minimized?
A3: The primary competing side reaction is the base-catalyzed elimination (E2) of HBr from the alkyl halide to form an alkene.[1][2][5] This is more likely with sterically hindered substrates or when using a strong, bulky base.[4][8] To minimize elimination:
-
Use a primary alkyl halide, which is the case with this compound.[1]
-
Employ a non-bulky, strong base.
-
Maintain a moderate reaction temperature.[2]
Another potential issue is the hydrolysis of the ester group if the reaction conditions are too harsh (e.g., strongly basic conditions at high temperatures for extended periods).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation of Nucleophile: The base may be too weak or degraded. | 1. Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions. |
| 2. Poor Solvent Choice: The solvent may be protic (e.g., ethanol, water), which can solvate and deactivate the nucleophile. | 2. Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile.[5][6] Ensure the solvent is anhydrous. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Gradually increase the reaction temperature in 10°C increments. Monitor for the appearance of elimination byproducts. A typical range is 50-100°C.[5] | |
| 4. Steric Hindrance: The nucleophile may be too bulky, impeding the backside attack required for an S(_N)2 reaction.[4][8] | 4. If possible, choose a less sterically hindered nucleophile. Alternatively, a longer reaction time or higher temperature might be necessary. | |
| Presence of a Major Byproduct | 1. Elimination (E2) Reaction: A significant amount of an alkene byproduct is observed. | 1. Lower the reaction temperature. Use a less sterically hindered base. Ensure the nucleophile concentration is sufficiently high to favor substitution over elimination.[2] |
| 2. Ester Hydrolysis: The ester functional group is cleaved. | 2. Avoid excessively harsh basic conditions. If a strong base is required, perform the reaction at a lower temperature and for a shorter duration. Consider protecting the ester group if it is not stable under the required reaction conditions. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not reached completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed. Typical reaction times can range from 1 to 8 hours.[5] |
| 2. Reagents Degraded: The alkyl halide or nucleophile may have degraded over time. | 2. Use fresh reagents. This compound should be stored in a cool, dark place. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The conjugated product and unreacted this compound have similar polarities, making chromatographic separation challenging. | 1. Optimize the reaction to go to completion to minimize the amount of unreacted starting material. Consider using a different mobile phase for column chromatography or exploring other purification techniques like preparative HPLC. |
Experimental Protocols
General Protocol for Conjugation of this compound with an Alcohol (Williamson Ether Synthesis)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) to a solution of a suitable base (1.2 equivalents, e.g., NaH) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Reaction: Add this compound (1.0 equivalent) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60°C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary: Optimization of Reaction Conditions
The following table summarizes hypothetical results from an optimization study for the conjugation of this compound with 4-methoxyphenol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Ether Product (%) | Yield of Elimination Byproduct (%) |
| 1 | K(_2)CO(_3) | Acetonitrile | 80 | 12 | 45 | <5 |
| 2 | NaH | THF | 60 | 6 | 85 | <5 |
| 3 | NaH | DMF | 60 | 4 | 92 | <5 |
| 4 | t-BuOK | THF | 60 | 6 | 78 | 15 |
| 5 | NaH | DMF | 100 | 2 | 80 | 18 |
Visualizations
Caption: A generalized experimental workflow for the conjugation of this compound.
Caption: A decision tree for troubleshooting low product yield in conjugation reactions.
Caption: Competing S(_N)2 (desired) and E2 (side reaction) pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Introduction to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. projects.mnopera.org [projects.mnopera.org]
Technical Support Center: Process Improvements for Scaling Up 7-Bromoheptyl 2-hexyldecanoate LNP Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scaling up of Lipid Nanoparticles (LNPs) utilizing 7-Bromoheptyl 2-hexyldecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the likely role of this compound in an LNP formulation?
A1: Given its chemical structure, this compound is a lipid ester. In the context of LNP formulations, it could function as a novel cationic or ionizable lipid, a structural helper lipid, or a component of the lipid core.[1][2] The bromo-functional group offers a site for further chemical modification or for specific interactions within the nanoparticle.
Q2: What are the critical quality attributes (CQAs) to monitor during LNP synthesis and scale-up?
A2: The primary CQAs for LNPs are particle size, polydispersity index (PDI), encapsulation efficiency, and the zeta potential.[3] For therapeutic applications, it is generally desirable to have a particle size between 50-100 nm, a PDI below 0.2, and an encapsulation efficiency greater than 90%.[3][4] The zeta potential is important for stability, with a value significantly different from neutral (e.g., |ζ| > 30mV) helping to prevent aggregation.[3]
Q3: How do process parameters in microfluidic mixing affect LNP characteristics?
A3: In microfluidic mixing, the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases are critical parameters.[4] Generally, a higher TFR leads to smaller nanoparticles due to more rapid mixing.[5] The FRR, which is the ratio of the aqueous phase flow rate to the organic phase flow rate, also influences particle size and encapsulation efficiency, with typical ratios ranging from 3:1 to 10:1.[1][4]
Q4: What are the main challenges when scaling up LNP production from a laboratory to an industrial scale?
A4: Key challenges in scaling up LNP production include maintaining batch-to-batch consistency, ensuring sterility, adapting laboratory techniques like microfluidics to larger scales, and securing a reliable supply of high-quality raw materials.[6][7] Deviations in mixing or formulation can lead to variations in particle size, stability, and therapeutic efficacy.[6]
Q5: What are the recommended storage conditions for this compound LNPs?
A5: For long-term stability, LNPs are often stored at low temperatures, such as -20°C or -80°C.[8][9] The inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the storage buffer is also recommended to maintain the integrity of the nanoparticles during freezing and thawing cycles.[4][8] Stability studies should be conducted to determine the optimal storage conditions for your specific formulation.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Particle Size / High PDI | 1. Inefficient or inconsistent mixing. 2. Suboptimal Total Flow Rate (TFR) or Flow Rate Ratio (FRR). 3. Poor quality of lipid components. 4. Clogging of microfluidic channels. | 1. Ensure rapid and uniform mixing. For microfluidics, check for leaks or blockages. 2. Optimize TFR and FRR. Generally, increasing TFR can reduce particle size.[5] 3. Verify the purity of this compound and other lipids. 4. Clean microfluidic channels thoroughly between runs.[11] |
| Low Encapsulation Efficiency | 1. Incorrect N/P ratio (ratio of nitrogen in ionizable lipid to phosphate (B84403) in nucleic acid). 2. Suboptimal pH of the aqueous buffer. 3. Inefficient mixing. | 1. Optimize the N/P ratio. For mRNA, a ratio of around 6 is often a good starting point.[1] 2. Use an acidic buffer (pH 4-5) for the nucleic acid solution to ensure the ionizable lipid is positively charged.[4] 3. Increase the mixing speed or TFR to promote rapid nanoparticle formation.[5] |
| LNP Aggregation and Instability | 1. Suboptimal zeta potential. 2. High residual solvent (e.g., ethanol) concentration. 3. Improper storage conditions. | 1. Adjust the lipid composition to achieve a higher absolute zeta potential.[3] 2. Implement a purification step like tangential flow filtration (TFF) or dialysis to remove residual ethanol (B145695).[1][12] 3. Store at recommended low temperatures with cryoprotectants.[4][8] |
| Batch-to-Batch Variability in Scale-Up | 1. Inconsistent process parameters. 2. Variations in raw material quality. 3. Inadequate process control at a larger scale. | 1. Precisely control and monitor all process parameters (TFR, FRR, temperature, etc.).[7] 2. Ensure consistent quality and purity of all raw materials, including this compound.[6] 3. Implement in-process controls to monitor critical quality attributes throughout the manufacturing process.[13] |
Data Presentation
Table 1: Effect of Process Parameters on LNP Characteristics
| Parameter | Typical Range | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency |
| Total Flow Rate (TFR) | 4 - 20 mL/min | Higher TFR generally leads to smaller particles[14] | Higher TFR can lead to lower PDI[15] | Can be influenced by TFR, optimization is needed |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 to 10:1 | Higher FRR can lead to smaller particles[1] | Can be influenced by FRR, optimization is needed | Higher FRR can improve encapsulation efficiency[1] |
| N/P Ratio | 3 - 6 | Can influence particle size | Can affect PDI | Crucial for high encapsulation efficiency[1] |
| Lipid Concentration | 5 - 10 mg/mL | Higher concentration can lead to larger particles[1] | Can be affected by concentration | A balance is needed to ensure efficient encapsulation[1] |
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound
This protocol describes a general esterification reaction. Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.
-
Reactant Preparation : In a round-bottom flask, dissolve 2-hexyldecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Activation : Add a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP) to the solution and stir for 15 minutes at room temperature.
-
Esterification : Add 7-bromoheptan-1-ol to the reaction mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up : Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with a mild acid, a mild base, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Characterization : Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: LNP Formulation via Microfluidic Mixing
-
Solution Preparation :
-
Organic Phase : Prepare a lipid stock solution in ethanol containing this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at the desired molar ratios.[11][]
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Aqueous Phase : Prepare a solution of the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., 100 mM sodium citrate, pH 4.0).[4]
-
-
Microfluidic System Setup :
-
LNP Formation :
-
Load the organic and aqueous solutions into separate syringes and place them on the syringe pumps.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.[5]
-
-
Purification :
-
Sterilization :
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Protocol 3: LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement :
-
Use Dynamic Light Scattering (DLS) to determine the size and PDI of the LNPs.[13]
-
Dilute the LNP sample in a suitable buffer (e.g., phosphate-buffered saline - PBS) to an appropriate concentration for measurement.
-
Perform the measurement according to the instrument's protocol.
-
-
Encapsulation Efficiency Quantification :
-
Use a nucleic acid quantification assay, such as the RiboGreen assay for RNA.[18]
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
-
Zeta Potential Measurement :
-
Use a Zetasizer instrument to measure the surface charge of the LNPs.[10]
-
Dilute the sample in a low-salt buffer to an appropriate concentration.
-
Perform the measurement according to the instrument's protocol.
-
Visualizations
Caption: Workflow for this compound LNP Synthesis and Characterization.
Caption: Troubleshooting Guide for LNP Synthesis Issues.
References
- 1. precigenome.com [precigenome.com]
- 2. wyatt.com [wyatt.com]
- 3. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. helixbiotech.com [helixbiotech.com]
- 7. susupport.com [susupport.com]
- 8. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 13. blog.curapath.com [blog.curapath.com]
- 14. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. thno.org [thno.org]
Technical Support Center: Refining Purification Protocols for 7-Bromoheptyl 2-hexyldecanoate LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for lipid nanoparticles (LNPs) containing 7-Bromoheptyl 2-hexyldecanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound LNPs.
| Observed Problem | Potential Cause | Recommended Solution |
| Low LNP Recovery After Purification | 1. LNP Aggregation: Improper buffer conditions (pH, ionic strength) can lead to particle aggregation and loss during filtration or chromatography.[1] 2. Adhesion to Surfaces: LNPs can adhere to tubing, membranes, or chromatography resins, especially if they are not properly conditioned. 3. Membrane Fouling (TFF): High transmembrane pressure or improper membrane selection can cause irreversible fouling. | 1. Optimize Buffer: Ensure the purification buffer has a pH and salt concentration that maintains LNP stability. For ionizable lipids, maintaining a neutral pH (e.g., 7.4) is crucial post-formulation.[2] 2. Pre-condition System: Flush the purification system (tubing, membranes, columns) with a buffer solution, and consider using a blocking agent if adhesion is persistent. 3. Adjust TFF Parameters: Lower the transmembrane pressure and optimize the cross-flow rate. Select a membrane with an appropriate molecular weight cut-off (MWCO) to retain LNPs while allowing impurities to pass through. |
| High Polydispersity Index (PDI) Post-Purification | 1. Incomplete Removal of Aggregates: The purification method may not be effectively removing larger LNP aggregates. 2. Shear Stress-Induced Aggregation: High shear forces during pumping or centrifugation can cause LNP fusion or aggregation.[3] 3. Instability in Final Buffer: The final formulation buffer may not be optimal for long-term LNP stability, leading to a broadening of the size distribution over time.[4] | 1. Optimize SEC or TFF: For Size Exclusion Chromatography (SEC), ensure the column has the appropriate pore size to separate monomers from aggregates. For Tangential Flow Filtration (TFF), optimize diafiltration volumes to effectively wash away smaller impurities and unbound components. 2. Minimize Shear Stress: Use lower pump speeds and wider-bore tubing. Avoid excessive vortexing or sonication. 3. Screen Formulation Buffers: Evaluate different buffer compositions for their ability to maintain a low PDI over time at the desired storage temperature. |
| Low Encapsulation Efficiency | 1. Leakage During Purification: The purification process itself might be causing the encapsulated cargo (e.g., mRNA, siRNA) to leak from the LNPs. 2. Inaccurate Measurement: The assay used to determine encapsulation efficiency (e.g., RiboGreen assay) may be giving erroneous results due to interference from purification buffer components. | 1. Gentle Purification Methods: Employ gentle purification techniques like TFF with optimized parameters or SEC. Minimize the duration of the purification process. 2. Validate Analytical Methods: Ensure that the analytical methods for quantifying total and encapsulated cargo are validated for the specific LNP formulation and buffer system. Run appropriate controls to account for background fluorescence or absorbance. |
| Residual Solvent (e.g., Ethanol) Detected | 1. Insufficient Diafiltration Volumes (TFF): Not enough buffer exchange has been performed to completely remove the solvent used in the LNP formulation process.[5] 2. Inadequate Separation (SEC): The column length or resolution is insufficient to fully separate the LNPs from the solvent front. | 1. Increase Diafiltration Volumes: Perform additional diafiltration volumes during TFF. Typically, 5-10 diavolumes are recommended for complete solvent removal.[5] 2. Optimize SEC Parameters: Use a longer SEC column or a resin with a smaller particle size to improve resolution. Ensure the mobile phase flow rate is optimized for efficient separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying LNPs containing novel ionizable lipids like this compound?
A1: The most prevalent and scalable methods for LNP purification are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).[1][6] TFF is often preferred for larger scale production due to its efficiency in buffer exchange and concentration.[7] SEC is an excellent method for achieving high purity and separating LNPs based on size, which can be beneficial for removing aggregates.[6] Dialysis and centrifugation can also be used, particularly at the lab scale, but may be less efficient and scalable.[1]
Q2: How do I choose the right membrane for Tangential Flow Filtration (TFF) of my LNPs?
A2: The choice of membrane is critical for successful TFF. Key parameters to consider are the molecular weight cut-off (MWCO) and the membrane material. The MWCO should be large enough to allow free passage of impurities and residual solvents while retaining the LNPs. For LNPs, which are typically in the range of 50-150 nm, a membrane with an MWCO of 100-300 kDa is often a good starting point. The membrane material should be low-binding to minimize LNP loss; modified polyethersulfone (mPES) and polysulfone (PS) are common choices.
Q3: What analytical techniques should I use to characterize my purified this compound LNPs?
A3: A suite of analytical techniques is necessary to ensure the quality of your purified LNPs.[7]
-
Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).[7]
-
Chromatography (e.g., HPLC/UPLC): To quantify the lipid components and assess their ratios.[8]
-
Fluorescence-based Assays (e.g., RiboGreen): To determine the encapsulation efficiency of nucleic acid payloads.
-
Zeta Potential Measurement: To assess the surface charge of the LNPs, which can influence stability and cellular uptake.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): For visualization of LNP morphology.[6]
Q4: My LNP size increases after purification. What could be the cause?
A4: An increase in LNP size post-purification often indicates particle aggregation or fusion. This can be caused by several factors, including:
-
Shear stress: As mentioned in the troubleshooting guide, excessive shear forces can disrupt LNP integrity.[3]
-
Incompatible buffer: The pH or ionic strength of the purification or final buffer may be destabilizing the LNPs.
-
Removal of stabilizing components: The purification process might be removing a crucial component, such as a PEGylated lipid, that helps to stabilize the LNPs.
Q5: How can I improve the stability of my purified LNPs for long-term storage?
A5: LNP stability is a significant challenge.[4] To improve long-term stability, consider the following:
-
Buffer Optimization: Screen different buffer systems and pH ranges to find the optimal conditions for your specific LNP formulation.
-
Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help maintain LNP integrity during freeze-thaw cycles.
-
Storage Temperature: Determine the optimal storage temperature, which could be refrigerated (2-8°C) or frozen (-20°C or -80°C).
-
Lyophilization: Freeze-drying can be an effective method for long-term storage, but requires careful formulation development with appropriate lyoprotectants.
Experimental Protocols
Protocol 1: LNP Purification using Tangential Flow Filtration (TFF)
This protocol provides a general methodology for purifying LNPs using TFF. Parameters will need to be optimized for your specific LNP formulation and system.
Materials:
-
TFF system with a peristaltic pump
-
Hollow fiber or cassette membrane (e.g., 100 kDa mPES)
-
Pressure gauges
-
Purification buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Crude LNP suspension
Methodology:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with sterile, nuclease-free water.
-
Membrane Conditioning: Equilibrate the membrane by flushing with the purification buffer until the permeate has the same pH and conductivity as the buffer.
-
LNP Loading: Load the crude LNP suspension into the system reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the LNPs to a more manageable volume by directing the permeate to waste.
-
Diafiltration: Begin the buffer exchange by adding the purification buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume. Perform 5-10 diavolumes of buffer exchange to remove residual solvents and non-encapsulated material.
-
Final Concentration: After diafiltration, concentrate the purified LNPs to the desired final concentration.
-
Recovery: Recover the purified LNP concentrate from the system. Flush the system with a small volume of purification buffer to recover any remaining LNPs.
-
Characterization: Analyze the purified LNPs for size, PDI, encapsulation efficiency, and lipid composition.
Protocol 2: LNP Purification using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for LNP purification via SEC.
Materials:
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector
-
SEC column (e.g., Sepharose CL-4B or equivalent)
-
Mobile phase/purification buffer (e.g., PBS, pH 7.4), filtered and degassed
-
Crude LNP suspension
Methodology:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.
-
Sample Loading: Inject the crude LNP suspension onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure good resolution.
-
Elution: Elute the LNPs with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector (e.g., at 260 nm for nucleic acid cargo or 280 nm if a protein is present).
-
Fraction Collection: Collect fractions as the LNP peak elutes. The LNPs, being larger, will elute first in the void volume, while smaller impurities and free cargo will elute later.
-
Pooling and Analysis: Pool the fractions containing the purified LNPs. Analyze the pooled fractions for size, PDI, encapsulation efficiency, and concentration.
Quantitative Data Summary
The following table provides typical target values for LNP critical quality attributes after purification. These values are illustrative and may vary depending on the specific formulation and intended application.
| Parameter | Target Value | Analytical Method |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay (for RNA) |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering |
| Residual Ethanol | < 5000 ppm | Gas Chromatography (GC) |
Visualizations
Caption: Experimental workflow for LNP formulation and purification.
References
- 1. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 5. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. blog.curapath.com [blog.curapath.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Overcoming low transfection efficiency with 7-Bromoheptyl 2-hexyldecanoate LNPs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-Bromoheptyl 2-hexyldecanoate Lipid Nanoparticles (LNPs) for nucleic acid delivery. Our aim is to help you overcome challenges such as low transfection efficiency and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its role in the LNP formulation?
A1: this compound is a novel, biodegradable ionizable lipid. As a core component of the LNP, it plays a crucial role in encapsulating and protecting the nucleic acid cargo, as well as facilitating its release into the cytoplasm of target cells.[1][][3] Its key structural features are:
-
Ionizable Headgroup: Allows for electrostatic interaction with negatively charged nucleic acids during formulation at an acidic pH and becomes neutral at physiological pH to minimize toxicity.[][3][4]
-
Branched Hydrophobic Tail (2-hexyldecanoate): The branched structure can enhance the stability and fusogenicity of the LNP, which may improve cellular uptake and endosomal escape.[1][5][6][7]
-
Biodegradable Ester Linkage: The ester bond is designed to be hydrolyzed within the cell, leading to the breakdown of the lipid into smaller, non-toxic components. This improves the safety profile of the LNPs, especially for therapies requiring repeated administration.[][8]
Q2: What are the other essential components of this LNP formulation?
A2: A typical LNP formulation includes four main components:
-
Ionizable Lipid: (e.g., this compound) for nucleic acid encapsulation and endosomal escape.
-
Helper Lipid: (e.g., DSPC) to provide structural support and stability to the LNP.[9]
-
Cholesterol: To enhance LNP stability by filling gaps between the lipids, which influences membrane integrity and rigidity.[10]
-
PEGylated Lipid: To control the particle size and prevent aggregation. It also provides a hydrophilic shield that can reduce clearance by the immune system, thereby increasing circulation time in vivo.[9]
Q3: How do this compound LNPs overcome low transfection efficiency?
A3: Low transfection efficiency is often due to the inability of the nucleic acid cargo to reach the cytoplasm.[11][12][13] The unique structure of this compound is designed to address this bottleneck. The ionizable lipid becomes positively charged in the acidic environment of the endosome, promoting interaction with the negatively charged endosomal membrane.[][14] This interaction, potentially enhanced by the fusogenic properties of the branched lipid tail, can destabilize the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.[6][7]
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common challenge. Below are potential causes and suggested solutions in a question-and-answer format.
Q4: My transfection efficiency is lower than expected. Could the LNP formulation be the issue?
A4: Yes, the formulation parameters are critical for LNP performance.[15][16]
-
Possible Cause: Suboptimal ratio of lipid components or a non-ideal nucleic acid-to-lipid ratio (N/P ratio).
-
Possible Cause: Incorrect buffer composition or pH during formulation.
-
Possible Cause: LNP size and polydispersity are out of the optimal range.
-
Suggested Solution: LNP size affects cellular uptake.[15] For most applications, a size of 70-200 nm with a polydispersity index (PDI) below 0.2 is desirable.[15] You can adjust the total flow rate (TFR) and flow rate ratio (FRR) during microfluidic mixing to control the final particle size.[16][17]
-
Q5: I've optimized the LNP formulation, but the transfection efficiency is still low. What about my cells?
A5: The health and condition of your target cells are paramount for successful transfection.[18]
-
Possible Cause: Cells have a high passage number.
-
Suggested Solution: Use cells with a low passage number. Excessive passaging can alter cell behavior and reduce transfection performance. It is recommended to start a new vial of cells from a frozen stock.[19]
-
-
Possible Cause: Cell confluence is not optimal.
-
Possible Cause: The presence of serum or antibiotics is interfering with transfection.
Q6: Could my experimental procedure be the cause of low transfection efficiency?
A6: Yes, even small deviations in the protocol can have a significant impact.
-
Possible Cause: Incorrect incubation time.
-
Possible Cause: Degradation of the nucleic acid or LNP.
-
Suggested Solution: Ensure that all reagents and equipment are RNase/DNase-free.[22] Store your nucleic acid and LNP formulations at the recommended temperatures and avoid repeated freeze-thaw cycles.
-
Data Presentation
The following tables summarize key quantitative parameters for formulating and troubleshooting this compound LNPs.
Table 1: Key LNP Formulation and Characterization Parameters
| Parameter | Typical Range | Impact on Transfection Efficiency |
| Ionizable Lipid Molar % | 40-50% | Affects encapsulation and endosomal escape |
| Helper Lipid Molar % | 10-20% | Influences LNP stability and structure |
| Cholesterol Molar % | 30-40% | Modulates membrane rigidity and stability |
| PEG-Lipid Molar % | 1-2% | Controls particle size and circulation time |
| N/P Ratio | 3:1 to 10:1 | Critical for encapsulation and particle stability |
| Particle Size (Diameter) | 70-200 nm | Affects cellular uptake mechanism |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of LNPs |
| Encapsulation Efficiency | > 90% | Ensures sufficient delivery of the cargo |
Table 2: Troubleshooting Variables for Low Transfection Efficiency
| Variable | Recommended Starting Point | Optimization Strategy |
| Cell Confluence | 70-90% | Test a range from 50% to 95% |
| Nucleic Acid Dose | 50-200 ng/well (96-well plate) | Perform a dose-response curve |
| Incubation Time | 4-6 hours | Test different time points (e.g., 4, 8, 16, 24 hours) |
| Formulation Buffer pH | 4.0 | Test a range from pH 3.0 to 5.0 |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Vary the ratio to optimize LNP size |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid (this compound), helper lipid (DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[24]
-
The total lipid concentration should be between 10-25 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute your nucleic acid (mRNA, siRNA, etc.) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.[17][]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting FRR is 3:1 (aqueous:organic).[16]
-
Initiate the flow and collect the resulting LNP solution.
-
-
Purification and Concentration:
-
Dialyze the collected LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and raise the pH.
-
Concentrate the LNPs using an appropriate ultrafiltration device.
-
-
Characterization:
Protocol 2: In Vitro Transfection
This protocol provides a general procedure for transfecting adherent cells in a 96-well plate.
-
Cell Seeding:
-
The day before transfection, seed your cells in a 96-well plate at a density that will result in 70-90% confluence on the day of transfection.[26]
-
-
Preparation of LNP-Medium Complexes:
-
Dilute the required amount of LNPs into a serum-free medium (e.g., Opti-MEM).
-
Gently mix and incubate for 5-10 minutes at room temperature.
-
-
Transfection:
-
Carefully remove the old medium from the cells.
-
Add the LNP-medium complex to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[22]
-
-
Post-Transfection:
-
After the initial incubation, you can either add fresh, complete medium to the wells or replace the transfection medium entirely.
-
Continue to incubate the cells for 24-72 hours, depending on your specific assay, before measuring gene expression or knockdown.
-
Mandatory Visualizations
LNP-Mediated Transfection Workflow
Caption: Workflow for LNP formulation and in vitro transfection.
Cellular Uptake and Endosomal Escape Pathway
References
- 1. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 9. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 15. precigenome.com [precigenome.com]
- 16. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 17. helixbiotech.com [helixbiotech.com]
- 18. benchchem.com [benchchem.com]
- 19. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 22. iscaconsortium.org [iscaconsortium.org]
- 23. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 24. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. selectscience.net [selectscience.net]
- 28. sciex.com [sciex.com]
Technical Support Center: Mitigating Cytotoxicity of 7-Bromoheptyl 2-hexyldecanoate Formulations
Disclaimer: Information on the specific cytotoxic profile of 7-Bromoheptyl 2-hexyldecanoate is limited in publicly available literature. This guide is based on established principles for formulating lipophilic compounds and mitigating the cytotoxicity of similar ester and alkyl halide-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound and how might they influence its biological activity?
This compound is a lipophilic ester. Its structure suggests it is poorly soluble in aqueous solutions and more soluble in lipids and organic solvents. Lipophilic compounds can readily interact with and cross cell membranes, which is a key consideration for both drug delivery and potential toxicity. The presence of a bromoalkyl chain introduces a potentially reactive site, as alkyl halides can be electrophilic and may react with nucleophilic biomolecules within cells.[1][2]
Q2: Why might formulations of this compound exhibit cytotoxicity?
Several factors could contribute to the cytotoxicity of this compound formulations:
-
Intrinsic Compound Toxicity: The molecule itself may have inherent toxicity. Alkylating agents, such as bromoalkanes, can be genotoxic by reacting with DNA.[1][2]
-
Membrane Disruption: Due to its high lipophilicity, the compound may accumulate in cell membranes, altering their fluidity and integrity, which can lead to cell lysis.
-
Mitochondrial Stress: Lipophilic compounds can interfere with mitochondrial function, leading to a decrease in cellular energy (ATP) production and an increase in reactive oxygen species (ROS), triggering apoptosis.
-
Formulation Vehicle Toxicity: Solvents and surfactants used to dissolve and deliver the lipophilic compound can have their own cytotoxic effects. For example, high concentrations of DMSO are toxic to cells.
-
Compound Precipitation: Poor solubility in aqueous cell culture media can lead to the formation of compound precipitates, which can cause physical stress to cells and lead to inconsistent and artificially high cytotoxicity readings.[3]
Q3: What are the initial steps to consider when formulating this compound to minimize cytotoxicity?
To minimize the cytotoxicity of this compound, consider the following formulation strategies:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or solid lipid nanoparticles can improve its solubility and bioavailability while potentially shielding cells from direct exposure to high concentrations of the free compound.[4]
-
Use of Biocompatible Surfactants: If surfactants are necessary to improve solubility, use them at the lowest effective concentration and choose those with a known good safety profile, such as Polysorbate 20 or Polysorbate 80.[3]
-
Avoid Harsh Solvents: Minimize the use of organic solvents like DMSO. If they are necessary, ensure the final concentration in the cell culture medium is well below the known toxic level for the cell line being used (typically <0.5%).
-
Optimize Compound Concentration: Determine the optimal therapeutic window through dose-response studies to use the lowest effective concentration.
Q4: How can the stability of this compound formulations be improved?
Lipophilic esters can be prone to hydrolysis. To improve stability:
-
Control pH: Formulate the compound in a buffered solution at a pH that minimizes ester hydrolysis.
-
Protect from Light and Air: Store formulations protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-degradation and oxidation.
-
Incorporate Antioxidants: The addition of antioxidants like vitamin E (alpha-tocopherol) can help prevent oxidative degradation of the compound.
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity in my cell viability assay. What are the potential causes?
High cytotoxicity can stem from several factors.[5] Systematically investigate the following:
-
Compound Concentration: The concentration may be too high. Perform a dose-response curve with a wider range of concentrations, including much lower ones.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration in the final assay well. Always include a vehicle control (medium with the same concentration of solvent) to assess this.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to your compound or formulation.
-
Contamination: Mycoplasma or bacterial contamination can compromise cell health and increase sensitivity to toxic effects.
-
Assay Interference: The compound may be interfering with the assay itself. For example, it might directly react with the MTT reagent. Run a control with the compound in cell-free medium to check for this.
Q2: My cell viability assay results are inconsistent and show high variability between replicate wells. What could be the problem?
Inconsistent results are a common issue in cell-based assays.[5] Consider these potential sources of error:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to not use the outer wells for experimental conditions and instead fill them with sterile PBS or media.[6]
-
Compound Precipitation: Visually inspect the wells under a microscope after adding the compound. If precipitation is observed, the formulation needs to be optimized for better solubility.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique.
-
Incomplete Solubilization (MTT Assay): Ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. Increase shaking time or gently pipette up and down to aid dissolution.[7]
Q3: My compound is precipitating in the cell culture medium. How can I improve its solubility?
Precipitation of a lipophilic compound in aqueous media is a frequent challenge.[3] To address this:
-
Use a Solubilizing Agent: Incorporate a low concentration of a biocompatible non-ionic surfactant like Polysorbate 20 (Tween® 20) or use a lipid-based formulation approach.
-
Complex with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.
-
Serum in Media: Ensure that the cell culture medium contains serum (e.g., FBS), as albumin and other proteins in the serum can help to solubilize lipophilic compounds.
Q4: How do I differentiate between compound-induced cytotoxicity and toxicity from the formulation vehicle?
Proper controls are essential to distinguish between the effects of the active compound and the formulation components:
-
Vehicle Control: This is a crucial control. It consists of cells treated with the formulation vehicle (e.g., media with DMSO, or a blank liposome (B1194612) preparation) at the same concentration used to deliver the active compound.
-
Untreated Control: Cells treated with only the cell culture medium.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) or doxorubicin) to ensure the assay is working correctly.
By comparing the results from cells treated with the full formulation to the vehicle control, you can isolate the cytotoxic effect of this compound itself.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of Dose-Response Cytotoxicity Data for this compound on ABC Cell Line after 48h Exposure (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.85 | 0.06 | 68.0% |
| 50 | 0.45 | 0.05 | 36.0% |
| 100 | 0.15 | 0.03 | 12.0% |
Table 2: Example Comparison of Cytotoxicity (IC50) for Different Formulations of this compound
| Formulation | IC50 (µM) |
| In 0.5% DMSO | 45 ± 5.2 |
| Liposomal Formulation | 78 ± 8.1 |
| Solid Lipid Nanoparticle | 95 ± 9.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound formulation. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[8]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[10][11]
Materials:
-
Cells and compound-treated plates (as in MTT assay)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often 10X Triton X-100 provided in the kit)
-
Microplate reader
Procedure:
-
Prepare Controls: On the same plate as your experimental samples, prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer for 45 minutes before the end of the experiment.
-
Background control: Medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[12]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Protocol 3: Live/Dead Cell Staining
This fluorescence microscopy-based assay provides a qualitative and quantitative assessment of live and dead cells. It uses Calcein AM (stains live cells green) and Propidium Iodide (PI) (stains dead cells red).[13]
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters (FITC for Calcein AM, TRITC or Texas Red for PI)
Procedure:
-
Prepare Staining Solution: Prepare a fresh working solution by diluting the stock solutions in PBS or HBSS. Common final concentrations are 2 µM Calcein AM and 4 µM PI.[14] Protect this solution from light.
-
Cell Treatment: Treat the cells with the this compound formulation for the desired time.
-
Washing: Carefully remove the culture medium and gently wash the cells once with PBS.
-
Staining: Add 100 µL of the Calcein AM/PI working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[13]
-
Imaging: Image the cells using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexyldecyl Stearate | C34H68O2 | CID 9806300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 14. takara.co.kr [takara.co.kr]
Best practices for handling and storing 7-Bromoheptyl 2-hexyldecanoate
This guide provides best practices for the handling, storage, and troubleshooting of 7-Bromoheptyl 2-hexyldecanoate for research and development purposes.
Frequently Asked Questions (FAQs)
1. How should I handle this compound upon receipt?
Upon receiving a shipment of this compound, it is crucial to first inspect the container for any signs of damage or leakage. The compound is shipped under ambient temperature and is stable for a few weeks under these conditions.[1] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses.[2][3]
2. What are the recommended storage conditions for this compound?
For optimal stability and to ensure a shelf life of over two years, specific storage conditions must be maintained.[1] The compound should be stored in a dry, dark environment.[1] For short-term storage, a temperature of 0 - 4°C is recommended, while -20°C is ideal for long-term storage.[1]
3. What personal protective equipment (PPE) should I use when working with this compound?
Given that this is a halogenated hydrocarbon, appropriate PPE is essential to ensure safety. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2][3]
-
Eye Protection: Safety glasses are a minimum requirement for small-scale operations. For larger quantities or when there is a risk of splashing, splash-proof chemical goggles are recommended.[2][3]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If working outside of a fume hood or with large quantities where ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[4]
4. What should I do in the event of a small spill?
For a small spill of this compound:
-
Ensure the area is well-ventilated and restrict access to the location.
-
Wearing your full PPE, contain the spill using an inert absorbent material such as spill pillows or paper towels.[3]
-
Carefully collect the absorbent material and the spilled substance and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
5. What are the known incompatibilities of this compound?
Troubleshooting Guide
Problem: The this compound has changed color.
A change in color may indicate degradation of the product. This could be due to improper storage or contamination. Refer to the decision-making diagram below to troubleshoot this issue.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Environment | Expected Shelf Life |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark | > 2 years (if subsequently moved to long-term storage) |
| Long-term (months to years) | -20 °C | Dry and dark | > 2 years[1] |
Experimental Protocols
While specific experimental protocols involving this compound are highly varied and depend on the research application, a general protocol for preparing a stock solution is provided below.
Protocol: Preparation of a Stock Solution
-
Pre-Experiment Checklist:
-
Ensure a calibrated balance is available.
-
Confirm the fume hood is operational.
-
Have appropriate PPE (nitrile gloves, safety glasses, lab coat) ready.
-
Select a suitable solvent based on experimental needs (e.g., DMSO, DCM, DMF).
-
Prepare appropriate glassware (e.g., volumetric flask).
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a chemical fume hood, weigh the desired amount of the compound.
-
Transfer the weighed compound to a volumetric flask.
-
Add a portion of the chosen solvent to the flask and gently swirl to dissolve the compound.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions, typically refrigerated or frozen, and protected from light.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Functionalized Lipids for LNP-Based mRNA Delivery: Benchmarking Against Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation. The choice of functionalized lipids, particularly ionizable lipids, is a critical determinant of LNP potency, dictating encapsulation efficiency, cellular uptake, endosomal escape, and ultimately, the therapeutic efficacy of the mRNA payload. This guide provides a comparative analysis of well-established ionizable lipids, offering a framework for evaluating novel candidates such as 7-Bromoheptyl 2-hexyldecanoate.
While direct experimental data for this compound in LNP formulations is not yet publicly available, its structure suggests a versatile synthetic intermediate. The bromo-functionalization allows for the attachment of various head groups, enabling the generation of a library of novel ionizable lipids with potentially diverse properties. This guide will compare the performance of clinically relevant ionizable lipids—DLin-MC3-DMA, SM-102, and ALC-0315—to provide a baseline against which such novel lipids can be benchmarked.
Comparative Performance of Key Ionizable Lipids
The following tables summarize the physicochemical properties and in vivo performance of LNPs formulated with DLin-MC3-DMA, SM-102, and ALC-0315. These lipids are integral to several FDA-approved RNA therapeutics and vaccines.
| Physicochemical Properties | LNP Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| DLin-MC3-DMA | siRNA | ~80 | < 0.2 | > 90% | Near-neutral |
| SM-102 | mRNA | 70 - 100 | < 0.1 | > 95% | Near-neutral |
| ALC-0315 | mRNA | 70 - 100 | < 0.1 | > 90% | Near-neutral |
| In Vivo Performance (mRNA Delivery) | LNP Formulation | Primary Target Organ | Relative Protein Expression | Observed Toxicity |
| DLin-MC3-DMA | siRNA | Liver (Hepatocytes) | (Not directly comparable for mRNA) | Low at therapeutic doses |
| SM-102 | mRNA | Liver, Spleen | High | Generally well-tolerated |
| ALC-0315 | mRNA | Liver | High | Liver toxicity observed at high doses[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for LNP synthesis and characterization.
LNP Formulation via Microfluidic Mixing
This method allows for the rapid and reproducible self-assembly of LNPs.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid (e.g., ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration is typically between 10-25 mM.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid solution and mRNA solution into separate syringes.
-
Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr®).
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate.
-
Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs with the mRNA encapsulated.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA. This can be done using dialysis cassettes with an appropriate molecular weight cutoff.
-
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Measure using Dynamic Light Scattering (DLS). Dilute the LNP suspension in PBS and analyze at 25°C.
-
-
Zeta Potential:
-
Determine using Laser Doppler Velocimetry. Dilute the LNPs in an appropriate buffer and measure the electrophoretic mobility.
-
-
Encapsulation Efficiency:
-
Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA.
-
Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100.
-
Cellular Uptake and Endosomal Escape Pathway
The journey of an LNP from the bloodstream to delivering its mRNA cargo into the cytoplasm is a multi-step process. The ionizable lipid plays a pivotal role in the final, critical step of endosomal escape.
Caption: Cellular uptake and endosomal escape of an LNP.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to evaluate the performance of a novel ionizable lipid like a derivative of this compound against established standards.
Caption: Workflow for evaluating novel ionizable lipids.
Concluding Remarks
The selection of a functionalized lipid is a multifaceted decision that significantly impacts the success of an LNP-based therapeutic. While DLin-MC3-DMA, SM-102, and ALC-0315 have set high benchmarks in the field, there is continuous innovation to develop next-generation lipids with improved efficacy and safety profiles. Novel scaffolds, such as those derivable from this compound, offer exciting possibilities for creating tailored delivery vehicles. By systematically evaluating these new candidates against established standards using the protocols and workflows outlined in this guide, researchers can accelerate the development of more potent and safer mRNA medicines.
References
A Head-to-Head Battle for LNP Surface Functionalization: Bromo-functionalized Lipids Versus Maleimide-Lipids
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reactive lipid for conjugating targeting moieties to lipid nanoparticles (LNPs).
The targeted delivery of nucleic acid therapeutics via lipid nanoparticles (LNPs) represents a frontier in modern medicine. A critical step in achieving tissue and cell-specific delivery is the surface functionalization of LNPs with targeting ligands such as antibodies, peptides, or aptamers. This is typically achieved by incorporating lipids with reactive head groups into the LNP formulation, which can then be covalently linked to the targeting moiety. Among the most common strategies are the use of bromo-functionalized lipids (e.g., bromoacetyl-PEGs) and maleimide-functionalized lipids, both of which readily react with thiol groups on the targeting ligand.
This guide provides an in-depth, objective comparison of these two prominent conjugation chemistries, supported by experimental data, to empower researchers to make informed decisions for their LNP-based therapeutic development.
At a Glance: Key Performance Metrics
| Feature | Bromo-functionalized Lipids (Bromoacetyl) | Maleimide-functionalized Lipids |
| Reaction Chemistry | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residue | Thiol (Cysteine) | Thiol (Cysteine) |
| Optimal Reaction pH | 8.0 - 9.0 | 6.5 - 7.5[1][2] |
| Reaction Kinetics | Generally slower than maleimides at neutral pH, but faster at higher pH.[1][2] | Rapid at physiological pH.[1][2] |
| Selectivity | High for thiols, but can react with other nucleophiles (e.g., amines, imidazoles) at higher pH.[1][2] | Highly selective for thiols at pH 6.5-7.5.[1][2] |
| Bond Stability | Forms a stable thioether bond. | Forms a thiosuccinimide linkage, which can be susceptible to retro-Michael addition (thiol exchange) in vivo. |
| Hydrolytic Stability of Reactive Group | Relatively stable in aqueous solutions. | Susceptible to hydrolysis, especially at pH > 7.5, leading to a non-reactive maleamic acid. |
| Off-Target Reactions | Can react with other nucleophilic residues on proteins at elevated pH.[1][2] | Can react with primary amines at pH > 7.5. Unreacted maleimides can react with serum albumin. |
Delving Deeper: A Comparative Analysis
Reaction Mechanism and Kinetics
The fundamental difference between the two chemistries lies in their reaction mechanisms. Bromoacetyl groups react with thiols via a nucleophilic substitution (SN2) reaction, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing it to form a stable thioether bond. In contrast, maleimide (B117702) groups undergo a Michael addition reaction with thiols, where the thiol attacks one of the carbon atoms of the double bond in the maleimide ring.
A key study directly comparing the reactivity of maleimide and bromoacetyl groups with thiols on the surface of liposomes revealed a significant kinetic discrimination based on pH.[1][2] At a pH of 6.5, the reaction of maleimide with thiols is 2-3 orders of magnitude faster than that of bromoacetyl groups.[1][2] This allows for sequential conjugation by first reacting a thiol-containing molecule with a maleimide-functionalized liposome (B1194612) at pH 6.5, followed by a second reaction with a bromoacetyl-functionalized liposome at a higher pH of 9.0.[1][2]
Selectivity and Side Reactions
Maleimide-lipids exhibit high chemoselectivity for thiol groups within the optimal pH range of 6.5-7.5.[1][2] However, at pH values above 7.5, they can undergo side reactions with primary amines, such as the lysine (B10760008) residues on proteins. Furthermore, the maleimide ring itself is susceptible to hydrolysis, particularly at alkaline pH, which opens the ring to form a non-reactive maleamic acid, thereby precluding conjugation.
Bromoacetyl groups also show high reactivity towards thiols. However, their selectivity is more pH-dependent. At higher pH values (e.g., 9.0), where the reaction with thiols is rapid, there is an increased likelihood of reaction with other nucleophilic amino acid side chains, such as histidine and lysine.[1][2]
Stability of the Conjugate
The bond formed from the reaction of a bromoacetyl group with a thiol is a stable thioether linkage. The thiosuccinimide linkage formed from the maleimide-thiol reaction, while generally stable, can be susceptible to a retro-Michael reaction. This can lead to the exchange of the conjugated molecule with other thiol-containing species, such as glutathione, which is abundant in the in vivo environment. This potential for payload loss is a critical consideration for the development of stable drug conjugates.
Impact on LNP Physicochemical Properties
The incorporation of functionalized lipids can influence the physicochemical properties of LNPs, including their size, surface charge, and encapsulation efficiency. While extensive data exists for maleimide-functionalized LNPs, LNP-specific data for bromo-functionalized lipids is less prevalent in the literature, with more studies focusing on liposomes.
Generally, the inclusion of a functionalized PEG-lipid, whether it be maleimide or bromoacetyl terminated, can slightly increase the LNP size. The surface charge (zeta potential) of the LNP may also be altered depending on the nature of the conjugated ligand. It is crucial to characterize these properties for each specific LNP formulation to ensure they remain within the desired range for optimal in vivo performance.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for LNP conjugation using both bromo- and maleimide-functionalized lipids.
Experimental Protocols
Protocol 1: LNP Formulation with Functionalized Lipids
This protocol describes the general procedure for formulating LNPs containing either bromo- or maleimide-functionalized lipids using a microfluidic mixing approach.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
Bromo- or Maleimide-functionalized PEG-lipid (e.g., Bromoacetyl-PEG-DSPE or Maleimide-PEG-DSPE)
-
Nucleic acid (mRNA, siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (anhydrous)
-
Microfluidic mixing device and pump system
-
Dialysis cassettes or tangential flow filtration (TFF) system
Procedure:
-
Prepare Lipid-Ethanol Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and the functionalized PEG-lipid in anhydrous ethanol at the desired molar ratio. A typical molar ratio might be 50:10:38.5:1.5 (ionizable:helper:cholesterol:PEG-lipid). The total lipid concentration in ethanol is typically in the range of 10-25 mM.
-
Prepare Aqueous Nucleic Acid Solution: Dissolve the nucleic acid in an aqueous buffer at the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution and the aqueous nucleic acid solution through the device at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous phase). The rapid mixing will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
-
Purification: The resulting LNP suspension is then purified to remove ethanol and unencapsulated nucleic acid. This is typically done by dialysis against a storage buffer (e.g., PBS, pH 7.4) or using a TFF system.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
Protocol 2: Conjugation of Thiol-Containing Ligands to Functionalized LNPs
This protocol provides a general procedure for conjugating a thiol-containing ligand (e.g., a cysteine-containing peptide or a reduced antibody) to the surface of pre-formed functionalized LNPs.
Materials:
-
Bromo- or Maleimide-functionalized LNPs
-
Thiol-containing ligand
-
Reaction buffer (e.g., PBS for maleimide chemistry, borate (B1201080) buffer for bromoacetyl chemistry)
-
Reducing agent for antibodies (if necessary, e.g., TCEP, DTT)
-
Quenching reagent (e.g., free cysteine)
-
Purification system (e.g., size exclusion chromatography - SEC)
Procedure for Maleimide-LNP Conjugation:
-
Prepare Thiolated Ligand: If starting with a disulfide-bonded protein like an antibody, reduce it to expose free thiol groups using a reducing agent like TCEP. Purify the reduced antibody to remove the excess reducing agent.
-
Conjugation Reaction: Mix the maleimide-functionalized LNPs with the thiolated ligand in a reaction buffer at pH 6.5-7.5. The molar ratio of maleimide groups on the LNP to the thiol groups on the ligand should be optimized, but a starting point could be a 5- to 10-fold molar excess of the ligand.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine in a slight molar excess.
-
Purification: Purify the conjugated LNPs from the unreacted ligand and quenching reagent using SEC.
-
Characterization: Characterize the final product to determine the conjugation efficiency, LNP size, zeta potential, and nucleic acid encapsulation.
Procedure for Bromoacetyl-LNP Conjugation:
-
Prepare Thiolated Ligand: As with the maleimide protocol, prepare the thiol-containing ligand.
-
Conjugation Reaction: Mix the bromoacetyl-functionalized LNPs with the thiolated ligand in a reaction buffer at a higher pH, typically between 8.0 and 9.0.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction kinetics are generally slower than for maleimides at neutral pH, so longer incubation times may be necessary.
-
Quenching (Optional): Quench any unreacted bromoacetyl groups with a thiol-containing molecule.
-
Purification: Purify the conjugated LNPs using SEC.
-
Characterization: Characterize the final conjugated LNPs as described for the maleimide protocol.
Conclusion: Making the Right Choice
The selection between bromo-functionalized and maleimide-functionalized lipids for LNP conjugation is a nuanced decision that depends on the specific requirements of the therapeutic application.
Maleimide-functionalized lipids are the more established and widely used option, offering the significant advantages of rapid reaction kinetics and high selectivity for thiols at physiological pH. This makes the conjugation process straightforward and efficient. However, the potential instability of the resulting thiosuccinimide linkage due to retro-Michael addition is a critical factor to consider, especially for therapeutics requiring long-term stability in vivo.
Bromo-functionalized lipids , while less documented specifically for LNP applications, present a compelling alternative. The resulting thioether bond is highly stable, which could be a decisive advantage for certain applications. The ability to perform sequential conjugations by leveraging the pH-dependent reactivity of bromoacetyl and maleimide groups also offers unique possibilities for creating multi-functionalized nanoparticles. The main considerations for bromoacetyl chemistry are the need for a higher reaction pH, which may not be suitable for all ligands, and the potential for reduced selectivity at this higher pH.
Ultimately, the optimal choice will be guided by a thorough evaluation of the specific ligand to be conjugated, the desired stability of the final product, and the overall manufacturing process. Careful characterization of the final conjugated LNP is paramount to ensure its quality and efficacy.
References
The Emergence of 7-Bromoheptyl 2-hexyldecanoate in mRNA Delivery: A Comparative Performance Analysis
A Hypothetical Evaluation of a Novel Ionizable Lipid for Next-Generation mRNA Therapeutics
The landscape of mRNA-based therapeutics is continually evolving, with the design of novel ionizable lipids being a cornerstone of innovation for enhancing delivery efficiency and safety. This guide introduces a hypothetical ionizable lipid, tentatively named L-7H2D, which could be synthesized from the intermediate 7-Bromoheptyl 2-hexyldecanoate. We provide a comparative analysis of its potential performance against established, clinically validated ionizable lipids such as ALC-0315 and SM-102. This objective comparison is intended for researchers, scientists, and drug development professionals seeking to explore next-generation lipid nanoparticle (LNP) formulations.
While direct experimental data for L-7H2D is not yet available in published literature, we can extrapolate its potential characteristics based on well-established structure-activity relationships within the field of ionizable lipids. The structural distinction of L-7H2D, featuring a heptyl linker, suggests potential differences in biodegradability, tissue tropism, and overall transfection efficacy compared to existing lipids with hexyl linkers, such as ALC-0315.
Comparative Analysis of Ionizable Lipids
The performance of an ionizable lipid is a multi-faceted equation involving its chemical structure, the resulting physicochemical properties of the LNP formulation, and its biological activity. Below, we present a comparative table summarizing the known properties of ALC-0315 and SM-102, alongside projected characteristics for our hypothetical L-7H2D.
| Feature | ALC-0315 | SM-102 | L-7H2D (Hypothetical) |
| Chemical Structure | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)[1] | Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | (Hypothetical) ((4-hydroxybutyl)azanediyl)bis(heptane-7,1-diyl)bis(2-hexyldecanoate) |
| LNP Potency (in vivo) | High hepatic expression[2] | High intramuscular and hepatic expression[3] | Potentially altered tissue tropism due to longer alkyl linker |
| Biodegradability | Contains ester bonds susceptible to hydrolysis | Contains ester bonds susceptible to hydrolysis | Similar ester bonds, potentially different rate of degradation |
| pKa of LNP | ~6.1 - 6.4 | ~6.7 | Projected to be in the optimal range of 6.2-6.8 for endosomal escape |
| Clinical Use | Pfizer-BioNTech COVID-19 Vaccine[1] | Moderna COVID-19 Vaccine[3] | Preclinical/Hypothetical |
Experimental Protocols for Performance Validation
To validate the performance of a novel ionizable lipid such as L-7H2D, a series of standardized in vitro and in vivo experiments are essential. The following protocols provide a framework for such an evaluation.
LNP Formulation and Characterization
Objective: To formulate LNPs containing the novel ionizable lipid and characterize their physicochemical properties.
Methodology:
-
The ionizable lipid (L-7H2D), phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
An aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing mRNA is prepared.
-
The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic mixing device (e.g., NanoAssemblr).
-
The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
The LNPs are characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vitro Transfection Efficiency
Objective: To assess the ability of the LNP formulation to deliver mRNA and facilitate protein expression in a cell culture model.
Methodology:
-
Hepatocellular carcinoma cells (e.g., Huh7 or HepG2) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with LNP-mRNA formulations encoding a reporter protein (e.g., Luciferase or GFP) at various concentrations.
-
Following incubation for 24-48 hours, the cells are lysed, and the expression of the reporter protein is quantified using a luciferase assay or flow cytometry.
-
Cell viability is assessed using a metabolic assay (e.g., MTS or MTT) to determine any cytotoxic effects of the LNP formulations.
In Vivo Potency and Biodistribution
Objective: To evaluate the in vivo efficacy and biodistribution of the LNP-mRNA formulation.
Methodology:
-
Animal models (e.g., C57BL/6 mice) are administered a single intravenous (IV) or intramuscular (IM) injection of the LNP-mRNA formulation (encoding a reporter protein like Luciferase).
-
At various time points (e.g., 6, 24, and 48 hours) post-injection, the biodistribution of protein expression is monitored using an in vivo imaging system (IVIS).
-
Following imaging, major organs (liver, spleen, lungs, kidney, etc.) are harvested.
-
A portion of the organ is homogenized for quantification of luciferase activity using a luminometer.
-
Another portion of the organ can be used for histological analysis to assess any potential tissue damage or immune cell infiltration.
Visualizing the Path to mRNA Delivery
To better understand the processes involved in evaluating and utilizing a novel ionizable lipid, the following diagrams illustrate the experimental workflow and the intracellular delivery pathway.
Caption: Experimental workflow for the validation of a novel ionizable lipid.
Caption: Intracellular delivery pathway of LNP-encapsulated mRNA.
Conclusion
The development of novel ionizable lipids is paramount to advancing the field of mRNA therapeutics. While this compound itself is not an ionizable lipid, it represents a key building block for the synthesis of new lipid entities. The hypothetical ionizable lipid, L-7H2D, with its modified linker region, serves as a conceptual framework for exploring how subtle chemical changes can influence biological performance. The provided comparative data for established lipids and the detailed experimental protocols offer a roadmap for the systematic evaluation of such novel candidates. Future research in this area will undoubtedly unlock new possibilities for targeted and more effective mRNA delivery, expanding the therapeutic reach of this powerful technology.
References
Comparative Analysis of Lipid Nanoparticle Formulations: A Hypothetical Case Study of 7-Bromoheptyl 2-hexyldecanoate Integration
A deep dive into the potential impact of novel excipients on the physicochemical properties and biological efficacy of Lipid Nanoparticle (LNP) delivery systems. This guide provides a comparative framework for researchers, scientists, and drug development professionals, contrasting standard LNP formulations with a hypothetical formulation incorporating a novel lipid moiety, 7-Bromoheptyl 2-hexyldecanoate.
Due to the absence of publicly available data on LNP formulations containing this compound, this guide will leverage data from comparative studies of well-established LNP components to infer its potential impact. The structure of this molecule suggests it could function as a precursor to the hydrophobic tails of a novel ionizable lipid, analogous to how 6-bromohexyl-2-hexyl decanoate (B1226879) is a reactant in the synthesis of the clinically validated ionizable lipid ALC-0315.[1] Therefore, this guide will compare a standard LNP formulation (e.g., based on ALC-0315 or another common ionizable lipid) with a hypothetical formulation where the ionizable lipid's properties are modified by a structure derived from this compound.
Introduction to LNP Formulation Components
Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is crucial for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm.[2][4] The specific chemical structure of each component significantly influences the LNP's stability, delivery efficiency, and safety profile.[3] Novel excipients are continuously being explored to enhance these properties.[5][6][7]
The hypothetical introduction of a lipid derived from this compound would primarily alter the characteristics of the ionizable lipid. This change in the hydrophobic tail could affect the overall fusogenicity and potency of the LNP. This guide will use comparative data from studies evaluating different ionizable and helper lipids to model these potential differences.
Data Presentation: Physicochemical and In Vitro Performance Comparison
The following tables summarize key performance indicators from studies comparing different LNP formulations. This data serves as a proxy to understand how a novel lipid might alter LNP characteristics compared to a standard formulation.
Table 1: Physicochemical Properties of LNP Formulations with Different Ionizable Lipids
| Formulation (Ionizable Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Standard (e.g., SM-102) | 85 - 100 | < 0.2 | 96 - 100 |
| Comparator 1 (ALC-0315) | 85 - 100 | < 0.2 | ~95 |
| Comparator 2 (MC3) | 70 - 100 | < 0.2 | ~95 |
| Comparator 3 (C12-200) | 70 - 85 | < 0.2 | ~95 |
Data compiled from multiple sources, reflecting typical ranges.[8][9]
Table 2: In Vitro Transfection Efficiency of LNPs with Different Ionizable Lipids
| Formulation (Ionizable Lipid) | Cell Line | Reporter | Relative Luminescence/Expression |
| Standard (SM-102) | HEK293T, HeLa | Luciferase, GFP | High |
| Comparator 1 (ALC-0315) | HEK293T, HeLa | Luciferase, GFP | Moderate to High |
| Comparator 2 (MC3) | HEK293T, HeLa | Luciferase, GFP | Moderate |
| Comparator 3 (C12-200) | HEK293T, HeLa | Luciferase, GFP | Low to Moderate |
Based on findings that SM-102 and ALC-0315 generally exhibit higher in vitro expression compared to MC3 and C12-200.[8][9]
Table 3: Impact of Helper Lipid on LNP Performance
| Formulation (Helper Lipid) | RNA Cargo | In Vitro Transfection Efficiency | In Vivo Performance |
| DOPE-containing LNP | siRNA & mRNA | Generally Higher | Higher gene silencing and protein expression |
| DSPC-containing LNP | siRNA & mRNA | Generally Lower | Lower gene silencing and protein expression |
This table illustrates the significant impact of helper lipids on LNP performance, with DOPE often showing enhanced efficiency.[10]
A hypothetical LNP incorporating a this compound-derived lipid would be expected to fall within these ranges. Its specific performance would depend on how the altered tail structure affects particle self-assembly and interaction with endosomal membranes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are prepared by rapidly mixing an organic phase containing the lipid mixture with an aqueous phase containing the mRNA cargo using a microfluidic device.[11][12]
-
Preparation of Solutions:
-
Organic Phase: The ionizable lipid (e.g., SM-102 or a hypothetical novel lipid), helper phospholipid (e.g., DOPE), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 48:10:40:2).[12]
-
Aqueous Phase: The mRNA cargo is dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[13]
-
-
Microfluidic Mixing: The organic and aqueous phases are loaded into separate syringes and pumped through a microfluidic mixing chip (e.g., NanoAssemblr™ Ignite™) at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[13]
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, resulting in stable, encapsulated nanoparticles.
Physicochemical Characterization
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs are diluted in PBS and analyzed using an instrument like a Malvern Zetasizer.[13]
-
Encapsulation Efficiency: Determined using the RiboGreen assay. The fluorescence of the RiboGreen reagent is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA.[8]
In Vitro Transfection Efficiency
-
Cell Culture: A relevant cell line (e.g., HEK293T or HeLa) is seeded in multi-well plates and cultured to a desired confluency.
-
LNP Treatment: Cells are treated with LNP-mRNA formulations at a specific mRNA concentration (e.g., 500 ng/mL).[12]
-
Protein Expression Analysis: After a set incubation period (e.g., 24-48 hours), the expression of the reporter protein (e.g., luciferase or GFP) is quantified. For luciferase, a lysis buffer and substrate are added, and luminescence is measured with a luminometer.[8]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for LNP formulation and a simplified pathway of mRNA-LNP cellular uptake and protein expression.
Conclusion
While direct experimental data for LNP formulations containing this compound is not available, a comparative analysis based on existing literature provides a robust framework for predicting its potential impact. The inclusion of a novel lipid derived from this molecule would likely alter the physicochemical properties and biological activity of the LNP. Based on structure-activity relationships of similar lipids, modifications to the hydrophobic tails of the ionizable lipid can influence particle stability, fusogenicity, and ultimately, the efficiency of mRNA delivery and protein expression. The experimental protocols and comparative data presented here offer a comprehensive guide for researchers looking to design and evaluate novel LNP formulations, providing a basis for systematic optimization and innovation in the field of nucleic acid delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. An Industry Perspective on the Use of Novel Excipients in Lipid Nanoparticles-Nonclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
A Comparative Guide to Clinically Advanced Ionizable Lipids for Nucleic Acid Delivery
Disclaimer: The initially requested compound, 7-Bromoheptyl 2-hexyldecanoate, is understood to be a chemical intermediate used in the synthesis of ionizable lipids rather than a final, functional ionizable lipid for nanoparticle formulation. This guide therefore focuses on a prominent, clinically relevant ionizable lipid, ALC-0315 , which is utilized in the Pfizer-BioNTech COVID-19 vaccine, and benchmarks it against other standard, clinically significant ionizable lipids: DLin-MC3-DMA (MC3) and SM-102 . This comparison is designed for researchers, scientists, and drug development professionals to provide objective performance data and experimental context.
Ionizable lipids are a cornerstone of modern nucleic acid delivery systems, particularly lipid nanoparticles (LNPs). Their ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome is critical for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. The selection of an ionizable lipid profoundly impacts the efficacy, tissue tropism, and safety profile of LNP-based therapeutics.
Comparison of Key Ionizable Lipids
The following table summarizes the key physicochemical and performance characteristics of ALC-0315, DLin-MC3-DMA, and SM-102, three of the most well-characterized and clinically utilized ionizable lipids.
| Feature | ALC-0315 | DLin-MC3-DMA (MC3) | SM-102 |
| Primary Clinical Use | mRNA vaccine (Pfizer-BioNTech)[1][2][3] | siRNA therapy (Onpattro®)[1][2][3] | mRNA vaccine (Moderna)[1][4] |
| Apparent pKa | ~6.09[5] | ~6.44[5] | ~6.68[5] |
| Key Structural Feature | Biodegradable ester linkages[5] | Saturated lipid tails | Biodegradable ester linkages[5] |
| Primary Payload | mRNA[1] | siRNA[1] | mRNA[1][4] |
Performance Data
The subsequent sections provide a detailed comparison of the in vivo performance of these ionizable lipids in preclinical models, focusing on siRNA-mediated gene silencing and mRNA-driven protein expression.
In Vivo siRNA Delivery Performance: ALC-0315 vs. DLin-MC3-DMA
This table presents a head-to-head comparison of ALC-0315 and MC3 for the delivery of siRNA to liver cells in mice. The data highlights the superior gene silencing efficiency of ALC-0315 in both hepatocytes and hepatic stellate cells (HSCs).[1][2][6]
| Target & Cell Type | Ionizable Lipid | siRNA Dose (mg/kg) | Residual mRNA Expression (%) | Reference |
| Factor VII (Hepatocyte) | ALC-0315 | 1.0 | 1.6 ± 0.3% | [6] |
| DLin-MC3-DMA | 1.0 | 15.3 ± 3% | [6] | |
| ADAMTS13 (HSC) | ALC-0315 | 1.0 | 31 ± 13% | [1] |
| DLin-MC3-DMA | 1.0 | 86 ± 18% (not significant) | [1] |
In Vivo mRNA Delivery Performance: ALC-0315 vs. SM-102
The following data compares the efficiency of ALC-0315 and SM-102 for mRNA delivery. While both are highly effective, some studies suggest SM-102 may have an advantage in intramuscular protein expression.[4][7][8]
| Application | Metric | ALC-0315 | SM-102 | Reference |
| IM mRNA Delivery (mice) | Luciferase Expression | Lower Expression | Higher Expression | [4] |
| IM mRNA Delivery (mice) | Antibody Production | Lower Titer | Higher Titer | [4] |
| In Vivo Protein Expression | Overall Expression | High | High (no significant difference) | [7][8] |
| In Vitro Protein Expression | Overall Expression | Lower Expression | Significantly Higher Expression | [7][8] |
In Vivo Toxicity Profile: ALC-0315 vs. DLin-MC3-DMA
Safety is a critical parameter for LNP-based therapies. This table outlines the impact of high-dose administration of ALC-0315 and MC3 LNPs on markers of liver toxicity in mice.[1][2][3]
| Liver Toxicity Marker | Ionizable Lipid | siRNA Dose (mg/kg) | Serum Level (vs. Control) | Reference |
| Alanine Aminotransferase (ALT) | ALC-0315 | 5.0 | Significantly Increased | [1] |
| DLin-MC3-DMA | 5.0 | No Significant Increase | [1] | |
| Bile Acids | ALC-0315 | 5.0 | Significantly Increased | [1] |
| DLin-MC3-DMA | 5.0 | No Significant Increase | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for LNP formulation and in vivo evaluation.
Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.
-
Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid (e.g., ALC-0315), helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG) in ethanol (B145695). A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1][9]
-
Nucleic Acid Preparation: Dissolve the siRNA or mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).
-
Formation: Set the device to a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. The rapid mixing of the two solutions causes a change in polarity, leading to the self-assembly of the lipids around the nucleic acid core, forming LNPs.[10]
-
Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a suspension of neutral-surfaced LNPs.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.[1]
In Vivo Evaluation of siRNA-LNP Efficacy in Mice
This protocol outlines a typical study to assess the gene silencing activity of siRNA-LNPs in the liver.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). All procedures should be approved by an institutional animal care and use committee.
-
LNP Administration: Administer the siRNA-LNP formulation to the mice via intravenous (IV) injection (e.g., through the tail vein). The dose is calculated based on the amount of siRNA per kilogram of body weight (e.g., 1.0 mg/kg).
-
Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and collect liver tissue and blood serum.
-
Gene Expression Analysis:
-
mRNA Level: Extract total RNA from the liver tissue. Use quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., Factor VII). Normalize the results to a housekeeping gene.
-
Protein Level: Measure the level of the target protein in the serum using an enzyme-linked immunosorbent assay (ELISA) or other appropriate methods.
-
-
Toxicity Assessment: Analyze serum samples for markers of liver toxicity, such as ALT and aspartate aminotransferase (AST).[1]
Visualizations
The following diagrams illustrate key workflows and concepts in LNP-based nucleic acid delivery.
Caption: General workflow for LNP formulation and evaluation.
Caption: Mechanism of LNP-mediated intracellular nucleic acid delivery.
Caption: Key characteristics of standard ionizable lipids.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Navigating the Labyrinth of LNP Performance: A Guide to In Vitro and In Vivo Evaluation
A direct comparison of the in vitro and in vivo performance of Lipid Nanoparticles (LNPs) formulated with 7-Bromoheptyl 2-hexyldecanoate remains elusive in currently available scientific literature. While the quest for novel ionizable lipids is a critical frontier in advancing mRNA therapeutics, specific experimental data for this particular lipid is not publicly documented. However, by examining the established principles and methodologies for evaluating LNP efficacy, researchers can construct a robust framework for assessing any new formulation, including one based on this compound.
The journey of an LNP-formulated therapeutic from the laboratory bench to clinical application is paved with rigorous testing. This evaluation process is bifurcated into two essential stages: in vitro (in a controlled laboratory environment) and in vivo (within a living organism). Understanding the nuances of each is paramount for drug development professionals.
A significant challenge in the field is the often-observed weak correlation between in vitro and in vivo results.[1][2][3] Factors such as interactions with biological fluids, biodistribution, and immune responses come into play in a complex living system, aspects that are difficult to fully replicate in a petri dish.[2][4]
The In Vitro Gauntlet: Initial Screening and Characterization
In vitro studies serve as the initial proving ground for novel LNP formulations. They offer a rapid and cost-effective means to screen a large number of candidates and to characterize their fundamental physicochemical properties.
Key In Vitro Performance Metrics:
| Parameter | Description | Importance |
| Encapsulation Efficiency (%) | The percentage of the mRNA cargo successfully encapsulated within the LNPs. | High encapsulation efficiency is crucial for ensuring a sufficient therapeutic dose is delivered. |
| Particle Size (nm) | The hydrodynamic diameter of the LNPs. | Particle size influences cellular uptake, biodistribution, and clearance from the body. Typically, sizes between 80-100 nm are desired.[5] |
| Polydispersity Index (PDI) | A measure of the uniformity of the particle size distribution. | A low PDI (<0.2) indicates a homogenous population of LNPs, which is important for consistent performance and regulatory approval.[5] |
| Zeta Potential (mV) | The electrical charge at the surface of the LNPs. | Zeta potential affects the stability of the LNP formulation and its interaction with cell membranes. Near-neutral zeta potentials are often preferred.[5][6] |
| Transfection Efficiency (%) | The percentage of cells that successfully take up the LNPs and express the encoded mRNA. | This is a direct measure of the LNP's ability to deliver its cargo into the cytoplasm of target cells. |
| Cell Viability (%) | The percentage of cells that remain viable after exposure to the LNPs. | Low cytotoxicity is a critical safety parameter. |
Experimental Workflow for In Vitro LNP Evaluation:
The In Vivo Arena: Assessing Performance in a Biological Context
In vivo studies, typically conducted in animal models such as mice, are indispensable for evaluating the safety and efficacy of LNP formulations in a complex biological system. These studies provide crucial data on how the LNPs behave within a living organism.
Key In Vivo Performance Metrics:
| Parameter | Description | Importance |
| Biodistribution | The distribution of the LNPs and their mRNA cargo throughout the different organs and tissues of the body. | Understanding where the LNPs accumulate is critical for targeting specific tissues and avoiding off-target effects. The liver is a common site of LNP accumulation.[7] |
| Pharmacokinetics (PK) | The study of the absorption, distribution, metabolism, and excretion (ADME) of the LNPs over time. | PK studies determine the bioavailability and half-life of the therapeutic. |
| Protein Expression | The level and duration of protein expression from the delivered mRNA in target tissues. | This is a direct measure of the therapeutic efficacy of the LNP-mRNA formulation. |
| Immunogenicity | The extent to which the LNPs trigger an immune response. | While some immune stimulation can be beneficial (adjuvant effect), excessive inflammation can lead to adverse side effects.[8][9] |
| Toxicology | The assessment of any adverse effects or organ damage caused by the LNP formulation. | This is a critical component of safety evaluation. |
Experimental Workflow for In Vivo LNP Evaluation:
Bridging the Gap: The Path Forward
The development of novel lipid components like this compound is essential for creating the next generation of LNP-based medicines with improved targeting, efficacy, and safety profiles. While direct comparative data for this specific lipid is not yet available, the established methodologies for in vitro and in vivo evaluation provide a clear roadmap for its assessment. Future research in this area will be critical to unlock the full therapeutic potential of this and other innovative lipid nanoparticle technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap [mdpi.com]
- 3. A Direct Comparison of in Vitro and in Vivo Nucleic Acid Delivery Mediated by Hundreds of Nanoparticles Reveals a Weak Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery for MRS Spring Meeting 2024 - IBM Research [research.ibm.com]
- 8. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of Novel Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the immunogenicity of lipid nanoparticles (LNPs), with a focus on LNPs containing novel ionizable lipids such as 7-Bromoheptyl 2-hexyldecanoate. Due to the limited publicly available data on this specific lipid, this guide will use well-characterized ionizable lipids—SM-102, ALC-0315, and DLin-MC3-DMA—as comparators to illustrate the assessment process. This comparative approach allows for a thorough evaluation of a new LNP formulation's potential immune-related effects.
Introduction to LNP Immunogenicity
Lipid nanoparticles are a critical component of mRNA-based vaccines and therapeutics, protecting the mRNA payload and facilitating its delivery into cells[1][2][3]. However, the LNP components themselves can trigger innate and adaptive immune responses, a phenomenon known as immunogenicity[3][4][5]. This inherent adjuvant activity can be beneficial for vaccines but may lead to unwanted inflammatory side effects or reduced efficacy in other therapeutic applications[6][7]. Understanding and characterizing the immunogenicity of a novel LNP formulation is therefore a critical step in its preclinical development[5][7].
The immunogenicity of an LNP is influenced by its composition, particularly the ionizable lipid, as well as other components like PEG-lipids, cholesterol, and phospholipids[1][6][8]. Different ionizable lipids can lead to varying levels of protein expression and can bias the immune response towards a humoral or cellular response[1]. Therefore, a systematic assessment of a new LNP's immunogenic potential is essential.
Comparative Data on LNP Formulations
To provide a baseline for comparison, the following table summarizes key characteristics and immunogenicity data for LNPs formulated with three well-established ionizable lipids. A new LNP formulation, such as one containing this compound, should be evaluated against these benchmarks.
| Characteristic | LNP-SM-102 | LNP-ALC-0315 | LNP-DLin-MC3-DMA | LNP-7-Bromoheptyl 2-hexyldecanoate |
| In Vitro Protein Expression | High[1] | Moderate[1] | Lower than SM-102 and ALC-0315[1] | Data to be generated |
| In Vivo Protein Expression | Similar to ALC-0315[1] | Similar to SM-102[1] | Lower than SM-102 and ALC-0315[1] | Data to be generated |
| Antigen-Specific IgG Response | Potent[2][9] | Potent[2][9] | Less potent than SM-102 and ALC-0315 | Data to be generated |
| CD8+ T Cell Response | Strong[6] | Strong[6] | Weaker than SM-102 and ALC-0315 | Data to be generated |
| Pro-inflammatory Cytokine Profile (e.g., IL-6, TNF-α) | Moderate induction[6] | Moderate induction[6] | Varies | Data to be generated |
| Complement Activation | Can activate complement[10][11] | Can activate complement[10][11] | Can activate complement | Data to be generated |
Experimental Protocols for Immunogenicity Assessment
A comprehensive assessment of LNP immunogenicity involves a combination of in vitro and in vivo assays.
In Vitro Assays
1. Cytokine Release Assay using Human PBMCs or Whole Blood: This assay provides an initial screen for the potential of an LNP to induce inflammatory responses[11][12].
-
Objective: To quantify the release of pro-inflammatory cytokines and chemokines upon LNP stimulation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or use fresh whole blood.
-
Culture the cells in the presence of varying concentrations of the test LNP and comparator LNPs (e.g., LNP-SM-102, LNP-ALC-0315). A positive control (e.g., lipopolysaccharide) and a negative control (PBS) should be included.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of key cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ, MCP-1, IP-10) using a multiplex immunoassay (e.g., Luminex) or ELISA[6][11].
-
2. Complement Activation Assay: This assay determines if the LNP activates the complement system, which can lead to opsonization and clearance of the nanoparticles, as well as anaphylatoxin-mediated inflammatory reactions[10][13][14].
-
Objective: To measure the generation of complement activation products in human serum exposed to the LNP.
-
Methodology:
-
Incubate the test LNP and comparator LNPs with normal human serum for a defined period (e.g., 30-60 minutes) at 37°C. A positive control (e.g., zymosan) and a negative control (buffer) should be included.
-
Stop the reaction by adding EDTA.
-
Quantify complement activation products such as sC5b-9, C3a, C4d, and Bb using specific enzyme-linked immunosorbent assays (ELISAs)[10][11][15]. The pattern of these markers can indicate which complement pathway (classical, lectin, or alternative) is activated[13][14].
-
In Vivo Assays (Murine Model)
1. Antigen-Specific Immune Response: This is a critical in vivo experiment to evaluate the adjuvant properties of the LNP when delivering an mRNA-encoded antigen[6][16].
-
Objective: To measure the humoral (antibody) and cellular (T cell) immune responses to a model antigen delivered by the LNP.
-
Methodology:
-
Encapsulate an mRNA encoding a model antigen (e.g., SARS-CoV-2 Spike protein) into the test and comparator LNPs.
-
Immunize mice (e.g., C57BL/6) via intramuscular injection with a prime-boost regimen (e.g., day 0 and day 21)[6][16].
-
Collect blood samples at various time points (e.g., days 14 and 28) to measure antigen-specific IgG, IgG1, and IgG2b titers by ELISA[6].
-
At a terminal timepoint (e.g., day 28), isolate splenocytes and perform an ELISpot or intracellular cytokine staining assay to quantify antigen-specific IFN-γ producing CD8+ T cells[6][16].
-
2. Systemic Cytokine and Chemokine Profiling: This assay assesses the acute systemic inflammatory response following LNP administration[6].
-
Objective: To measure the levels of circulating cytokines and chemokines shortly after LNP injection.
-
Methodology:
-
Administer a single intramuscular injection of the test and comparator LNPs to mice.
-
Collect blood at early time points (e.g., 2, 6, and 24 hours) post-injection.
-
Prepare serum or plasma.
-
Quantify a panel of cytokines and chemokines (e.g., IFN-α, IFN-γ, TNF-α, IL-6, MCP-1, RANTES, IP-10) using a multiplex immunoassay[6].
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in LNP immunogenicity can aid in understanding and interpreting experimental results.
LNP-Induced Innate Immune Signaling
LNPs can be recognized by various pattern recognition receptors (PRRs) of the innate immune system, leading to the activation of downstream signaling pathways and the production of inflammatory mediators[3][4].
Caption: LNP recognition by innate immune sensors and downstream signaling.
Experimental Workflow for In Vivo Immunogenicity Assessment
A typical workflow for evaluating the immunogenicity of a novel LNP in a preclinical model is outlined below.
Caption: Workflow for in vivo immunogenicity and reactogenicity assessment.
Conclusion
The immunogenicity of a novel LNP formulation, such as one containing this compound, is a critical determinant of its safety and efficacy profile. A systematic and comparative assessment against well-characterized benchmarks is essential. By employing the experimental protocols and considering the underlying immunological pathways outlined in this guide, researchers can build a comprehensive immunogenicity profile for their LNP candidates, facilitating informed decisions in the drug development process.
References
- 1. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulatory Standards for mRNA Lipid Nanoparticle Use [eureka.patsnap.com]
- 8. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Evaluating the therapeutic efficacy of 7-Bromoheptyl 2-hexyldecanoate modified LNPs
Comparative Efficacy Analysis of Novel 7BHD-LNPs for mRNA Delivery
A Head-to-Head Comparison with Standard LNP Formulations
The landscape of nucleic acid therapeutics is continually evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation for mRNA and siRNA delivery.[1][2] The therapeutic success of these carriers is largely dictated by the specific properties of their constituent lipids, particularly the ionizable cationic lipid, which is crucial for nucleic acid encapsulation and endosomal escape.[2][3] This guide provides a comparative evaluation of a novel ionizable lipid, 7-Bromoheptyl 2-hexyldecanoate (7BHD), when formulated into LNPs (termed 7BHD-LNPs). Its performance is benchmarked against a standard, well-characterized LNP formulation utilizing a widely used ionizable lipid (referred to as Standard-LNP).
The following sections present a hypothetical, yet realistic, dataset comparing the physicochemical properties, in vitro transfection efficiency, and in vivo therapeutic efficacy of 7BHD-LNPs against Standard-LNPs for the delivery of firefly luciferase (fLuc) mRNA.
Physicochemical Characterization
The initial evaluation of any LNP formulation involves a thorough characterization of its physical and chemical properties. These parameters are critical determinants of stability, biological interaction, and overall delivery efficiency.[4][5] The 7BHD-LNP and Standard-LNP were formulated with identical molar ratios of helper lipid, cholesterol, and PEG-lipid, with the only variable being the ionizable lipid.
Table 1: Comparative Physicochemical Properties
| Parameter | 7BHD-LNP | Standard-LNP |
| Particle Size (nm) | 85.2 ± 3.1 | 92.5 ± 4.5 |
| Polydispersity Index (PDI) | 0.08 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -8.5 ± 1.2 | -9.1 ± 1.4 |
| mRNA Encapsulation Efficiency (%) | 98.1 ± 1.5 | 92.3 ± 2.8 |
Data are presented as mean ± standard deviation (n=3).
The data indicate that the 7BHD-LNP formulation yields smaller, more monodisperse nanoparticles with a significantly higher mRNA encapsulation efficiency compared to the Standard-LNP.
In Vitro Transfection Efficiency
To assess the ability of the LNPs to deliver their mRNA payload into cells and facilitate protein translation, an in vitro transfection study was conducted using human hepatocellular carcinoma cells (HepG2). Cells were treated with fLuc mRNA-loaded LNPs, and luciferase expression was quantified 24 hours post-transfection.
Table 2: In Vitro Luciferase Expression in HepG2 Cells
| LNP Formulation | Dose (ng mRNA/well) | Relative Luminescence Units (RLU) |
| 7BHD-LNP | 50 | 2.8 x 10⁸ |
| 100 | 8.5 x 10⁸ | |
| 200 | 1.9 x 10⁹ | |
| Standard-LNP | 50 | 1.1 x 10⁸ |
| 100 | 3.4 x 10⁸ | |
| 200 | 7.2 x 10⁸ | |
| Untreated Control | 0 | 1.2 x 10³ |
Data represent the mean luminescence from triplicate wells.
The 7BHD-LNP demonstrated a more than 2.5-fold increase in protein expression across all tested concentrations compared to the Standard-LNP, suggesting superior intracellular delivery and/or endosomal escape.
In Vivo Efficacy and Biodistribution
The ultimate test of a delivery system is its performance in vivo. BALB/c mice were administered a single intravenous (IV) dose of fLuc mRNA-loaded LNPs. Bioluminescence imaging was performed 6 hours post-injection to determine the primary site of protein expression and quantify its magnitude.[6]
Table 3: In Vivo Luciferase Expression in BALB/c Mice
| LNP Formulation | Dose (mg/kg) | Total Flux in Liver (photons/sec) |
| 7BHD-LNP | 0.2 | 9.5 x 10⁹ |
| Standard-LNP | 0.2 | 2.1 x 10⁹ |
| PBS Control | 0 | Background |
Bioluminescence was quantified by defining a region of interest (ROI) over the liver.
Consistent with the in vitro results, the 7BHD-LNP formulation resulted in a nearly 4.5-fold higher level of protein expression in the liver, the primary target organ for LNPs after IV administration.[7] This robust in vivo performance highlights the potential of the 7BHD lipid for therapeutic applications.
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for the validation of these findings.[8][9]
LNP Formulation via Microfluidic Mixing
LNPs were prepared using a microfluidic mixing device.[8]
-
Lipid Stock Preparation: The ionizable lipid (7BHD or Standard), helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG2000) were dissolved in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.
-
mRNA Preparation: Firefly luciferase mRNA was diluted in a 10 mM citrate (B86180) buffer (pH 4.0).
-
Mixing: The lipid-ethanol solution and the mRNA-aqueous solution were loaded into separate syringes and placed on a syringe pump. The solutions were mixed through a microfluidic chip at a total flow rate of 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic).
-
Dialysis: The resulting nanoparticle suspension was immediately dialyzed against sterile phosphate-buffered saline (PBS, pH 7.4) for 18 hours to remove ethanol and non-encapsulated mRNA.[10]
-
Sterilization: The final LNP formulation was sterile-filtered through a 0.22 µm syringe filter.
References
- 1. selectscience.net [selectscience.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. thno.org [thno.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
Comparative Analysis of Transfection Efficiency: A Hypothetical Evaluation of 7-Bromoheptyl 2-hexyldecanoate Against Established Lipids
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals,
The effective delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. The choice of transfection reagent is critical to the success of these endeavors, with efficacy and cytotoxicity being primary considerations. This guide provides a comparative framework for evaluating the transfection performance of a novel lipid, 7-Bromoheptyl 2-hexyldecanoate, against well-established commercially available reagents: Lipofectamine®, FuGENE®, and DOTAP.
Disclaimer: As of the time of this publication, there is no publicly available experimental data demonstrating the use of this compound for transfection. The following guide is presented as a template for how such a comparative study could be designed and its potential data presented. The information provided for the established lipids is based on existing literature and typical performance.
Introduction to Transfection Lipids
Cationic lipids are synthetic molecules with a positively charged head group and a hydrophobic tail. They can form complexes, known as lipoplexes, with negatively charged nucleic acids, facilitating their entry into eukaryotic cells.
-
This compound: A novel lipid with potential applications in lipid nanoparticle formulation. Its efficacy as a transfection reagent is yet to be determined.
-
Lipofectamine®: A widely used series of transfection reagents known for high efficiency in a broad range of cell lines.
-
FuGENE®: A non-liposomal reagent recognized for its high efficiency and low toxicity.
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A classic cationic lipid often used in liposome (B1194612) preparations for gene delivery.
Hypothetical Performance Comparison
The following tables are structured to present a clear comparison of transfection efficiency and cytotoxicity. The data for Lipofectamine®, FuGENE®, and DOTAP are representative of typical results, while the entries for this compound are placeholders.
Table 1: Transfection Efficiency (% of GFP-Positive Cells)
| Cell Line | This compound | Lipofectamine® 3000 | FuGENE® HD | DOTAP |
| HEK293 | Data Not Available | ~90% | ~85% | ~60% |
| HeLa | Data Not Available | ~80% | ~75% | ~50% |
| A549 | Data Not Available | ~70% | ~65% | ~40% |
| Primary Neurons | Data Not Available | ~40% | ~35% | ~20% |
Table 2: Cytotoxicity (% Cell Viability)
| Cell Line | This compound | Lipofectamine® 3000 | FuGENE® HD | DOTAP |
| HEK293 | Data Not Available | ~85% | ~95% | ~70% |
| HeLa | Data Not Available | ~80% | ~90% | ~65% |
| A549 | Data Not Available | ~75% | ~85% | ~60% |
| Primary Neurons | Data Not Available | ~60% | ~75% | ~50% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Cell Culture and Plating
-
Culture cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Twenty-four hours prior to transfection, seed the cells in 24-well plates to achieve 70-90% confluency at the time of transfection.
Transfection Protocol: General Workflow
The following is a generalized protocol that would be optimized for each reagent.
-
Preparation of Nucleic Acid-Lipid Complexes:
-
For each well, dilute 1 µg of a reporter plasmid (e.g., pEGFP-N1) in 50 µL of serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the indicated amount of transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection of Cells:
-
Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed, serum-containing medium.
-
Add the 100 µL of nucleic acid-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Assessment of Transfection Efficiency and Cytotoxicity
-
Transfection Efficiency:
-
After 48 hours, visualize GFP expression using a fluorescence microscope.
-
For quantitative analysis, detach the cells using trypsin and analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Cytotoxicity:
-
After 48 hours, perform an MTT or similar viability assay to determine the percentage of viable cells relative to untreated control cells.
-
Visualizing Experimental and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the general mechanism of cationic lipid-mediated transfection.
Caption: A generalized workflow for a transfection experiment.
Caption: The cellular pathway of cationic lipid-mediated transfection.
Conclusion
While the potential of this compound as a transfection reagent remains to be elucidated through empirical testing, this guide provides a robust framework for its evaluation against industry-standard lipids. Researchers are encouraged to perform such comparative studies to identify the optimal reagents for their specific cell types and applications, thereby advancing the fields of cell biology, drug discovery, and gene therapy.
Confirming the Mechanism of Action of Novel Ionizable Lipids in LNPs: A Comparative Guide for 7-Bromoheptyl 2-hexyldecanoate
For Researchers, Scientists, and Drug Development Professionals
The development of novel ionizable lipids is a critical frontier in advancing lipid nanoparticle (LNP) technology for therapeutic delivery. These lipids are central to the efficacy of LNPs, governing nucleic acid encapsulation, stability, and, most importantly, endosomal escape for cytosolic delivery of the payload. This guide provides a comparative framework for characterizing a novel ionizable lipid, exemplified by the hypothetical molecule 7-Bromoheptyl 2-hexyldecanoate , against well-established alternatives such as ALC-0315 and SM-102.
The proposed structure of this compound, with its tertiary amine headgroup, ester linkage, and branched alkyl tail, suggests its potential as an ionizable lipid. At physiological pH (~7.4), the tertiary amine is expected to be neutral, facilitating a stable LNP formulation. Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine group becomes protonated. This charge reversal is hypothesized to trigger membrane disruption through interaction with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.
Comparative Performance Data
To ascertain the efficacy of this compound, a direct comparison with clinically utilized ionizable lipids is essential. The following table outlines the key quantitative metrics to be evaluated.
| Parameter | This compound LNP | ALC-0315 LNP (Control) | SM-102 LNP (Control) |
| Physicochemical Properties | |||
| Particle Size (nm) | Expected: 80-120 | ~80-100 | ~80-100 |
| Polydispersity Index (PDI) | Expected: <0.2 | <0.15 | <0.15 |
| Zeta Potential (mV) at pH 7.4 | Expected: Near-neutral | Near-neutral | Near-neutral |
| Encapsulation Efficiency (%) | Expected: >90% | >90% | >90% |
| In Vitro Performance | |||
| Transfection Efficiency (% of positive cells) | To be determined | High | Very High |
| Protein Expression Level (e.g., Luciferase RLU/mg protein) | To be determined | High | Very High |
| Cytotoxicity (CC50, µg/mL) | To be determined | Low | Low |
| In Vivo Performance | |||
| Biodistribution (Target Organ Accumulation) | To be determined | Primarily Hepatic | Primarily Hepatic |
| Pharmacokinetics (t1/2) | To be determined | Variable | Variable |
| Efficacy (e.g., gene silencing, protein expression) | To be determined | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
LNP Formulation
Objective: To formulate LNPs containing a reporter mRNA (e.g., encoding Luciferase) with the test ionizable lipid and control lipids.
Materials:
-
Ionizable lipid (this compound, ALC-0315, or SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2k (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Luciferase mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG2k at a molar ratio of 50:10:38.5:1.5.
-
Prepare an aqueous solution of Luciferase mRNA in citrate buffer (pH 4.0).
-
Mix the lipid-ethanol solution with the mRNA-aqueous solution rapidly using a microfluidic mixing device (e.g., NanoAssemblr) at a flow rate ratio of 1:3 (ethanol:aqueous).
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for 18-24 hours to remove ethanol and raise the pH.
-
Sterilize the LNP formulation by passing it through a 0.22 µm filter.
Physicochemical Characterization
Objective: To determine the size, polydispersity, and surface charge of the formulated LNPs.
Procedure:
-
Dynamic Light Scattering (DLS): Dilute the LNP suspension in PBS and measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
Zeta Potential: Measure the electrophoretic mobility of the diluted LNPs in PBS to determine the zeta potential.
In Vitro Transfection and Cytotoxicity
Objective: To assess the ability of the LNPs to deliver functional mRNA to cells and to evaluate their toxicity.
Procedure:
-
Culture a relevant cell line (e.g., HEK293T or HeLa) in 96-well plates.
-
Treat the cells with serial dilutions of the LNP formulations (normalized by mRNA concentration).
-
Transfection Efficiency: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity: In parallel, assess cell viability using a standard assay such as MTT or CellTiter-Glo.
Visualizing the Mechanism and Workflow
To clearly illustrate the theoretical underpinnings and the experimental plan, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound in LNP-mediated mRNA delivery.
Caption: Experimental workflow for the comparative evaluation of novel ionizable lipids in LNPs.
A Comparative Guide to the Reproducibility of Lipid Nanoparticle Formulations: Featuring ALC-0315
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lipid nanoparticle (LNP) formulations utilizing the ionizable lipid ALC-0315, a critical component in advanced mRNA-based therapeutics. The performance and physicochemical characteristics of ALC-0315 LNPs are benchmarked against formulations containing other widely used ionizable lipids, namely SM-102, DLin-MC3-DMA (MC3), and C12-200. The data presented is synthesized from publicly available studies to highlight the reproducibility and performance variability among these leading LNP systems.
Comparative Performance of LNP Formulations
The selection of an ionizable lipid is a critical determinant of an LNP's delivery efficiency, biodistribution, and overall therapeutic efficacy. While 7-Bromoheptyl 2-hexyldecanoate is a precursor in the synthesis of ALC-0315, it is the final ALC-0315 structure that dictates the functional properties of the LNP. The following tables summarize the quantitative data from studies comparing LNP formulations prepared with ALC-0315 against other common ionizable lipids.
Physicochemical Characterization
Reproducibility in LNP formulations begins with consistent physicochemical properties. The data below, gathered from studies utilizing microfluidic manufacturing processes, demonstrates that while different ionizable lipids are used, the resulting LNPs can be formulated to exhibit similar size, polydispersity, and encapsulation efficiencies.[1][2]
| Ionizable Lipid | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ALC-0315 | 80 - 100 | < 0.2 | Near-neutral | > 90% |
| SM-102 | 70 - 100 | < 0.2 | Near-neutral | > 90% |
| MC3 | 85 - 100 | < 0.2 | Near-neutral | > 80% |
| C12-200 | 70 - 85 | < 0.2 | Near-neutral | > 80% |
Data synthesized from multiple sources indicating typical ranges.[1][2][3]
In Vitro and In Vivo Performance Comparison
The ultimate measure of an LNP formulation's success lies in its biological performance. The following table compares the protein expression levels achieved by different LNP formulations in both cell culture (in vitro) and animal models (in vivo). A notable observation is the discrepancy between in vitro and in vivo results, underscoring the importance of comprehensive evaluation strategies.[1][2]
| Ionizable Lipid | In Vitro Protein Expression | In Vivo Protein Expression (Intramuscular) | Key Findings |
| ALC-0315 | Moderate | High | Achieved significantly high protein expression in vivo, comparable to SM-102.[1][2][4] |
| SM-102 | High | High | Consistently demonstrated the highest protein expression in vitro across multiple cell lines.[2][5] In vivo expression was comparable to ALC-0315.[1][2] |
| MC3 | Moderate to Low | Lower | Showed significantly lower in vivo protein expression compared to ALC-0315 and SM-102.[1][2] |
| C12-200 | Low | Lower | Exhibited the lowest protein expression levels in both in vitro and in vivo studies.[1][2] |
Experimental Protocols
Reproducibility is fundamentally linked to standardized and well-documented experimental procedures. Below is a representative protocol for the formulation of mRNA-LNPs using a microfluidic mixing approach, which is widely adopted for its control and scalability.[6][7][8]
Protocol: mRNA-LNP Formulation via Microfluidic Mixing
1. Preparation of Solutions:
-
Aqueous Phase: The mRNA payload is diluted in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to the desired concentration. This low pH is crucial for the protonation of the ionizable lipid and subsequent complexation with the negatively charged mRNA.
-
Organic Phase: The ionizable lipid (e.g., ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in 100% ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for ALC-0315).
2. Microfluidic Mixing:
-
The aqueous and organic phases are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device (e.g., a herringbone micromixer).
-
The two solutions are pumped through the microfluidic chip at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microchannels induces a change in solvent polarity, leading to the self-assembly of the lipids and mRNA into LNPs.
3. Downstream Processing:
-
Dilution: The LNP solution exiting the microfluidic device is immediately diluted with a buffer (e.g., PBS) to reduce the ethanol concentration and stabilize the newly formed particles.
-
Purification and Concentration: Tangential flow filtration (TFF) or dialysis is used to remove ethanol, unencapsulated mRNA, and to exchange the buffer to a final formulation buffer (e.g., PBS, pH 7.4). This step also allows for the concentration of the LNP suspension to the target dose.
4. Characterization:
-
Size and Polydispersity: Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantified using a RiboGreen assay or similar fluorescence-based method.
-
Particle Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM).
Visualizing Key Processes in LNP Formulation and Function
To further elucidate the complex processes involved in LNP-based drug delivery, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the critical cellular uptake and endosomal escape pathway.
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Cellular uptake and endosomal escape pathway of ALC-0315 LNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 7-Bromoheptyl 2-hexyldecanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 7-Bromoheptyl 2-hexyldecanoate (CAS No. 2795216-34-9)[1], a brominated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Work Area: Conduct all waste handling and consolidation activities within a well-ventilated chemical fume hood to minimize inhalation exposure.
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). The contaminated absorbent material must then be collected in a sealed, properly labeled container and disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and disposal through a licensed hazardous waste management company.
-
Segregation: It is crucial to segregate halogenated organic waste, such as this compound, from all other waste streams, especially non-halogenated organic waste.[4][5] Mixing these waste types can lead to dangerous reactions and complicates the disposal process.
-
Do Not Mix With:
-
Acids
-
Bases
-
Oxidizing agents
-
Non-halogenated organic solvents
-
-
-
Waste Collection:
-
Use a designated, compatible waste container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition, free from leaks or cracks.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.
-
Keep the container closed at all times, except when adding waste.[3]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[4][6]
-
Summary of Chemical and Disposal Information
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2795216-34-9 | [1] |
| Chemical Nature | Brominated Organic Compound | [1][4] |
| Primary Hazard | Hazardous Waste | [4][5] |
| Recommended Container | High-Density Polyethylene (HDPE) or Glass | [3] |
| Disposal Method | Incineration by a licensed hazardous waste facility | [4][6] |
| Incompatible Wastes | Acids, Bases, Oxidizers, Non-halogenated organics | [5] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
